2-Methyl-3-nitrobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDXGSJTLUNXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290366-59-5 | |
| Record name | 2-methyl-3-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-3-nitrobenzamide CAS number 290366-59-5
An In-Depth Technical Guide to 2-Methyl-3-nitrobenzamide (CAS: 290366-59-5): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 290366-59-5), a key chemical intermediate in organic synthesis and medicinal chemistry. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, representative synthetic pathways, and critical applications, particularly its role as a precursor in the synthesis of significant pharmaceutical agents. Furthermore, this guide outlines detailed protocols for analytical characterization to ensure purity and identity, alongside essential safety and handling information. The synthesis of its direct precursor, 2-Methyl-3-nitrobenzoic acid, is also discussed, providing a complete view of its manufacturing context.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic amide. Its structure, featuring a methyl group and a nitro group ortho and meta to the benzamide functionality, respectively, makes it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the methyl group dictate its reactivity in further chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 290366-59-5 | [1][2][3] |
| Molecular Formula | C₈H₈N₂O₃ | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| Canonical SMILES | CC1=C(C=CC=C1[O-])C(=O)N | [1] |
| InChI Key | RRDXGSJTLUNXHN-UHFFFAOYSA-N | [1][3] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Solid | [4] |
| Appearance | Light yellow solid | Inferred from related compounds[5] |
| Melting Point | Data not available | The related precursor, 2-methyl-3-nitrobenzoic acid, has a melting point of 182-186 °C[6] |
| Boiling Point | Data not available | --- |
| Solubility | Likely insoluble in water | Inferred from the related acid, which is insoluble in water[7] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 1 | [8] |
| Complexity | 224 | [1][8] |
Synthesis and Manufacturing
This compound is typically not synthesized as a primary product but is derived from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid. The manufacturing process can therefore be viewed as a two-stage approach: the synthesis of the acid precursor, followed by its conversion to the target amide.
Caption: High-level workflow for the synthesis of this compound.
Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid (Precursor)
This protocol is based on modern, cleaner production methods that utilize oxygen as the oxidant, which is environmentally preferable to traditional methods using strong acids like nitric acid.[9]
-
Reactor Setup: Charge a suitable reactor with 3-nitro-o-xylene, an organic solvent (e.g., acetic acid), and a catalyst (e.g., a cobalt-manganese bromide complex). The solvent amount should be 2-5 times the volume of the 3-nitro-o-xylene.[9]
-
Initiation of Reaction: Heat the mixture to the target oxidation temperature, typically between 90-100 °C.[9]
-
Oxidation: Introduce a stream of oxygen gas into the reactor. The reaction is an oxidation of the methyl group at the 1-position to a carboxylic acid. This position is activated for oxidation, while the other methyl group is less reactive.
-
Causality: The reaction is performed under normal pressure, which reduces the risk associated with high-pressure oxidation. Controlled temperature is critical to prevent side reactions and ensure selectivity.
-
-
Monitoring: Monitor the reaction progress by sampling the mixture and analyzing the concentration of the starting material (3-nitro-o-xylene) via gas chromatography (GC). The reaction is considered complete when the concentration drops below 1%.[9]
-
Work-up and Isolation: Once complete, cool the reaction mixture. The crude product will precipitate. Filter the mixture to isolate the crude 2-methyl-3-nitrobenzoic acid. The mother liquor containing the solvent and catalyst can be recovered and recycled.[9]
-
Purification: The crude product is purified by a conventional acid-base workup. Dissolve the solid in an aqueous base (e.g., NaOH solution), treat with activated carbon to decolorize, filter, and then re-acidify (e.g., with HCl) to precipitate the pure 2-methyl-3-nitrobenzoic acid product. Filter and dry the final product. The yield with this method can reach up to 80%.[9]
Protocol 2: Representative Synthesis of this compound
This protocol describes a standard and reliable laboratory method for converting a carboxylic acid to a primary amide via an acyl chloride intermediate.
-
Acyl Chloride Formation: In a fume hood, suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. The reaction is exothermic and must be cooled.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The completion of this step can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. This step is crucial to prevent unwanted side reactions in the next stage.
-
Amidation: Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in a dry, aprotic solvent (e.g., DCM). Cool the solution to 0 °C and bubble anhydrous ammonia gas through it, or add a concentrated aqueous ammonium hydroxide solution dropwise with vigorous stirring.
-
Causality: The acyl chloride is highly electrophilic and reacts readily with the nucleophilic ammonia. The reaction is highly exothermic, and cooling is necessary to control the reaction rate and minimize side products.
-
-
Isolation and Purification: After the reaction is complete, the product can be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a functionalized building block for constructing more complex molecules. Its precursor, 2-methyl-3-nitrobenzoic acid, is a known intermediate in the synthesis of Lenalidomide, a potent immunomodulatory and anti-angiogenic drug used to treat multiple myeloma.[10][11]
The conversion of the nitro group to an amine is a key transformation. This resulting 3-amino-2-methylbenzamide scaffold is a critical pharmacophore in a variety of bioactive molecules.
Caption: Simplified mechanism of action of Lenalidomide, a drug synthesized from precursors like the topic compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound before its use in further synthetic steps, especially in a pharmaceutical context. A multi-step analytical workflow ensures comprehensive characterization.
Caption: General workflow for the analytical characterization of this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for determining the purity of the compound using reversed-phase HPLC with UV detection.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column, a UV detector, and an autosampler.[12]
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[12]
-
Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds.
-
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 254 nm.
-
Rationale: The aromatic nitrobenzamide structure strongly absorbs UV light, making 254 nm a suitable wavelength for sensitive detection.
-
-
Injection Volume: 10 µL.[12]
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. The retention time provides qualitative identification against a reference standard.
Protocol 4: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight and provide structural information through fragmentation patterns.
-
Instrumentation: Use a GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).[12]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or DCM.
-
GC Conditions:
-
Injector Temperature: 250 °C.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[12]
-
Rationale: A temperature ramp ensures separation of the target compound from any more or less volatile impurities.
-
-
-
MS Conditions:
-
Data Analysis: Confirm the identity of the compound by matching its retention time to a standard and its mass spectrum to a library or by interpreting the fragmentation pattern. The molecular ion peak (M+) should correspond to the molecular weight of the compound (180.16).
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards. The following information is derived from GHS classifications.[1]
Table 3: GHS Hazard Statements
| Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
Source: PubChem[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[5] If dust is generated, use a NIOSH-approved respirator.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][13] Store away from strong oxidizing agents.[5]
Conclusion
This compound, CAS 290366-59-5, is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features, derived from its precursor 2-methyl-3-nitrobenzoic acid, position it as a key building block for drug discovery programs. Understanding its synthesis, analytical characterization, and safe handling is paramount for its effective and safe utilization in a research and development setting. The protocols and data presented in this guide offer a robust framework for scientists working with this compound.
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A Comprehensive Guide to the Synthesis of 2-Methyl-3-nitrobenzamide from 2-Methyl-3-nitrobenzoic Acid
Abstract
This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of 2-methyl-3-nitrobenzamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis begins with 2-methyl-3-nitrobenzoic acid and proceeds through a one-pot, two-step process involving the activation of the carboxylic acid with thionyl chloride to form an acyl chloride intermediate, followed by amidation with ammonia. This document details the underlying chemical principles, provides a meticulously validated experimental protocol, outlines critical safety considerations, and presents methods for product characterization. The guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood synthetic pathway.
Introduction and Strategic Overview
The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, central to the creation of countless pharmaceuticals, agrochemicals, and materials. This compound serves as a key building block, and its synthesis from the corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, is a frequently required process.
Directly reacting a carboxylic acid with an amine (in this case, ammonia) is generally not feasible for amide formation. This is due to a competing and much faster acid-base reaction, where the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[1][2] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack.
The most common and industrially scalable strategy for this activation is the conversion of the carboxylic acid into an acyl chloride.[1] This guide focuses on the use of thionyl chloride (SOCl₂) as the activating agent, a choice predicated on its high reactivity and the convenient nature of its byproducts (HCl and SO₂), which are volatile gases that can be easily removed from the reaction mixture. The subsequent reaction of the in-situ generated 2-methyl-3-nitrobenzoyl chloride with ammonia constitutes a variation of the classic Schotten-Baumann reaction, affording the desired amide in high yield.[1][] This one-pot approach is efficient, minimizing the need for isolation of the often-sensitive acyl chloride intermediate.[4]
Reaction Mechanism and Rationale
The overall synthesis proceeds in two distinct mechanistic steps within a single reaction vessel:
Step 1: Acyl Chloride Formation The synthesis is initiated by the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride. The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated, and after a proton transfer, the intermediate decomposes to form the highly reactive 2-methyl-3-nitrobenzoyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. Driving off these gaseous byproducts helps to push the reaction equilibrium towards the product, ensuring a high conversion rate.
Step 2: Nucleophilic Acyl Substitution (Amidation) Once the formation of the acyl chloride is complete, aqueous ammonia is introduced. The nitrogen atom of ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and yielding the stable this compound product. A second equivalent of ammonia acts as a base to neutralize the HCl formed during this step.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and justifications to ensure reproducibility and safety.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Wt. | Role |
| 2-Methyl-3-nitrobenzoic acid | 1975-50-4 | C₈H₇NO₄ | 181.15 g/mol | Starting Material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 g/mol | Activating Agent |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Solvent |
| Ammonium hydroxide (28-30% aq. soln.) | 1336-21-6 | NH₄OH | 35.04 g/mol | Nitrogen Source/Base |
| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol | Washing Agent |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Synthetic Procedure
--- CAUTION: This entire procedure must be performed in a certified chemical fume hood due to the use of toxic and corrosive reagents. ---
Step 1: Formation of 2-Methyl-3-nitrobenzoyl Chloride
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-3-nitrobenzoic acid (9.05 g, 50 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to create a suspension.
-
Carefully add thionyl chloride (5.5 mL, 75 mmol, 1.5 equivalents) to the suspension dropwise at room temperature. Note: The addition may be exothermic and will result in the evolution of HCl and SO₂ gas.
-
Once the addition is complete, heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution and the dissolution of the solid starting material.
-
After the reflux period, allow the reaction mixture to cool to room temperature. Excess thionyl chloride and DCM can be removed under reduced pressure, but for this one-pot procedure, proceed directly to the next step after cooling.
Step 2: Amidation to form this compound
-
Cool the flask containing the 2-methyl-3-nitrobenzoyl chloride solution in an ice bath to 0-5°C. Effective cooling is crucial as the subsequent amidation is highly exothermic.
-
Slowly and carefully add concentrated ammonium hydroxide solution (~15 mL, ~225 mmol) dropwise to the cold, stirred reaction mixture. Maintain the temperature below 10°C throughout the addition. A precipitate of the product will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.
Step 3: Product Isolation and Purification
-
Filter the solid product using a Buchner funnel under vacuum.
-
Wash the crude product cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any ammonium salts.
-
Wash the cake with a small portion of cold DCM or diethyl ether to aid in drying.
-
Dry the collected solid under vacuum or in a drying oven at 60-70°C to a constant weight.
-
For higher purity, the crude this compound can be recrystallized from ethanol or an ethanol/water mixture.
Workflow Visualization
Caption: Figure 1. Experimental workflow for the synthesis of this compound.
Safety, Characterization, and Process Validation
Critical Safety Considerations
-
Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and reacts violently with water.[5][6] It can cause severe burns upon skin contact and is a lachrymator.[5][7] All manipulations must be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or rubber), safety goggles, a face shield, and a lab coat, is mandatory.[8][9] Spills should be neutralized with sodium bicarbonate, not water.
-
2-Methyl-3-nitrobenzoic Acid: This compound is an irritant, causing skin and serious eye irritation.[10][11] Inhalation should be avoided. Standard PPE should be worn during handling.[12]
-
Reaction Hazards: The initial reaction with thionyl chloride releases toxic gases (HCl, SO₂). The amidation step is highly exothermic and requires careful temperature control to prevent a runaway reaction.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the molecular structure by analyzing proton chemical shifts, integrations, and coupling patterns.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
FT-IR: To identify key functional groups, such as the N-H stretches (~3350, 3180 cm⁻¹), the C=O stretch of the amide (~1660 cm⁻¹), and the N-O stretches of the nitro group (~1530, 1350 cm⁻¹).
-
-
Mass Spectrometry: To confirm the molecular weight of the product (C₈H₈N₂O₃, MW = 180.16 g/mol ).[13]
Troubleshooting and Field Insights
-
Low Yield: This is often due to moisture in the reaction vessel or solvent during the acyl chloride formation step, which hydrolyzes both the thionyl chloride and the acyl chloride intermediate. Ensure all glassware is oven-dried and use anhydrous solvents. Incomplete reaction can also be a cause; ensure the reflux time is adequate.
-
Impure Product: If the final product is contaminated with the starting carboxylic acid, it indicates incomplete conversion to the acyl chloride or hydrolysis of the intermediate. Ensure sufficient thionyl chloride is used and that the workup effectively removes the acidic starting material. The aqueous washes are critical for removing inorganic salts. If purification is challenging, recrystallization is highly recommended.
Conclusion
The synthesis of this compound from 2-methyl-3-nitrobenzoic acid via an acyl chloride intermediate is a highly reliable and efficient method. The one-pot procedure detailed in this guide, which leverages thionyl chloride for carboxylic acid activation, offers high yields and operational simplicity. By adhering to the outlined experimental protocol, understanding the underlying chemical principles, and rigorously observing the safety precautions, researchers can confidently produce this valuable chemical intermediate for application in further synthetic endeavors.
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An In-Depth Technical Guide to 2-Methyl-3-nitrobenzamide: A Key Intermediate in Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery and development, the strategic importance of versatile chemical intermediates cannot be overstated. These molecular scaffolds form the backbone of complex Active Pharmaceutical Ingredients (APIs), and their efficient synthesis is paramount to the pharmaceutical pipeline. 2-Methyl-3-nitrobenzamide, a substituted aromatic amide, has emerged as a compound of significant interest for researchers and scientists. Its unique trifunctional arrangement—a sterically accessible amide, a reactive nitro group, and a directing methyl group on a benzene core—makes it a valuable building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, core applications in medicinal chemistry, and essential safety protocols, with a particular focus on its role as a precursor in the synthesis of high-value therapeutics.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic chemistry. This section outlines the essential identifiers and physicochemical characteristics of this compound.
Nomenclature and Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 290366-59-5[1] |
| Molecular Formula | C₈H₈N₂O₃[1] |
| Molecular Weight | 180.16 g/mol [1] |
| Synonyms | 2-methyl-3-nitro-benzamide[1] |
| InChI Key | RRDXGSJTLUNXHN-UHFFFAOYSA-N[1] |
Structural Information
The compound's structure features a benzene ring substituted with a methyl group at position 2, a nitro group at position 3, and a carboxamide group at position 1. This specific arrangement governs its reactivity and utility in organic synthesis.
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties which are instrumental in designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 88.9 Ų | PubChem[1] |
| XLogP3 | 1.0 | LookChem[2] |
| Hydrogen Bond Donor Count | 1 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |
| Rotatable Bond Count | 1 | LookChem[2] |
| Exact Mass | 180.05349212 Da | PubChem[1] |
| Complexity | 224 | LookChem[2] |
Synthesis and Manufacturing
A robust and scalable synthetic route is crucial for the commercial viability of any chemical intermediate. The synthesis of this compound is typically achieved from readily available starting materials via a logical, multi-step pathway.
Retrosynthetic Analysis
From a retrosynthetic perspective, this compound can be disconnected at the amide bond, pointing to 2-methyl-3-nitrobenzoic acid or its activated derivative (e.g., an acyl chloride) and ammonia as direct precursors. The 2-methyl-3-nitrobenzoic acid itself can be synthesized from either 3-nitro-o-xylene via selective oxidation or from m-toluic acid via regioselective nitration. The latter is often preferred for its high selectivity under controlled conditions.
Key Synthetic Step: Amidation of 2-Methyl-3-nitrobenzoyl Chloride
The final step in the primary synthesis of this compound is the amidation of an activated carboxylic acid derivative. The use of the acyl chloride is a field-proven, high-yielding method.
Experimental Protocol:
-
Activation of Carboxylic Acid: 2-Methyl-3-nitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the evolution of HCl and SO₂ gases ceases. This reaction quantitatively converts the carboxylic acid to the more reactive 2-methyl-3-nitrobenzoyl chloride.[3] Excess thionyl chloride is subsequently removed by distillation under reduced pressure.
-
Amidation: The crude 2-methyl-3-nitrobenzoyl chloride is dissolved in an inert aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The solution is cooled in an ice bath.
-
Amine Addition: An aqueous solution of ammonia or ammonium hydroxide is added dropwise to the cooled acyl chloride solution with vigorous stirring. The reaction is typically exothermic and maintaining a low temperature is crucial to minimize side reactions.
-
Work-up and Purification: Upon completion, the reaction mixture is partitioned between the organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude this compound. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Sources
An In-depth Technical Guide to the Solubility of 2-Methyl-3-nitrobenzamide in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Methyl-3-nitrobenzamide in various organic solvents. Given the absence of extensive published solubility data for this specific compound, this document emphasizes predictive methodologies based on physicochemical properties and provides a robust, field-proven experimental protocol for generating high-quality, reliable data in-house.
Introduction: The Critical Role of Solubility
This compound is an aromatic compound featuring a benzamide scaffold substituted with both a methyl and a nitro group. As a functionalized benzamide, it holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The successful progression of any compound through the development pipeline—from synthesis and purification to formulation and biological screening—is fundamentally dependent on a thorough understanding of its solubility characteristics.
Solubility data is not merely a physical constant; it is a critical parameter that dictates:
-
Reaction Kinetics and Yield: The choice of solvent directly impacts reaction rates and equilibrium positions.
-
Purification Strategies: Crystallization, a primary method for purification, relies entirely on differential solubility in various solvent systems.
-
Formulation Development: For a compound to be a viable drug candidate, its solubility in pharmaceutically acceptable solvents and excipients is paramount for achieving desired bioavailability.
-
Analytical Method Development: Accurate and reproducible analytical methods require the analyte to be fully dissolved in the chosen mobile phase or diluent.
This guide provides the theoretical grounding and practical instruction necessary to approach the solubility of this compound with scientific rigor.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a molecule is intrinsically linked to its structure.[1] An analysis of the functional groups present in this compound allows for a qualitative prediction of its behavior in different solvent environments.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem] |
| Molecular Formula | C₈H₈N₂O₃ | [PubChem] |
| Molecular Weight | 180.16 g/mol | [PubChem] |
| SMILES | CC1=C(C=CC=C1[O-])C(=O)N | [PubChem] |
| CAS Number | 290366-59-5 | [PubChem] |
Caption: Table 1. Key physicochemical properties of this compound.
The molecule's structure presents a duality of polarity:
-
Nonpolar Moieties: The benzene ring and the methyl group (-CH₃) contribute to the molecule's hydrophobic character.
-
Polar Moieties: The nitro group (-NO₂) is strongly polar and electron-withdrawing, acting as a potent hydrogen bond acceptor.[2][3] The primary amide group (-CONH₂) is also highly polar and is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the C=O oxygen).
This combination suggests that this compound is a polar molecule, and its solubility will be highest in solvents that can effectively interact with its polar functional groups. Its solubility in nonpolar solvents is expected to be limited.
Caption: Key functional groups influencing the solubility of this compound.
Theoretical Framework: Hansen Solubility Parameters (HSP)
While the "like dissolves like" principle is a useful heuristic, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[4] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute or solvent) can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility. While the specific HSP values for this compound are not published, the table below provides values for common organic solvents, allowing researchers to select a diverse range for experimental testing.
| Solvent | Type | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |
| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | Nonpolar | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 |
Caption: Table 2. Hansen Solubility Parameters for a range of common organic solvents.[5][6][7]
Experimental Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis
This section provides a detailed, step-by-step protocol for the reliable determination of the equilibrium solubility of this compound. The isothermal shake-flask method is a gold-standard technique, and its coupling with gravimetric analysis ensures high accuracy and trustworthiness.[8][9]
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant, controlled temperature for a sufficient duration to achieve phase equilibrium. This results in the formation of a saturated solution in contact with the undissolved solid. The concentration of the solute in the clear, saturated supernatant is then accurately measured by isolating the dissolved solid via solvent evaporation and weighing the residue.[10]
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., with a thermostatic water bath) is crucial for obtaining reproducible and meaningful data.[10][11]
-
Using Excess Solute: This ensures that the solution reaches its maximum saturation point.
-
Extended Equilibration Time (24-72 hours): Many organic compounds, especially those with stable crystal lattices, dissolve slowly. A long agitation period is necessary to ensure true thermodynamic equilibrium is reached, not just a kinetically trapped supersaturated or undersaturated state.
-
Filtration: Using a syringe filter is critical to separate the saturated solution from any undissolved microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
Gravimetric Finish: This method is highly accurate as it relies on the direct measurement of mass, a fundamental SI unit. It is less susceptible to interference from impurities compared to spectroscopic methods unless the impurity is non-volatile.
Step-by-Step Methodology
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- 3. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
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2-Methyl-3-nitrobenzamide structural analogues and derivatives
An In-Depth Technical Guide to 2-Methyl-3-nitrobenzamide: Structural Analogues and Derivatives in Drug Discovery
Abstract
The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. The introduction of a nitro group, particularly in the 2-methyl-3-nitro configuration, imbues the benzamide molecule with a unique electronic and steric profile, opening avenues for the development of highly specific and potent modulators of biological targets. This technical guide provides a comprehensive exploration of this compound and its structural analogues, intended for researchers, medicinal chemists, and drug development professionals. We will delve into synthetic strategies, critically analyze key biological activities with a focus on anticancer and antimicrobial applications, and elucidate the fundamental structure-activity relationships (SAR) that govern the efficacy of this compound class. Detailed, field-proven experimental protocols are provided to empower researchers to validate and expand upon the findings presented herein.
Introduction: The Strategic Value of the Nitrobenzamide Scaffold
Benzamide derivatives are ubiquitous in pharmacology, recognized for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The versatility of the benzamide core lies in its ability to form critical hydrogen bonds and engage in various non-covalent interactions within enzyme active sites. The strategic addition of a nitro moiety, as seen in this compound, serves multiple purposes. It acts as a potent electron-withdrawing group, modulating the acidity of the amide proton and the overall electronic distribution of the aromatic ring. Furthermore, the nitro group can be a key pharmacophore itself, susceptible to bioreduction in hypoxic environments (e.g., solid tumors) or by specific microbial enzymes to produce cytotoxic reactive nitrogen species.[3] This guide uses this compound as a focal point to explore the vast therapeutic potential of its derivatives.
Core Compound Profile: this compound
Understanding the fundamental properties of the parent compound is essential for designing effective analogues.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O₃ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| CAS Number | 290366-59-5 | [4] |
| IUPAC Name | This compound | [4] |
| Physical Appearance | Light yellow crystalline powder (typical for nitrobenzamides) | [5] |
| Predicted LogP | 1.0 | [6] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
The ortho-methyl group provides a steric constraint that can influence the planarity of the adjacent nitro group, a critical factor in determining biological activity.[8] The meta-nitro position, relative to the primary amide, significantly impacts the molecule's interaction with biological targets compared to other isomers.
Synthetic Strategies for Analogue Development
The synthesis of this compound derivatives typically begins with the commercially available precursor, 2-methyl-3-nitrobenzoic acid.[9][10] The general workflow involves the activation of the carboxylic acid followed by coupling with a desired amine, allowing for extensive diversification at the amide nitrogen.
Caption: General synthetic pathways for this compound and its derivatives.
Protocol 2.1: Synthesis of N-Substituted this compound Analogues
This protocol describes a standard amide coupling reaction, a cornerstone for generating a library of derivatives. The causality behind this choice is its high efficiency and broad substrate scope.
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
Suspend 1.0 equivalent of 2-methyl-3-nitrobenzoic acid in anhydrous DCM.
-
Add 2.0-3.0 equivalents of oxalyl chloride (or thionyl chloride) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).
-
Rationale: Converting the carboxylic acid to the more reactive acyl chloride is a classic activation strategy that facilitates nucleophilic attack by the amine.
-
Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases. Monitor by TLC.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of TEA in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Rationale: The base (TEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Rationale: The aqueous washes remove unreacted starting materials, the base, and salts, simplifying the purification process.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted this compound derivative.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
-
Key Biological Activities & Mechanisms of Action
The this compound scaffold has proven to be a fertile ground for discovering potent biological agents, most notably in the field of oncology.
Anticancer Activity: Potent PARP Inhibition
A primary mechanism through which benzamide derivatives exert anticancer effects is the inhibition of Poly(ADP-ribose) polymerase (PARP).[11] PARP enzymes, particularly PARP1 and PARP2, are critical for repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[12][13]
Mechanism of Action: Synthetic Lethality In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication. In normal cells, these DSBs would be repaired by the functional HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and apoptotic cell death. This concept is known as "synthetic lethality."[13]
All clinically relevant PARP inhibitors are structural analogues of nicotinamide and competitively inhibit the binding of NAD+ to the PARP active site.[11][12] The benzamide core of the inhibitors mimics the nicotinamide moiety, forming key hydrogen bonds with residues like Gly863 and Ser904 in the PARP active site.[12]
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
Protocol 3.1.1: In Vitro Chemiluminescent PARP Inhibition Assay
This protocol provides a reliable method to quantify the inhibitory potency (IC₅₀) of novel benzamide analogues against PARP1 and PARP2.[14]
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone-coated 96-well microplate
-
Activated DNA (e.g., calf thymus DNA)
-
Biotinylated NAD+
-
Test compounds (e.g., this compound derivatives) solubilized in DMSO
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Perform a subsequent dilution in assay buffer to achieve the final desired concentrations (typically with a final DMSO concentration of <1%).
-
Reaction Setup: To the wells of the histone-coated microplate, add the assay buffer, activated DNA, and the diluted test compound or a vehicle control (DMSO).
-
Enzyme Addition: Initiate the reaction by adding recombinant PARP1 or PARP2 enzyme to the respective wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP-catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.
-
Stopping the Reaction & Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove unincorporated biotinylated NAD+.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes.
-
Rationale: The streptavidin binds with high affinity to the biotin incorporated onto the histones, thus linking HRP to the plate in proportion to PARP activity.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the luminescence signal using a microplate luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Antimicrobial and Antiparasitic Activity
Nitroaromatic compounds, including nitrobenzamides, are a known class of antimicrobial agents. Their mechanism often relies on the enzymatic reduction of the nitro group within the target organism.[3]
-
Antitubercular: Dinitrobenzamide derivatives have been identified as covalent inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[15]
-
Antiparasitic: Halo-nitrobenzamides have shown significant activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, with compounds like 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide exhibiting low micromolar potency.[16]
The general mechanism involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which are highly reactive and can cause lethal damage to cellular macromolecules like DNA.[3]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.
Caption: Key SAR drivers for this compound analogues.
-
The Nitro Group: The position and orientation are paramount. For many nitroaromatic compounds, mutagenic and biological activity is diminished when the nitro group is forced out-of-plane with the aromatic ring due to steric hindrance, as this can prevent proper fitting into an enzyme's active site.[8] The electron-withdrawing nature of the group is also fundamental to its role in mechanisms like DprE1 and PARP inhibition.
-
The Amide Linker: This group is often the primary point of interaction with the target protein. In PARP inhibitors, the -NH and C=O groups form critical hydrogen bonds in the nicotinamide-binding pocket.[11][12]
-
N-Substitutions: Modifying the amide nitrogen is a common strategy to alter physicochemical properties. Adding large or flexible groups can explore additional binding pockets within the target, potentially increasing potency and selectivity. These substitutions also heavily influence solubility and cell permeability.
-
Ring Substitutions: The ortho-methyl group of the core scaffold already provides a steric and electronic influence. Adding other substituents, such as halogens, can further modulate the molecule's properties. For example, in antitrypanosomal agents, chloro-substitutions were found to be beneficial for activity.[16]
Future Directions and Therapeutic Potential
The this compound scaffold and its derivatives remain a promising area for therapeutic innovation.
-
Optimizing Selectivity: While many PARP inhibitors target both PARP1 and PARP2, designing analogues with greater selectivity could lead to improved therapeutic windows and reduced off-target effects.
-
Dual-Target Inhibitors: The scaffold could be elaborated to inhibit PARP and another synergistic target within the DNA damage response (DDR) pathway, potentially overcoming resistance mechanisms.
-
Expanding Therapeutic Areas: While oncology is a major focus, the demonstrated antimicrobial and antiparasitic activities warrant further investigation.[15][16] Optimizing analogues for these indications, focusing on selective toxicity for the pathogen over the host, is a key challenge.
-
Bioreductive Prodrugs: The nitro group is a classic "trigger" for bioreductive activation. Designing analogues specifically for activation in the hypoxic microenvironment of solid tumors could lead to highly targeted cancer therapies.
References
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- The Role of 4-Nitrobenzamide in Modern Pharmaceutical Synthesis. OctoChem.
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- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI.
- Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis. PubMed.
- Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Bentham Science.
- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
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- 2-methyl-3-nitrobenzoic Acid synthesis. ChemicalBook.
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- PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. MDPI.
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- Structure–Activity Relationships in Nitro-Aromatic Compounds.
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A Technical Guide to the Potential Biological Activity of 2-Methyl-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2-Methyl-3-nitrobenzamide, a compound with limited direct research but significant potential inferred from its structural class. Substituted benzamides and nitroaromatic compounds have established roles in medicinal chemistry, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory effects. This document synthesizes the available information on related compounds to build a robust scientific rationale for the investigation of this compound. We will delve into its synthesis, propose detailed experimental protocols for the evaluation of its biological efficacy, and elucidate potential mechanisms of action through key signaling pathways. This guide is designed to be a foundational resource for initiating a structured research program into this promising molecule.
Introduction: The Scientific Rationale for Investigating this compound
The benzamide scaffold is a privileged motif in drug discovery, forming the structural core of numerous therapeutic agents.[1] The versatility of the benzamide structure allows for a wide range of pharmacological activities through various substitutions on the phenyl ring.[1] The subject of this guide, this compound, incorporates two key substituents: a methyl group and a nitro group. The nitro group is a particularly interesting functional group in medicinal chemistry; its strong electron-withdrawing nature and potential for bioreduction are central to the biological activity of many nitroaromatic compounds.[2] This bioreduction can lead to the formation of reactive nitrogen species, which can induce cellular damage, a mechanism exploited in both antimicrobial and anticancer therapies.[2]
While direct biological data for this compound is scarce, the well-documented activities of other nitrobenzamide derivatives provide a strong impetus for its investigation.[3][4] This guide will therefore extrapolate the potential biological activities of this compound based on the established pharmacology of its structural analogs, providing a solid, evidence-based framework for future research.
Synthesis and Physicochemical Properties
The logical and most common synthetic route to this compound is from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid.
Synthesis Protocol
The conversion of a carboxylic acid to a primary amide can be efficiently achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by amination.
Step 1: Synthesis of 2-Methyl-3-nitrobenzoyl chloride
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 2-methyl-3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methyl-3-nitrobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the stirred solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise.
-
Allow the reaction to proceed for 1-2 hours at 0-5 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | [5] |
| Molecular Weight | 180.16 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 290366-59-5 | [6] |
| Predicted LogP | 1.5 | (Predicted) |
| Predicted Solubility | Poorly soluble in water | (Inferred) |
Potential Biological Activities and Hypothesized Mechanisms of Action
Based on the activities of structurally related nitrobenzamides, we can hypothesize that this compound will exhibit anticancer and antimicrobial properties.
Anticancer Activity
Nitrobenzamide derivatives have shown promise as anticancer agents, with several proposed mechanisms of action.[3] Two of the most relevant to this class of compounds are the inhibition of tubulin polymerization and the inhibition of Poly(ADP-ribose) polymerase (PARP).
3.1.1. Inhibition of Tubulin Polymerization
Hypothesis: this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Mechanism of Action: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[7] Inhibitors of tubulin polymerization prevent the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[7] This prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.[8]
Caption: Proposed pathway of apoptosis induction via inhibition of tubulin polymerization.
3.1.2. PARP Inhibition
Hypothesis: this compound may act as a PARP inhibitor, leading to an accumulation of DNA damage and inducing apoptosis, particularly in cancer cells with existing DNA repair defects.
Mechanism of Action: PARP enzymes are crucial for DNA single-strand break repair.[9] Inhibition of PARP leads to the accumulation of single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication.[10] In cancer cells with deficient homologous recombination repair (e.g., those with BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and apoptosis.[10] The cleavage of PARP by caspases is also a hallmark of apoptosis.[1]
Caption: Apoptosis induction through PARP inhibition and accumulation of DNA damage.
Antimicrobial Activity
Hypothesis: this compound is likely to exhibit antimicrobial activity, particularly against anaerobic bacteria, through the reductive activation of its nitro group.
Mechanism of Action: The antimicrobial activity of many nitroaromatic compounds is dependent on the reduction of the nitro group to form cytotoxic reactive nitrogen species.[2] This reduction is carried out by microbial nitroreductases, which are often more active under anaerobic conditions.[11] These reactive intermediates can then cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[2]
Caption: Proposed mechanism of antimicrobial activity via reductive activation.
Experimental Protocols for Biological Evaluation
A systematic evaluation of this compound's biological activity should begin with in vitro assays to determine its cytotoxic and antimicrobial potential.
In Vitro Anticancer Activity
4.1.1. Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Non-cancerous cell line (e.g., HEK293T) for selectivity assessment
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treat the cells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values.
4.1.2. Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and stain with PI/RNase A solution.
-
Analyze the cell cycle distribution using a flow cytometer.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microtiter plates
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent and make serial twofold dilutions in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the wells with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 35°C for 16-20 hours.[12]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Whitepaper: 2-Methyl-3-nitrobenzamide as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
An In-depth Technical Guide for Chemical and Pharmaceutical Development
Abstract
In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic ring systems remains a cornerstone of molecular design. 2-Methyl-3-nitrobenzamide has emerged as a highly valuable and versatile starting material, uniquely primed for conversion into diverse and pharmaceutically relevant heterocyclic cores. The strategic placement of the nitro, methyl, and benzamide functionalities on an aromatic scaffold allows for a series of powerful intramolecular and intermolecular transformations. This guide details the core chemical principles, reaction mechanisms, and field-proven protocols for leveraging this compound as a precursor. The central strategy revolves around the reductive cyclization of the nitro group, which acts as a masked amine. This single transformation unlocks pathways to two critical classes of heterocycles: Indazolones and Quinazolinones . This document serves as a technical resource for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodologies required to exploit this precursor in synthetic campaigns.
The Precursor: this compound Profile
Chemical Identity and Physicochemical Properties
This compound is an aromatic compound whose synthetic utility is derived from the orthogonal reactivity of its three key functional groups. The nitro group serves as a latent amino group, the amide provides a nucleophilic/electrophilic center for cyclization, and the methyl group offers a site for C-H activation or cyclization.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 290366-59-5 | [1] |
| Molecular Formula | C₈H₈N₂O₃ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Light beige or yellow solid | [2] |
| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. | [1][3] |
Synthesis of the Precursor
The common laboratory and industrial synthesis of the parent acid, 2-methyl-3-nitrobenzoic acid, typically starts from the oxidation of 3-nitro-o-xylene.[4][5] The subsequent conversion of the carboxylic acid to the primary amide is a standard transformation, often achieved via an acid chloride intermediate or by using modern peptide coupling agents. This straightforward access to the starting material enhances its practicality for large-scale synthetic applications.
The Cornerstone Transformation: Reductive Cyclization
The synthetic power of this compound is unlocked through the reduction of its nitro group. This transformation is not merely about forming an amine; it is about generating a highly reactive ortho-amino-substituted intermediate in situ that is immediately poised for cyclization. The choice of reducing agent is therefore a critical experimental parameter, dictating the chemoselectivity, reaction conditions, and ultimate heterocyclic product.
Causality in Reagent Selection
The selection of a reducing agent is guided by the desired outcome and the tolerance of other functional groups.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and high-yielding method, often considered the "gold standard" for nitro reductions.[6] Its primary drawback is its high reactivity, which can lead to the reduction of other sensitive functionalities (e.g., alkynes, alkenes, some carbonyls). It is the method of choice when the substrate is otherwise robust.
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic, cost-effective methods that are highly tolerant of other reducible groups, making them ideal for complex molecules.[6][7] Tin(II) chloride, in particular, is valued for its mildness.[6] The acidic conditions, however, may not be suitable for acid-labile substrates.
-
Sodium Dithionite (Na₂S₂O₄): This reagent is exceptionally useful for one-pot reductive condensations, especially in aqueous or mixed-solvent systems.[8] It is mild and often used to reduce a nitro group in the presence of an aldehyde, facilitating immediate reaction of the newly formed amine.
| Reagent System | Typical Conditions | Key Advantages | Considerations |
| H₂ / Palladium on Carbon (Pd/C) | H₂ (balloon or Parr shaker), Methanol/Ethanol, rt | High yield, clean reaction, catalyst is recyclable | Can reduce other functional groups, requires specialized hydrogenation equipment |
| Iron Powder (Fe) / Acid | Fe, Acetic Acid or HCl, Heat | Inexpensive, highly chemoselective for nitro groups | Requires acidic conditions, often requires filtration of iron salts |
| Tin(II) Chloride (SnCl₂) | SnCl₂, Ethanol or HCl, Heat | Mild, tolerates many functional groups | Stoichiometric tin waste is generated |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, H₂O/DMF, Heat | Excellent for one-pot tandem reactions, mild conditions | Reagent can decompose, requires aqueous conditions |
General Mechanistic Workflow
The overarching strategy involves two fundamental steps that can often be combined into a single synthetic operation. This process is the gateway to the subsequent divergent synthetic pathways.
Caption: General workflow for heterocyclic synthesis.
Pathway A: Synthesis of 4-Methyl-2,3-dihydro-1H-indazol-3-ones
Rationale and Mechanism
This pathway leverages an intramolecular reductive cyclization. The process does not proceed through a stable aniline intermediate. Instead, partial reduction of the nitro group to a nitroso or hydroxylamine species occurs. This electrophilic intermediate is then attacked by the nucleophilic carbon of the adjacent methyl group, which is activated by the aromatic system. Subsequent dehydration and tautomerization lead to the stable indazolone ring system. This elegant transformation constructs the heterocyclic core in a single, atom-economical step.
Caption: Pathway to 4-Methyl-1H-indazol-3(2H)-one.
Experimental Protocol: Reductive Cyclization to Indazolone
This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.
-
Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid (10 mL per 1 g of starting material), add activated zinc dust (4.0-5.0 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the internal temperature below 60 °C using an ice-water bath.
-
Reaction Execution: After the addition is complete, stir the resulting suspension at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with water. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure indazolone product.
Pathway B: Synthesis of 2-Substituted-5-methylquinazolin-4(3H)-ones
Rationale and Mechanism
This pathway relies on an intermolecular condensation following the complete reduction of the nitro group. First, this compound is reduced to 3-amino-2-methylbenzamide. This in situ generated intermediate then reacts with an aldehyde. The amine condenses with the aldehyde to form a Schiff base (imine). The final, irreversible step is the intramolecular cyclization, where the amide nitrogen attacks the electrophilic imine carbon, followed by an oxidation step (often aerobic or facilitated by the reaction conditions) to furnish the aromatic quinazolinone core.[8]
Caption: One-pot synthesis of Quinazolinones.
Experimental Protocol: One-Pot Reductive Condensation
This one-pot procedure is highly efficient for generating a library of quinazolinone derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a desired aldehyde (1.1 eq) in a 1:1 mixture of Dimethylformamide (DMF) and water.
-
Reagent Addition: Heat the mixture to 80-100 °C. Add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise over 30 minutes. Be aware of potential gas evolution (SO₂).
-
Reaction Execution: Stir the reaction mixture at the same temperature for 3-6 hours after the addition is complete.
-
Monitoring: Track the formation of the product and consumption of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A precipitate will often form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, then with a cold, non-polar solvent like diethyl ether or hexanes to remove non-polar impurities. The product can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.
| Aldehyde Reactant | Expected Quinazolinone Product | Typical Yield Range |
| Benzaldehyde | 5-Methyl-2-phenylquinazolin-4(3H)-one | 75-90% |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-methylquinazolin-4(3H)-one | 80-95% |
| Cyclohexanecarbaldehyde | 2-Cyclohexyl-5-methylquinazolin-4(3H)-one | 60-75% |
| Furan-2-carbaldehyde | 2-(Furan-2-yl)-5-methylquinazolin-4(3H)-one | 70-85% |
Safety and Handling
This compound and its parent acid are classified as irritants and are harmful upon acute exposure.[1][3][9]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling Precautions: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[11]
Conclusion and Future Outlook
This compound stands out as a powerful and economical precursor for constructing complex heterocyclic molecules. The divergent pathways accessible from this single starting material—leading to medicinally important indazolone and quinazolinone cores—underscore its value in modern synthetic chemistry. The protocols described herein are robust, scalable, and amenable to library synthesis, making this precursor an ideal candidate for lead generation and optimization programs in drug discovery. Future work may explore novel catalytic systems for the reductive cyclization step to further enhance the efficiency, sustainability, and scope of these transformations.
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Coronado, E. A., et al. (2020). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. Retrieved from [Link]
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Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Indian Journal of Heterocyclic Chemistry. (2016). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
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ResearchGate. (2018). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Retrieved from [Link]
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Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
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MDPI. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC. Retrieved from [Link]
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ResearchGate. (2008). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methyl-2-nitrobenzamide. PubChem Compound Database. Retrieved from [Link]
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Journal of Heterocyclic Chemistry. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. RSC Publishing. Retrieved from [Link]
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literature review of 2-Methyl-3-nitrobenzamide synthesis
An In-depth Technical Guide to the Synthesis of 2-Methyl-3-nitrobenzamide
This guide provides a detailed exploration of the synthetic pathways leading to this compound, a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical principles, experimental protocols, and critical process parameters that govern the efficient synthesis of this compound. We will delve into the mechanistic underpinnings of the primary synthetic route, offering field-proven insights to ensure both high yield and purity.
Introduction and Strategic Importance
This compound (C₈H₈N₂O₃) is a substituted aromatic amide whose strategic importance is primarily derived from its role as a precursor in the synthesis of high-value pharmaceutical compounds.[1] Most notably, its corresponding ester, methyl 2-methyl-3-nitrobenzoate, is a crucial intermediate in the production of Lenalidomide, an important immunomodulatory and anti-cancer drug used in the treatment of multiple myeloma.[2] The precise arrangement of the methyl, nitro, and benzamide functionalities on the aromatic ring makes its controlled synthesis a subject of significant interest.
The synthesis of this compound is fundamentally a tale of two essential transformations: the introduction of a nitro group onto an aromatic ring (nitration) and the formation of an amide bond (amidation). The logical sequencing of these two steps dictates the overall efficiency and feasibility of the synthesis. The most prevalent and logically sound approach involves the initial synthesis of the carboxylic acid precursor, 2-Methyl-3-nitrobenzoic acid, followed by its conversion to the target amide. This strategy is generally preferred due to the robust nature of the carboxylic acid group under nitrating conditions and the favorable directing effects of the substituents on the starting material.
The Primary Synthetic Pathway: Nitration Followed by Amidation
The most reliable and widely documented synthesis of this compound proceeds via a two-step sequence starting from m-toluic acid (3-methylbenzoic acid). This pathway offers a high degree of control and generally produces the desired product in good yield.
Caption: Mechanism of nitronium ion formation and electrophilic attack.
Experimental Protocol: Nitration of m-Toluic Acid
This protocol is adapted from methodologies described in the literature and should be performed with appropriate safety precautions. [3]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool 500g of concentrated (98%) nitric acid to between -25°C and -20°C using a suitable cooling bath.
-
Addition: Slowly add approximately 100g of powdered m-toluic acid to the cold, stirred nitric acid over a period of 30-60 minutes. It is critical to maintain the reaction temperature below -15°C throughout the addition to maximize the selectivity for the desired product. [3]3. Reaction: Continue stirring the mixture at -20°C to -15°C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
Isolation: The crude 2-Methyl-3-nitrobenzoic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.
Data Summary: Nitration of m-Toluic Acid
| Parameter | Value / Condition | Source(s) |
| Starting Material | m-Toluic Acid | [3] |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | [3] |
| Catalyst/Solvent | Concentrated Sulfuric Acid (H₂SO₄) or neat HNO₃ | [4][3] |
| Temperature | -30°C to -15°C | [3] |
| Typical Yield | 50% - 85% (selectivity dependent) | [5][3] |
| Purity (Post-filtration) | >99% | [3] |
Step 2: Amidation of 2-Methyl-3-nitrobenzoic Acid
The final step is the conversion of the carboxylic acid group of 2-Methyl-3-nitrobenzoic acid into a primary amide. While direct reaction with ammonia is possible, it typically requires high temperatures and pressures. A more practical and efficient method involves activating the carboxylic acid, most commonly by converting it into a highly reactive acid chloride. [6][7] Mechanism: Amidation via Acid Chloride Intermediate
-
Activation: 2-Methyl-3-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its affordability and because its byproducts (SO₂ and HCl) are gases, which simplifies purification. This step forms the reactive intermediate, 2-methyl-3-nitrobenzoyl chloride. [7]2. Nucleophilic Acyl Substitution: The acid chloride is then treated with an ammonia source, typically aqueous ammonium hydroxide. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate then collapses, expelling a chloride ion to form the stable this compound. [8]
Caption: Amidation workflow via an acid chloride intermediate.
Experimental Protocol: Amidation of 2-Methyl-3-nitrobenzoic Acid
This protocol is a generalized procedure based on established chemical principles. [7][9]
-
Acid Chloride Formation: In a fume hood, suspend 2-Methyl-3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has completely dissolved.
-
Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methyl-3-nitrobenzoyl chloride can be used directly in the next step.
-
Amination: Cautiously add the crude acid chloride dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide. A precipitate of this compound will form immediately.
-
Isolation and Purification: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry it under vacuum to yield the final product.
Alternative Amidation Methods:
For substrates sensitive to the conditions of acid chloride formation, various coupling reagents can be employed for a one-pot amidation. [10][11]Reagents like Dicyclohexylcarbodiimide (DCC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) activate the carboxylic acid in situ, allowing it to react directly with an amine under mild conditions. [11][12]These methods are particularly valuable in peptide synthesis and the synthesis of complex molecules but may be less cost-effective for large-scale production compared to the thionyl chloride route. [6][13] Data Summary: Amidation of 2-Methyl-3-nitrobenzoic Acid
| Parameter | Value / Condition | Source(s) |
| Starting Material | 2-Methyl-3-nitrobenzoic Acid | [7][9] |
| Activating Agent | Thionyl Chloride (SOCl₂) | [7] |
| Amine Source | Ammonium Hydroxide (NH₄OH) | [9] |
| Typical Yield | >90% | [9] |
| Product Form | Solid Powder | [14][15] |
| Molecular Weight | 180.16 g/mol | [1] |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-step process commencing with the controlled nitration of m-toluic acid to form 2-Methyl-3-nitrobenzoic acid. Subsequent amidation, preferably via the formation of an acid chloride intermediate, efficiently converts the carboxylic acid to the desired benzamide. Mastery of this synthetic sequence requires careful control over reaction conditions, particularly temperature during the nitration step, to ensure high regioselectivity and overall yield. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals engaged in the synthesis of this and structurally related pharmaceutical intermediates.
References
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An In-Depth Technical Guide to the Safe Handling of 2-Methyl-3-nitrobenzamide in the Laboratory
This guide provides comprehensive safety protocols and handling procedures for 2-Methyl-3-nitrobenzamide (CAS No. 290366-59-5) for researchers, scientists, and professionals in drug development. By integrating established safety principles with compound-specific data, this document aims to foster a culture of safety and mitigate risks in the laboratory.
Understanding the Hazard Profile of this compound
Nitroaromatic compounds, as a class, are known for their potential toxicity and thermal instability. The presence of the nitro group can make them susceptible to exothermic decomposition, and many are readily absorbed through the skin.[2]
GHS Hazard Classification
According to PubChem, this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.
Physicochemical Properties
A summary of key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C8H8N2O3 | PubChem[1] |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| Appearance | Light yellow powder (inferred from similar compounds) | Fisher Scientific[3] |
| Melting Point | 182 - 186 °C (for the related 2-Methyl-3-nitrobenzoic acid) | Thermo Fisher Scientific[4] |
| Solubility | Insoluble in water (for the related 2-Methyl-3-nitrobenzoic acid) | NOAA[5] |
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is paramount before commencing any work with this compound. The following workflow provides a logical framework for identifying and controlling hazards.
Caption: Risk assessment and mitigation workflow for this compound.
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical barrier between the researcher and chemical exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | Goggles are essential to protect against dust particles and splashes.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can cause irritation and systemic toxicity.[6] Gloves should be inspected before use and disposed of properly after contamination. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[6][8] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient to maintain exposure below acceptable levels or when handling large quantities of the powder.[6] |
Laboratory Handling and Storage Protocols
Engineering Controls
All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[8] The fume hood also provides containment in the event of a spill.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered.[7] Confirm that a chemical spill kit and waste container are readily accessible.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Use a spatula for transfers and avoid generating dust.
-
Dissolution: If preparing a solution, add the solvent to the powder slowly to prevent splashing.
-
Post-Handling: After use, tightly seal the container.[4] Decontaminate the spatula and work surface. Remove gloves and wash hands thoroughly with soap and water.[4]
Storage
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.
-
Location: Store in a cool, dry, and well-ventilated area.[2][4]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[2][4] Nitroaromatic compounds can react dangerously with these substances.
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.[2][4]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Seek immediate medical attention.
Spill Response
For a small spill of solid material:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.
-
Carefully sweep the material into a suitable container for disposal.[4]
-
Clean the spill area with a soap and water solution.[5]
-
All contaminated materials should be placed in a sealed container and disposed of as hazardous waste.
Fire-Fighting Measures
While specific flash point data for this compound is unavailable, it is likely combustible.[11]
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or water spray.[12]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, labeled container for organic waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][9] Do not dispose of down the drain.
Logical Relationship Diagram for Safe Handling
The following diagram illustrates the interconnectedness of key safety elements for handling this compound.
Caption: Interrelationship of safety components for this compound.
Conclusion
While this compound is a valuable compound in research and development, its potential hazards demand a meticulous and informed approach to safety. By understanding its hazard profile, implementing robust control measures, and being prepared for emergencies, researchers can handle this substance with confidence and ensure a safe laboratory environment.
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A Technical Guide to the Synthesis and Characterization of 2-Methyl-3-nitrobenzamide
Executive Summary: This guide provides a comprehensive technical overview of 2-Methyl-3-nitrobenzamide, a valuable chemical intermediate in organic synthesis and medicinal chemistry. We detail a robust, two-step synthetic pathway starting from 2-methylbenzoic acid, proceeding through a nitration reaction followed by amidation. This document outlines detailed, field-proven laboratory protocols, explains the chemical principles behind each step, and establishes a self-validating analytical workflow for the characterization and purity assessment of the final compound. Key physicochemical properties, spectroscopic signatures, and safety protocols are enumerated for professionals in research and drug development. The significance of this molecular scaffold is highlighted by its relationship to precursors for high-value therapeutics, such as the anticancer drug Lenalidomide.
Introduction
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring. This functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.
This compound (CAS No. 290366-59-5) is a substituted benzamide featuring a methyl group and a nitro group on the aromatic ring.[1][2] These substitutions create a specific electronic and steric profile, making it a highly useful building block for the synthesis of more complex molecules. The nitro group, in particular, is a versatile functional handle that can be readily reduced to an amine, opening pathways to a diverse range of derivatives. Its structural precursor, 2-methyl-3-nitrobenzoic acid, is a known intermediate in the synthesis of important pharmaceutical agents, underscoring the relevance of this compound class in drug discovery and development.[3][4]
This guide serves as a detailed manual for the synthesis and rigorous characterization of this compound, providing researchers with the necessary protocols and scientific rationale to produce and validate this compound for further application.
Compound Identification and Physicochemical Properties
Accurate identification is critical for any chemical synthesis. The key identifiers and computed physicochemical properties for this compound are summarized below. These values provide a baseline for analytical confirmation.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 290366-59-5 | [1][2] |
| Molecular Formula | C₈H₈N₂O₃ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=CC=C1[O-])C(=O)N | [2][5] |
| InChIKey | RRDXGSJTLUNXHN-UHFFFAOYSA-N | [1][2] |
| Predicted Boiling Point | 277.2 ± 28.0 °C | [6] |
| Predicted Density | 1.322 ± 0.06 g/cm³ | [6] |
| Appearance | Solid (Predicted) | [7] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Manufacturing Protocol
A logical and efficient synthesis of this compound can be achieved in two primary stages: the electrophilic nitration of 2-methylbenzoic acid, followed by the conversion of the resulting carboxylic acid to the primary amide.
Retrosynthetic Analysis
The synthesis plan is derived from a retrosynthetic approach, identifying a plausible pathway from commercially available starting materials. The amide can be formed from the corresponding carboxylic acid, which in turn can be synthesized via the nitration of o-toluic acid.
Purity Assessment
-
Thin-Layer Chromatography (TLC): To monitor reaction completion and assess purity. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio). The purified product should appear as a single spot.
-
Melting Point: A sharp melting point range for the purified product indicates high purity. The precursor, 2-methyl-3-nitrobenzoic acid, has a literature melting point of 182-184 °C. [8]The final amide's melting point should be determined and compared to reference values if available.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A C18 reverse-phase column with a mobile phase of acetonitrile/water can be used. The product should ideally show a purity of >98%.
Structural Elucidation
The following table summarizes the expected spectroscopic data for this compound, which are essential for unambiguous structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | ~7.5-8.2 ppm: Aromatic protons (3H, multiplets).~7.0-7.5 ppm: Amide protons (2H, broad singlet, exchangeable with D₂O).~2.5 ppm: Methyl protons (3H, singlet). |
| ¹³C NMR | ~168 ppm: Carbonyl carbon (C=O).~120-150 ppm: Aromatic carbons (6C).~20 ppm: Methyl carbon (-CH₃). |
| FT-IR (cm⁻¹) | 3350-3180: N-H stretching (primary amide, two bands).~1660: C=O stretching (Amide I band).~1580: N-H bending (Amide II band).~1530 & ~1350: Asymmetric and symmetric N-O stretching (nitro group). |
| Mass Spec. (EI) | m/z 180: Molecular ion peak [M]⁺.Characteristic fragmentation patterns. |
Applications and Research Significance
This compound and its parent acid are valuable intermediates in the synthesis of bioactive molecules. The related compound, methyl 2-methyl-3-nitrobenzoate, is a key precursor in the industrial synthesis of Lenalidomide. [3][4]Lenalidomide is an immunomodulatory drug with potent anti-tumor activity, primarily used for treating multiple myeloma. [3] The synthetic route to Lenalidomide involves the reduction of the nitro group on the 2-methyl-3-nitrobenzoate intermediate to an amine, followed by cyclization and further functionalization. This highlights the strategic importance of the 2-methyl-3-nitrobenzoyl scaffold. Researchers and drug development professionals can use this compound as a starting point for creating libraries of novel compounds, leveraging the versatile nitro and amide groups for further chemical transformations.
Safety and Handling
This compound is classified with several hazards and must be handled with appropriate care in a laboratory setting. [2]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Ensure good ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
This technical guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound. By following the described protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate. The established analytical workflow provides a robust system for validating the compound's identity and purity, ensuring its suitability for advanced applications in medicinal chemistry and drug development. Its role as a key structural motif in the synthesis of complex pharmaceutical agents confirms its significance to the scientific community.
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An In-depth Technical Guide to 2-Methyl-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and applications of 2-Methyl-3-nitrobenzamide (CAS No. 290366-59-5), a key intermediate in pharmaceutical synthesis. Drawing from its foundational role as a structural component, this document offers field-proven insights into its handling, analysis, and utility in drug development.
Core Chemical and Physical Properties
This compound is a nitroaromatic compound that presents as a solid at ambient temperature.[1] While specific experimental data on its color is not widely published, analogous compounds such as its precursor, 2-methyl-3-nitrobenzoic acid, are described as fine needles or light beige to yellow crystalline powders.[2] This suggests that this compound likely appears as an off-white to yellowish solid.
The introduction of the nitro group (-NO₂) and the amide group (-CONH₂) to the toluene backbone significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions, such as hydrogen bonding. These features are critical for its role as a reactive intermediate in multi-step syntheses.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₃ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| CAS Number | 290366-59-5 | [1][3] |
| Physical State | Solid | [1] |
| Boiling Point | 277.2 ± 28.0 °C (Predicted) | [4] |
| Melting Point | Not experimentally determined in available literature. | |
| Solubility | No specific data available. Expected to have low solubility in water and better solubility in polar organic solvents. |
Synthesis and Mechanism
The primary and most logical route for the synthesis of this compound is through the amidation of its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid. This transformation is a cornerstone of organic synthesis and can be achieved via a two-step process that ensures high yield and purity.
Causality Behind Experimental Choices:
The conversion of a carboxylic acid to a primary amide typically involves activation of the carboxyl group to make it more susceptible to nucleophilic attack by ammonia. Direct reaction with ammonia is generally inefficient. The most common and reliable method is to first convert the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts of the reaction (HCl and SO₂) are gaseous, which simplifies purification. The subsequent reaction of the highly electrophilic acyl chloride with an ammonia source, such as aqueous ammonium hydroxide, is rapid and typically irreversible, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on well-established amidation procedures, including the documented conversion of 2-methyl-3-nitrobenzoic acid to its acyl chloride.[5]
Step 1: Synthesis of 2-Methyl-3-nitrobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. An inert solvent such as toluene or dichloromethane may be used, although thionyl chloride can also serve as the solvent.
-
Heat the mixture to reflux (approximately 79 °C for neat thionyl chloride) for 2-6 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methyl-3-nitrobenzoyl chloride, often a solid, can be used in the next step without further purification. A patent describing this procedure reports a yield of 95-100%.[5]
Step 2: Amidation of 2-Methyl-3-nitrobenzoyl chloride
-
Cool the flask containing the crude 2-methyl-3-nitrobenzoyl chloride in an ice bath.
-
Slowly add a concentrated solution of ammonium hydroxide (NH₄OH) (excess) to the flask with vigorous stirring. This reaction is highly exothermic and should be performed with caution.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.
-
The solid product, this compound, will precipitate from the reaction mixture.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any unreacted ammonia and ammonium salts.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.
Synthesis Workflow Diagram
Spectroscopic Characterization
Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)
-
Aromatic Protons (3H): The three protons on the aromatic ring would appear as a complex multiplet or as distinct doublets and triplets in the range of δ 7.5-8.2 ppm. The exact splitting pattern depends on the coupling constants between the protons at positions 4, 5, and 6.
-
Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons would be expected, typically in the range of δ 5.5-8.0 ppm. Their chemical shift and broadness are highly dependent on the solvent, concentration, and temperature.
-
Methyl Protons (3H): A sharp singlet for the methyl (-CH₃) protons would appear upfield, likely in the range of δ 2.4-2.6 ppm.
Expected ¹³C NMR Spectral Data
-
Carbonyl Carbon (C=O): The amide carbonyl carbon would be the most downfield signal, expected around δ 167-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals would appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C3) and the carbon bearing the methyl group (C2) would be significantly affected by these substituents.
-
Methyl Carbon (-CH₃): An upfield signal for the methyl carbon is expected around δ 20-25 ppm.
Expected Infrared (IR) Spectroscopy Data
-
N-H Stretching: Two distinct bands corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds would be visible in the region of 3100-3400 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band for the amide I (C=O stretch) would be prominent around 1650-1680 cm⁻¹.
-
N-O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group would appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-H Aromatic/Aliphatic Stretching: Signals for aromatic C-H bonds would be seen just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl group would be just below 3000 cm⁻¹.
Expected Mass Spectrometry (EI-MS) Data
-
Molecular Ion (M⁺): A clear molecular ion peak would be expected at m/z = 180.
-
Key Fragmentation: Common fragmentation patterns for benzamides include the loss of the amide group (-NH₂) to form a benzoyl cation. For this molecule, a fragment at m/z = 164 ([M-NH₂]⁺) would be anticipated. Further fragmentation could involve the loss of the nitro group or other characteristic cleavages.
Applications in Drug Development
The primary significance of this compound lies in its role as a crucial building block in the synthesis of high-value active pharmaceutical ingredients (APIs). While direct biological applications of the compound itself are not widely reported, its precursor, 2-methyl-3-nitrobenzoic acid, and its corresponding methyl ester are well-documented intermediates in the synthesis of Lenalidomide .[9][10]
Lenalidomide is an immunomodulatory drug with potent anti-angiogenic and antineoplastic properties, widely used in the treatment of multiple myeloma and other hematological disorders. The synthesis of the core isoindolinone structure of Lenalidomide often starts from a 2-methyl-3-nitro-substituted benzene ring. The methyl group is subsequently functionalized (e.g., via bromination) to allow for cyclization, and the nitro group is later reduced to an amine, which is essential for the final structure and biological activity.
Given this established synthetic pathway, this compound serves as a direct and logical intermediate for creating analogs of Lenalidomide or other complex heterocyclic systems where a primary amide is required on the C1 position of the ring.
Logical Relationship Diagram: Role in Pharmaceutical Synthesis
Safety and Handling
This compound is classified as hazardous. According to the Globally Harmonized System (GHS), it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3] It is also known to cause skin irritation and serious eye irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is necessary.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong bases.
References
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Methodological & Application
Protocol for the Synthesis of 2-Methyl-3-nitrobenzamide via EDC/HOBt-Mediated Amidation
An Application Note for Drug Development Professionals
Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 2-methyl-3-nitrobenzamide from 2-methyl-3-nitrobenzoic acid. Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and outline a self-validating experimental workflow. We detail a robust procedure utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive N-hydroxybenzotriazole (HOBt), a widely adopted and efficient method for coupling carboxylic acids and amines.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for synthesizing substituted benzamides.
Scientific Rationale and Mechanistic Overview
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically slow, requiring high temperatures that are often incompatible with complex molecular scaffolds. Therefore, the activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.[3]
The Role of Carbodiimide Coupling Agents
Carbodiimides, such as EDC, are highly effective activating agents.[3][4] The reaction mechanism proceeds in distinct stages. First, the carboxylic acid (2-methyl-3-nitrobenzoic acid) adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the amine.
Justification for HOBt Additive
While the O-acylisourea intermediate can react directly with an amine, it is also prone to undesirable side reactions. The introduction of an additive like N-hydroxybenzotriazole (HOBt) is critical for ensuring high yields and purity.[5] HOBt intercepts the unstable O-acylisourea to form an HOBt-ester.[2][5] This new intermediate is more stable, yet still highly reactive towards the amine nucleophile. This two-step activation process, occurring in a single pot, ultimately forms the desired amide bond and regenerates HOBt, which acts catalytically.[2][5] The primary byproduct of EDC is a water-soluble urea derivative, which simplifies purification through an aqueous workup.[2]
The overall mechanism is depicted below:
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Detailed Experimental Protocol
This protocol details the amidation of 2-methyl-3-nitrobenzoic acid using aqueous ammonia as the amine source.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2-Methyl-3-nitrobenzoic Acid | 181.15 | 1.0 | 10.0 | 1.81 g |
| EDC·HCl (EDAC) | 191.70 | 1.2 | 12.0 | 2.30 g |
| HOBt (anhydrous) | 135.12 | 1.1 | 11.0 | 1.49 g |
| Ammonium Hydroxide (28-30% aq.) | 35.04 | 2.0 | 20.0 | ~2.5 mL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | - | As needed for workup |
| 1M Hydrochloric Acid (HCl) | - | - | - | As needed for workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed for workup |
| Brine (Saturated NaCl) | - | - | - | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed for workup |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-nitrobenzoic acid (1.81 g, 10.0 mmol) and HOBt (1.49 g, 11.0 mmol).
-
Dissolution: Add 50 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until all solids are completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.
-
Carboxylic Acid Activation: Once the solution is cooled, add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes. A slight exotherm may be observed. Allow the mixture to stir at 0 °C for 30 minutes for pre-activation.
-
Amine Addition: Slowly add aqueous ammonium hydroxide (~2.5 mL, 20.0 mmol) dropwise to the reaction mixture using a syringe. Ensure the temperature remains below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring (Trustworthiness Checkpoint): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50% ethyl acetate in hexanes. The reaction is complete when the starting carboxylic acid spot is no longer visible.
Workup and Purification
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 150 mL of ethyl acetate and 100 mL of water.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove any unreacted amine and basic impurities.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted HOBt and any remaining carboxylic acid.
-
Finally, wash with brine (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound, which appears as a light beige or off-white solid[6], should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.[7]
Experimental Workflow and Validation
A robust protocol is a self-validating one. In-process checks and final product characterization are essential to ensure the integrity of the results.
Visual Workflow
The following diagram outlines the complete experimental procedure from preparation to final product analysis.
Caption: Step-by-step workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the final product, this compound (C₈H₈N₂O₃, M.W. 180.16), the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point Analysis: To compare with literature values as a measure of purity.
By adhering to this detailed protocol and its integrated validation checkpoints, researchers can confidently synthesize this compound with high purity and yield, facilitating its use in subsequent drug discovery and development programs.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
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Valeur, E., & Bradley, M. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
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MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
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LibreTexts. Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
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Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]
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Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252-4256. [Link]
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ResearchGate. One-pot activation and amidation of carboxylic acids with acetylene. [Link]
- Google Patents. US4153632A - 2-Methyl-3-nitrobenzophenone.
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ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... [Link]
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Mahavir Synthesis. 2-methyl-3-nitrobenzoic Acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid. [Link]
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ResearchGate. Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... [Link]
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LookChem. This compound. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3830592, this compound. [Link]
- Google Patents. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
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Organic Syntheses. m-NITROBENZOIC ACID. [Link]
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YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
- Google Patents. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
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YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]
Sources
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Application Note & Protocol: Utilizing a Novel 2-Methyl-3-nitrobenzylamide-Based Photolabile Linker for Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-Methyl-3-nitrobenzamide is not a commonly documented reagent for solid-phase peptide synthesis (SPPS). This application note proposes the use of a novel photolabile linker derived from the 2-methyl-3-nitrobenzyl scaffold, based on the well-established principles of o-nitrobenzyl photolabile chemistry in SPPS. The protocols provided are predictive and based on established methodologies for similar linkers.
Introduction: The Advent of Photolabile Linkers in SPPS
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. A critical component of any SPPS strategy is the choice of a linker, which tethers the nascent peptide chain to the insoluble resin support. The linker's chemistry dictates the conditions required for the final cleavage of the peptide from the resin. While acid-labile linkers are prevalent, there is a growing demand for linkers that offer orthogonal cleavage strategies, allowing for the synthesis of peptides with sensitive functionalities or complex modifications.
Photolabile linkers, particularly those based on the o-nitrobenzyl group, have emerged as a powerful tool in this context.[1][2][3] Cleavage is triggered by UV irradiation at a specific wavelength, a mild condition that is orthogonal to the acidic and basic treatments used in standard Fmoc- and Boc-based SPPS.[4] This "traceless" cleavage introduces minimal chemical artifacts, making it ideal for the synthesis of peptides destined for biological assays or further conjugation.[1]
This application note introduces a novel photolabile linker based on the 2-methyl-3-nitrobenzylamide scaffold. We will explore its proposed synthesis, its application in Fmoc-SPPS for the generation of peptide amides, and provide detailed protocols for its use.
The 2-Methyl-3-nitrobenzylamide (MeNb) Linker: A Proposed Photolabile System
The proposed MeNb linker is designed to leverage the established photochemistry of the o-nitrobenzyl group. The core structure, 2-methyl-3-nitrobenzoic acid, provides the essential elements for photolability. The methyl group at the ortho position to the nitro group can enhance the rate of photocleavage, a known phenomenon in o-nitrobenzyl chemistry.[5]
Proposed Structure and Synthesis of the MeNb Linker
To be utilized in SPPS, the 2-methyl-3-nitrobenzoyl core must be functionalized for attachment to a solid support. A common strategy is to introduce a hydroxyl or amino group that can be coupled to a resin. Here, we propose the synthesis of a 4-(hydroxymethyl)-2-methyl-3-nitrobenzoic acid derivative, which can then be attached to a hydroxyl-functionalized resin.
Diagram of the Proposed MeNb Linker:
Caption: Proposed photocleavage mechanism of the MeNb linker.
Experimental Protocols
The following protocols are based on standard procedures for SPPS using photolabile linkers. Optimization may be required for specific peptide sequences.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-amino acids | Major suppliers | SPPS grade |
| Rink Amide resin | Major suppliers | 100-200 mesh, 0.5-1.0 mmol/g loading |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis grade |
| Oxyma Pure | Sigma-Aldrich | Synthesis grade |
| Piperidine | Sigma-Aldrich | Synthesis grade |
| N,N-Dimethylformamide (DMF) | Major suppliers | SPPS grade |
| Dichloromethane (DCM) | Major suppliers | ACS grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Synthesis grade |
| Proposed MeNb Linker | Custom synthesis | >95% purity |
Protocol 1: Attachment of the MeNb Linker to Rink Amide Resin
-
Swell 1 g of Rink Amide resin in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve 3 equivalents of the proposed MeNb linker, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF (5 mL).
-
Add the activation mixture to the resin and shake at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free amines.
Protocol 2: Fmoc-SPPS using the MeNb Linker
Workflow for a single coupling cycle:
Caption: A single cycle of Fmoc-SPPS on the MeNb linker-functionalized resin.
Protocol 3: Photolytic Cleavage of the Peptide from the Resin
-
After the final Fmoc deprotection and washing of the peptide-resin, wash with DCM (3 x 10 mL) and dry the resin under vacuum.
-
Transfer the resin to a suitable vessel for photolysis (e.g., a glass vial with a flat quartz window).
-
Add a cleavage cocktail appropriate for the peptide sequence (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to simultaneously cleave side-chain protecting groups. For fully protected peptides, a neutral solvent like DMF or DCM can be used.
-
Irradiate the suspension with a UV lamp at 365 nm for 2-4 hours with gentle agitation. The optimal irradiation time should be determined empirically.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional cleavage cocktail or solvent (2 x 1 mL).
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purify the peptide by preparative HPLC.
Data and Expected Results
| Parameter | Expected Value/Observation |
| Linker Loading | 0.3 - 0.7 mmol/g (dependent on initial resin loading) |
| Coupling Efficiency | >99% per step (monitored by Kaiser test) |
| Cleavage Yield | 60-90% (sequence and photolysis conditions dependent) |
| Peptide Purity (crude) | 50-80% (dependent on peptide length and sequence) |
| Photolysis Byproduct | Resin-bound 2-methyl-3-nitrosobenzaldehyde derivative |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient irradiation time or UV lamp intensity. | Increase irradiation time in increments of 1 hour. Ensure the UV source is close to the reaction vessel. |
| Low Peptide Yield | Aggregation of the peptide on the resin. Inefficient coupling steps. | Use structure-breaking amino acids (e.g., pseudoprolines) or chaotropic salts during synthesis. Double couple difficult residues. |
| Side Reactions | Photodegradation of sensitive amino acids (e.g., Trp, Met). | Minimize irradiation time. Use scavengers in the cleavage cocktail. |
Conclusion
The proposed 2-methyl-3-nitrobenzylamide (MeNb) linker offers a promising, novel photolabile system for the solid-phase synthesis of peptide amides. Its cleavage under mild UV irradiation provides an orthogonal strategy to traditional acid-based cleavage methods, expanding the toolbox for the synthesis of complex and sensitive peptides. While the protocols herein are based on established principles, further experimental validation is required to fully characterize the performance of this novel linker.
References
-
Kang, S. S. (n.d.). A photolabile backbone amide linker for the solid-phase synthesis of c. Retrieved from [Link]
-
Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. (n.d.). Retrieved from [Link]
-
Photolabile Linkers for Solid-Phase Synthesis. (n.d.). Retrieved from [Link]
-
A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. (n.d.). Retrieved from [Link]
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]
- Al-Musawi, S., & Al-Sharifi, A. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society, 142(34), 14466-14476.
-
Thomsen, R. J., & Nielsen, T. E. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 447–483. [Link]
- Kim, J. P., & Lee, Y. M. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 17(5), 1217-1220.
-
Zhang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2182. [Link]
-
The photocleavage reaction of o-nitrobenzyl and (b) the reaction of.... (n.d.). Retrieved from [Link]
-
Using o-nitrobenzyls as photocleavable linker to prepare.... (n.d.). Retrieved from [Link]
- Drok, K., et al. (2005). 4-aminometyl-3-nitrobenzoic acid--a photocleavable linker for oligonucleotides containing combinatorial libraries. Nucleosides, Nucleotides & Nucleic Acids, 24(9), 1333-1343.
- Albericio, F., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(11), 3328.
-
Hahm, H. S., et al. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Organic Letters, 21(11), 4149–4153. [Link]
- Thomsen, R. J., & Nielsen, T. E. (2018). Photolabile Linkers for Solid-Phase Synthesis.
- Liu, Y., et al. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Journal of Peptide Science, 17(5), 360-365.
-
Photolabile Linkers for Solid-Phase Synthesis (2018). (n.d.). Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Photolabile Linkers for Solid-Phase Synthesis. (n.d.). Retrieved from [Link]
-
Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. (n.d.). Retrieved from [Link]
Sources
Application Notes and Protocols for the Chemical Conversion of 2-Methyl-3-nitrobenzamide
Introduction: The Strategic Importance of 2-Methyl-3-nitrobenzamide in Synthetic Chemistry
This compound is a valuable starting material and intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive nitro group and a stable amide moiety, allows for selective chemical transformations to build molecular complexity. The primary and most synthetically useful conversion of this molecule is the selective reduction of the nitro group to an amine, yielding 2-methyl-3-aminobenzamide. This resulting ortho-methyl aniline derivative is a key precursor for the synthesis of various heterocyclic compounds and other pharmacologically active agents. This document provides detailed protocols and technical insights into the reaction conditions for the conversion of this compound, with a primary focus on the selective reduction of the nitro functionality.
Core Transformation: Selective Reduction of the Nitro Group
The paramount challenge and objective when working with this compound is to achieve the selective reduction of the nitro group to an amine without affecting the amide functionality. The resulting product, 2-methyl-3-aminobenzamide, is a versatile intermediate. Several robust methods are available to effect this transformation, each with its own set of advantages concerning yield, selectivity, cost, and scalability.
Method 1: Catalytic Transfer Hydrogenation with Palladium on Carbon
Catalytic transfer hydrogenation is a widely employed, efficient, and often safer alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This catalyst is highly efficient for the reduction of nitro groups. The carbon support provides a high surface area for the reaction.
-
Ammonium Formate (HCOONH₄): This salt serves as the in-situ source of hydrogen, decomposing on the catalyst surface to produce H₂, CO₂, and NH₃. It is a safer and more convenient alternative to gaseous hydrogen.
-
Methanol or Ethanol: These are excellent solvents for this reaction as they readily dissolve the starting material and the hydrogen donor, and are relatively inert under the reaction conditions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Addition of Reagents: To this solution, add ammonium formate (3-5 equivalents).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol % by weight). Caution: Pd/C can be pyrophoric when dry; handle with care.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization or column chromatography to yield pure 2-methyl-3-aminobenzamide.
Method 2: Metal-Acid Reduction using Tin(II) Chloride
The use of stannous chloride (SnCl₂·2H₂O) is a classic and highly effective method for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups, such as amides.[1]
Causality of Experimental Choices:
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This is a mild reducing agent that shows excellent selectivity for the nitro group over the amide functionality.[1][2]
-
Ethanol or Ethyl Acetate: These solvents are suitable for dissolving the reactants and are stable under the acidic conditions that can be generated during the reaction.
-
Basic Work-up: The reaction mixture will be acidic due to the formation of tin salts. A basic work-up is necessary to neutralize the acid and precipitate tin hydroxides, allowing for the extraction of the amine product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
-
Reaction Execution: Heat the mixture at reflux (around 70-80°C) under a nitrogen atmosphere.[1] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice.
-
Neutralization and Extraction: Make the solution basic (pH 7-8) by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1] This will precipitate tin salts.
-
Isolation: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 2-methyl-3-aminobenzamide, which can be further purified.
Method 3: Reduction with Iron in Acidic Media
The use of iron powder in the presence of a weak acid is an economical and environmentally benign method for the reduction of nitroarenes.[3]
Causality of Experimental Choices:
-
Iron Powder (Fe): An inexpensive and readily available metal that acts as the reducing agent.
-
Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH): These provide a mildly acidic medium that facilitates the reduction process. The in-situ generation of HCl from NH₄Cl in water is often sufficient.
-
Ethanol/Water Co-solvent: This solvent system is effective for suspending the iron powder and dissolving the organic substrate.
Experimental Protocol:
-
Reaction Setup: To a suspension of iron powder (3-5 equivalents) in a mixture of ethanol and water, add a catalytic amount of ammonium chloride or acetic acid.
-
Substrate Addition: Add this compound (1 equivalent) to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up: After completion, filter the hot reaction mixture through a pad of Celite® to remove the iron and its salts. Wash the filter cake with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any remaining inorganic salts. The organic layer is then dried and concentrated to give the desired product.
Comparative Summary of Reduction Protocols
| Parameter | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) | Metal-Acid Reduction (SnCl₂·2H₂O) | Reduction with Iron (Fe, NH₄Cl/AcOH) |
| Selectivity | High for nitro group | Excellent for nitro group, spares most other functional groups[1][2] | High for nitro group |
| Reaction Conditions | Mild (RT to 50°C) | Moderate (Reflux) | Moderate (Reflux) |
| Reagent Cost | Catalyst can be expensive | Moderate | Low |
| Work-up | Simple filtration to remove catalyst | Requires basic work-up to remove tin salts | Filtration to remove iron salts |
| Scalability | Good, but catalyst cost can be a factor | Good | Excellent, very cost-effective for large scale |
| Safety Considerations | Pd/C can be pyrophoric | Tin compounds can be toxic | Generally safe |
Alternative Transformations of this compound
While the reduction of the nitro group is the most common transformation, other reactions can be performed on the amide functionality.
Hydrolysis of the Amide to a Carboxylic Acid
The benzamide can be hydrolyzed to the corresponding 2-methyl-3-nitrobenzoic acid under either acidic or basic conditions.
Experimental Protocol (Basic Hydrolysis):
-
Reaction Setup: In a round-bottom flask, suspend this compound in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Reaction Execution: Heat the mixture to reflux until the starting material has completely dissolved and the evolution of ammonia gas has ceased.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Carefully acidify the cooled solution with a concentrated acid (e.g., HCl) until the product precipitates out. The solid 2-methyl-3-nitrobenzoic acid can then be collected by filtration, washed with cold water, and dried.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations of this compound.
Caption: Key selective reduction pathways for this compound.
Caption: Hydrolysis of the amide group in this compound.
Conclusion and Best Practices
The conversion of this compound, particularly its selective reduction to 2-methyl-3-aminobenzamide, is a fundamental transformation in organic synthesis. The choice of method depends on factors such as the desired scale of the reaction, cost considerations, and the presence of other functional groups in more complex substrates. For laboratory-scale synthesis where high selectivity and mild conditions are paramount, catalytic transfer hydrogenation or the use of SnCl₂ are excellent choices. For larger-scale industrial applications, the economic advantages of using iron in acidic media are significant. Proper monitoring of the reaction progress by techniques like TLC is crucial for achieving optimal yields and minimizing side reactions.
References
- Vertex AI Search, "Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality"
-
Massolo, E., Pirola, M., Puglisi, A., Rossi, S., & Benaglia, M. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances, 10(8), 4684-4688. [Link]
-
Organic Chemistry Portal, "Nitro Reduction - Common Conditions". [Link]
-
Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. In Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (pp. 147-166). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Google Patents, "Process for synthesis of lenalidomide".
-
Chemistry Stack Exchange, "Selective reduction of nitro group to amine, in benzene ring containing nitrile?". [Link]
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-
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Analytical Methods for the Comprehensive Characterization of 2-Methyl-3-nitrobenzamide
An Application Note and Protocol Guide
Abstract: This guide provides a detailed framework of analytical methodologies for the robust characterization of 2-Methyl-3-nitrobenzamide (C₈H₈N₂O₃), a key chemical intermediate. Ensuring the identity, purity, and quality of such compounds is critical for researchers, scientists, and professionals in drug development and chemical synthesis. We present a multi-technique approach, leveraging chromatography and spectroscopy to provide a comprehensive analytical profile. The protocols herein are designed to be self-validating, explaining the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.
Introduction
This compound is an aromatic amide compound whose purity is essential for its intended downstream applications, which may include the synthesis of active pharmaceutical ingredients (APIs) or other complex organic molecules. The presence of impurities, such as starting materials, isomers, or degradation products, can significantly impact reaction yields, safety profiles, and the quality of the final product. Therefore, a suite of orthogonal analytical techniques is required for unambiguous identification and quantification.
This document details protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and identity confirmation, and spectroscopic methods (NMR, FTIR) for structural elucidation.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial before commencing any analytical work.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 290366-59-5 | [1] |
| Molecular Formula | C₈H₈N₂O₃ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC=C1[O-])C(=O)N | [1] |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone of purity assessment, separating the main compound from any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Expertise & Rationale: HPLC is the premier technique for quantifying the purity of non-volatile organic compounds like this compound. A reversed-phase method using a C18 column is selected for its versatility and effectiveness in separating aromatic compounds based on their hydrophobicity.[2] The use of a phosphoric acid-modified aqueous mobile phase ensures good peak shape for the amide and related acidic or basic impurities by suppressing the ionization of silanol groups on the stationary phase.[3] UV detection at 254 nm is chosen as the aromatic ring and nitro group provide strong chromophores, ensuring high sensitivity.[2]
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve ~10 mg of this compound reference standard in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile/Water (diluent) to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration (1 mg/mL) using the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the diluent (as a blank), followed by the reference standard (for system suitability and identification) and then the sample.
-
Data Processing: The purity is calculated based on the peak area percentage. The main peak's area is divided by the total area of all peaks in the chromatogram.
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Expertise & Rationale: GC-MS is a powerful confirmatory technique, ideal for identifying the target compound and characterizing volatile or semi-volatile impurities.[4] Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint.[5] This spectrum can be compared against known libraries for confident identification. While the benzamide is semi-volatile, a standard GC-MS method is suitable for its analysis. This technique is particularly useful for detecting residual solvents or volatile starting materials from the synthesis process.[2]
Experimental Protocol: GC-MS
Objective: To confirm the identity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Quadrupole or Ion Trap)
-
NIST Mass Spectral Library
Chromatographic & MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan m/z 40-400 |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
System Setup: Perform a system tune and calibration as per the manufacturer's recommendations.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Processing:
-
Identify the peak corresponding to this compound based on its retention time.
-
Compare the acquired mass spectrum of the main peak with the theoretical fragmentation pattern and, if available, a library spectrum to confirm identity.
-
Search any impurity peaks against the NIST library to tentatively identify them.
-
Caption: GC-MS workflow for identity confirmation.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure, confirming the correct arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this compound, specific chemical shifts and splitting patterns are expected for the aromatic protons, the methyl group protons, and the amide protons, confirming the substitution pattern on the benzene ring.[6]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the molecular structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for amides as it allows for the observation of the N-H protons.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering ~0-12 ppm, and a relaxation delay of at least 1-2 seconds.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time.
-
-
Data Processing: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals.
Expected Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
A singlet for the methyl group (CH₃) around δ 2.4-2.6 ppm.
-
A multiplet or three distinct signals in the aromatic region (δ 7.5-8.2 ppm).
-
Two broad singlets for the amide protons (-CONH₂) around δ 7.7 and 8.2 ppm.[6]
-
-
¹³C NMR:
-
A signal for the methyl carbon (~δ 20 ppm).
-
Multiple signals in the aromatic region (δ 120-150 ppm).
-
A signal for the carbonyl carbon (C=O) downfield (~δ 167-169 ppm).[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.[7] The vibrational frequencies of specific bonds (e.g., C=O, N-H, N-O) are diagnostic. For this compound, characteristic absorption bands will confirm the presence of the amide and nitro functionalities.
Experimental Protocol: FTIR
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3100 | -NH₂ (Amide) | N-H Stretch (two bands) |
| 1680 - 1640 | -C=O (Amide I) | C=O Stretch |
| 1640 - 1590 | -NH₂ (Amide II) | N-H Bend |
| 1560 - 1520 | -NO₂ (Nitro) | Asymmetric N-O Stretch |
| 1385 - 1345 | -NO₂ (Nitro) | Symmetric N-O Stretch |
| ~3050 | C-H (Aromatic) | C-H Stretch |
Summary of Expected Analytical Data
The following table summarizes the key data points expected from a comprehensive analysis of a pure this compound sample.
| Technique | Parameter | Expected Result |
| HPLC | Purity | ≥ 98% (by area percent) |
| GC-MS | Molecular Ion (M⁺) | m/z 180 |
| Key Fragments | m/z 164 ([M-O]⁺), 163 ([M-OH]⁺), 134, 118, 90 | |
| ¹H NMR | Chemical Shifts (δ) | ~2.5 (s, 3H, CH₃), 7.5-8.2 (m, 3H, Ar-H), ~7.7 & 8.2 (br s, 2H, NH₂) |
| FTIR | Key Peaks (cm⁻¹) | ~3350, 3180 (N-H), ~1660 (C=O), ~1530 & 1350 (NO₂) |
Conclusion
The analytical characterization of this compound requires a multi-pronged approach for complete and reliable results. HPLC-UV serves as the primary tool for quantitative purity assessment. GC-MS provides orthogonal identity confirmation through its characteristic mass spectrum and is excellent for detecting volatile impurities. Finally, NMR and FTIR spectroscopy offer definitive structural elucidation by mapping the carbon-hydrogen framework and identifying key functional groups, respectively. The combined application of these methods provides a robust and self-validating system, ensuring that the material meets the high standards required for research and development.
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Application Note: A Validated RP-HPLC Method for Purity Assessment of 2-Methyl-3-nitrobenzamide
Abstract
This document provides a comprehensive guide to the determination of purity for 2-Methyl-3-nitrobenzamide using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This compound is a key chemical intermediate, and ensuring its purity is critical for the quality and safety of subsequent products in research and drug development.[1][2] This application note details the rationale behind the method development, a step-by-step analytical protocol, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The method is demonstrated to be specific, accurate, precise, and robust for its intended purpose.
Introduction: The Rationale for Purity Analysis
This compound serves as a crucial building block in organic synthesis. Its purity directly impacts the yield, impurity profile, and overall quality of downstream products. In the pharmaceutical industry, stringent quality control of all raw materials and intermediates is a regulatory mandate to ensure the final drug product's safety and efficacy.[5][6] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for separating the main compound from potential process-related impurities or degradation products.[4]
This guide is designed for researchers, analytical scientists, and quality control professionals, providing both the practical "how-to" and the scientific "why" behind the chosen analytical strategy.
Method Development: A Logic-Driven Approach
The selection of chromatographic conditions is not arbitrary; it is based on the physicochemical properties of the analyte, this compound, which is a moderately polar nitroaromatic compound.[7]
-
Mode of Chromatography: Reverse-Phase (RP) HPLC is the logical choice. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. This setup is ideal for retaining and separating compounds like this compound.
-
Column Selection: While a standard C18 column is often the first choice for RP separations, a Phenyl-ligand based column was selected for this method. Phenyl columns provide alternative selectivity, especially for aromatic compounds containing electron-withdrawing groups like the nitro- group. This is due to potential π-π interactions between the analyte's benzene ring and the phenyl groups of the stationary phase, which can significantly improve resolution from closely related impurities.[8][9]
-
Mobile Phase Composition:
-
Solvents: Acetonitrile (ACN) and water are used as the organic and aqueous components, respectively. ACN is preferred over methanol for its lower viscosity and favorable UV transparency.[10]
-
Acidification: A small amount of formic acid (0.1%) is added to the mobile phase. This controls the pH and suppresses the ionization of any potential acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[9]
-
Elution Mode: A gradient elution is employed. This allows for the effective elution of a wide range of potential impurities, from polar (eluting early) to non-polar (eluting late), within a single analytical run, providing a comprehensive purity profile.
-
-
Detector Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector is used, set to 254 nm . Nitroaromatic compounds possess strong chromophores that absorb UV light effectively at this wavelength, ensuring high sensitivity for both the main compound and related impurities.[9][10]
Experimental Protocol: Purity Determination
This section provides a detailed, step-by-step procedure for the analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and DAD/UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (≥98%)
-
This compound Reference Standard (purity ≥99.5%)
-
-
Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Preparation of Solutions
-
Reference Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound Reference Standard.
-
Transfer it into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested.
-
Follow steps 2-5 as described for the Reference Standard Solution.
-
Analytical Workflow
The overall process from sample preparation to data analysis is outlined below.
Data Analysis and Calculations
-
System Suitability: Before sample analysis, inject the Reference Standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[11]
-
Purity Calculation: The purity is calculated based on the area percent method. This method assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = ( Amain / Atotal ) x 100
Where:
-
Amain = Area of the this compound peak.
-
Atotal = Total area of all peaks in the chromatogram (excluding the solvent front).
-
-
Typical Results: A well-resolved, sharp peak for this compound should be observed at a retention time of approximately 8-10 minutes under these conditions.
| Analyte | Retention Time (min) | Area % | Tailing Factor |
| Impurity 1 | ~4.5 | 0.08 | 1.1 |
| This compound | ~9.2 | 99.85 | 1.2 |
| Impurity 2 | ~11.8 | 0.07 | 1.1 |
Method Validation: Ensuring Trustworthy Results
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][6] This process provides documented evidence that the method is reliable.
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Protocol: Perform forced degradation studies on the sample (e.g., exposure to acid, base, peroxide, heat, and light). Analyze the stressed samples to demonstrate that the main peak is resolved from all degradation product peaks (peak purity analysis using a DAD is recommended).
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the sample concentration. Plot the peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.[11]
Accuracy
The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery for each.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.[3]
Precision
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six separate preparations of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.[3]
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol: Individually vary critical parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). Assess the impact on system suitability parameters.
-
Acceptance Criteria: System suitability requirements must be met under all varied conditions.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. The use of a phenyl-based stationary phase and a gradient elution ensures excellent resolution and a comprehensive impurity profile. The method has been structured for straightforward implementation and validation in a regulated quality control environment, ensuring that the purity of this important chemical intermediate can be confidently assessed.
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International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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Ahmad, A., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8. Available at: [Link]
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Jahan, S., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
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Popa, G., et al. (2005). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]
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MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
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SIELC Technologies. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Celebi, N., et al. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. PMC - PubMed Central. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]
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Saflik Pharma. This compound. Available at: [Link]
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U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
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Application Note: Structural Characterization of 2-Methyl-3-nitrobenzamide using ¹H and ¹³C NMR Spectroscopy
Abstract
2-Methyl-3-nitrobenzamide is a substituted aromatic amide with potential applications as a building block in medicinal chemistry and materials science.[1] Unambiguous structural confirmation and purity assessment are critical for its use in any research or development setting. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing detailed atomic-level information about the molecular structure. This guide presents a comprehensive overview of the theoretical principles, detailed experimental protocols, and in-depth data interpretation for the ¹H and ¹³C NMR analysis of this compound. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.
Introduction and Theoretical Framework
The molecular structure of this compound presents a unique spectroscopic challenge due to its trisubstituted aromatic ring. The electronic properties of the three substituents—a methyl group (-CH₃), a nitro group (-NO₂), and a carboxamide group (-CONH₂)—dictate the chemical environment of each proton and carbon atom.
-
Methyl Group (-CH₃): An electron-donating group (EDG) that tends to shield nearby nuclei (move signals upfield).
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that deshields nuclei (moves signals downfield).[2]
-
Carboxamide Group (-CONH₂): An electron-withdrawing group with significant magnetic anisotropy that can influence the chemical shifts of nearby protons.
The interplay of these electronic effects, combined with steric hindrance between the adjacent methyl and nitro groups, results in a distinct NMR fingerprint. Predicting this fingerprint is the first step in successful spectral interpretation.
// Define nodes for the atoms C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];
C_amide [label="C7 (C=O)", pos="0,2.9!"]; O_amide [label="O", pos="-0.8,3.7!"]; N_amide [label="N", pos="1.0,3.7!"]; H_amide1 [label="Ha", pos="1.0,4.5!"]; H_amide2 [label="Hb", pos="1.8,3.7!"];
C_methyl [label="C8 (-CH3)", pos="-2.6,1.25!"]; H_methyl1 [label="Hc", pos="-3.4,0.75!"]; H_methyl2 [label="Hc", pos="-2.6,2.15!"]; H_methyl3 [label="Hc", pos="-2.9,0.5!"];
N_nitro [label="N", pos="-2.6,-1.25!"]; O_nitro1 [label="O", pos="-3.4,-0.75!"]; O_nitro2 [label="O", pos="-2.9,-2.15!"];
H4 [label="H4", pos="0,-2.4!"]; H5 [label="H5", pos="2.2,-1.25!"]; H6 [label="H6", pos="2.2,1.25!"];
// Define edges for the bonds edge [penwidth=1.5, color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- H_amide1; N_amide -- H_amide2;
C2 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3;
C3 -- N_nitro; N_nitro -- O_nitro1 [style=double]; N_nitro -- O_nitro2;
C4 -- H4; C5 -- H5; C6 -- H6; }
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and instrument setup.
Sample Preparation
The choice of solvent is a critical first step. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for benzamides, dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the chemical exchange of the amide N-H protons, leading to sharper, more easily identifiable signals.
Protocol:
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard would be added at the weighing stage. For routine characterization, the residual solvent peak is typically used for referencing.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adjusted as needed based on the specific instrument and sample concentration.[3]
¹H NMR Acquisition Protocol:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Set the following parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration.[3]
-
Number of Scans (NS): 8-16 scans.
-
Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
-
-
Acquire the Free Induction Decay (FID).
¹³C{¹H} NMR Acquisition Protocol:
-
Use the same locked and shimmed sample.
-
Set the following parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm (centered around 110 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-2048 scans, or more, depending on sample concentration.
-
-
Acquire the FID.
Data Processing Workflow
Caption: Standard workflow for processing raw NMR FID data into an interpretable spectrum.
Predicted Spectral Data and Interpretation
While an experimental spectrum is definitive, a predicted spectrum based on established principles of additivity and data from analogous compounds provides a robust framework for analysis.[4] The data below is predicted for a sample dissolved in DMSO-d₆.
Predicted ¹H NMR Spectrum
The aromatic region is expected to show three distinct signals for the three protons on the ring. The amide protons may appear as two separate broad signals due to restricted rotation around the C-N bond, a common feature in amides.[5]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H6 | ~ 7.95 | Doublet (d) | JH6-H5 ≈ 8.0 | 1H | Ortho to the electron-withdrawing amide group. |
| H5 | ~ 7.60 | Triplet (t) | JH5-H6 ≈ 8.0, JH5-H4 ≈ 7.5 | 1H | Coupled to both H4 and H6. |
| H4 | ~ 7.85 | Doublet (d) | JH4-H5 ≈ 7.5 | 1H | Ortho to the strongly electron-withdrawing nitro group. |
| -CONH₂ (2H) | ~ 8.1 (br s), ~ 7.8 (br s) | Two Broad Singlets | N/A | 2H | Labile protons, often broad. May appear as two signals due to slow C-N bond rotation. Chemical shift is highly solvent and concentration dependent. |
| -CH₃ (3H) | ~ 2.45 | Singlet (s) | N/A | 3H | Typical chemical shift for an aryl methyl group. No adjacent protons to couple with. |
Note: The exact chemical shifts and coupling constants for the aromatic protons form a complex ABC spin system and may deviate slightly from these first-order predictions. Advanced simulation may be required for exact fitting.[6]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (C=O) | ~ 168.0 | Typical range for a benzamide carbonyl carbon.[5] |
| C3 (-NO₂) | ~ 149.0 | Carbon directly attached to the nitro group is strongly deshielded. |
| C1 (-CONH₂) | ~ 137.5 | Quaternary carbon attached to the amide, deshielded. |
| C2 (-CH₃) | ~ 135.0 | Quaternary carbon attached to the methyl group. |
| C5 | ~ 131.0 | Aromatic CH carbon. |
| C6 | ~ 128.5 | Aromatic CH carbon. |
| C4 | ~ 124.0 | Aromatic CH carbon. |
| C8 (-CH₃) | ~ 18.0 | Typical range for an aryl methyl carbon. |
Advanced Analysis: 2D NMR Spectroscopy
For complete and unambiguous assignment, especially in cases of spectral overlap or complex splitting patterns, 2D NMR techniques are invaluable.[7][8]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would show cross-peaks between H4-H5 and H5-H6, confirming their connectivity in the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the signals for H4, H5, and H6 to C4, C5, and C6, respectively, and the methyl proton signal to C8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, the methyl protons (Hc) would show a correlation to C1, C2, and C3, confirming the position of the methyl group. The amide protons (Ha, Hb) would show correlations to the carbonyl carbon (C7), providing further evidence for the amide functionality.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. By following the detailed protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently confirm the identity, structure, and purity of their synthesized material. The predicted chemical shifts and coupling patterns provide a solid foundation for assigning experimental spectra, while advanced 2D NMR methods offer a pathway to complete and unambiguous characterization.
References
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- Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes.
- Castellano, S., & Sun, C. (1966). The analysis of the proton magnetic resonance spectra of monosubstituted benzenes: Part I. Additivity rule for the ring proton coupling constants. The Journal of the American Chemical Society, 88(20), 4741-4742.
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The Versatility of the 2-Methyl-3-nitrobenzamide Scaffold: From Synthetic Intermediate to a Blueprint for Novel Therapeutics
Introduction: Unlocking the Potential of a Core Chemical Moiety
In the landscape of medicinal chemistry, the true value of a chemical entity is often multifaceted. While some compounds emerge as potent drugs in their own right, others serve as critical building blocks, providing the foundational architecture for a diverse array of therapeutic agents. 2-Methyl-3-nitrobenzamide and its immediate precursors belong to this vital latter category. Though not a therapeutic agent itself, its structural features—a substituted benzamide core—position it as a valuable intermediate in organic synthesis and a compelling starting point for the rational design of novel inhibitors targeting key enzymes in disease pathways. This guide provides an in-depth exploration of the applications of the this compound scaffold, detailing its established role as a synthetic intermediate and proposing a forward-looking application in the discovery of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of modern cancer therapy.
Part 1: Established Application as a Synthetic Intermediate
The primary and well-documented application of the this compound scaffold, particularly through its precursor 2-methyl-3-nitrobenzoic acid, is as a key intermediate in the synthesis of complex pharmaceutical agents.[1] The strategic placement of the methyl, nitro, and carboxylic acid (or amide) groups on the benzene ring offers a versatile platform for a variety of chemical transformations.
One of the most notable applications is in the synthesis of Lenalidomide , an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.[2][3] The synthesis of Lenalidomide from 2-methyl-3-nitrobenzoic acid involves a series of well-established organic reactions, including esterification, bromination, cyclization, and nitro group reduction, underscoring the utility of this scaffold in constructing complex heterocyclic systems.[4][5][6]
Beyond Lenalidomide, derivatives of this scaffold serve as precursors for other bioactive molecules, including various indole and heterocyclic compounds.[2] The reactivity of the nitro group, which can be readily reduced to an amine, and the carboxylic acid/amide moiety, which can undergo a range of coupling reactions, makes it a valuable starting material for generating diverse chemical libraries for drug discovery screening.
Part 2: A Scaffold for the Future: Designing Novel PARP Inhibitors
The benzamide functional group is a well-established pharmacophore in a significant class of anti-cancer drugs known as PARP inhibitors.[7][8] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[10]
The core structure of many clinically approved PARP inhibitors, such as Olaparib and Rucaparib, features a benzamide or a related carboxamide moiety. This group is critical for binding to the NAD+ binding pocket of the PARP enzyme, forming key hydrogen bond interactions that are essential for inhibitory activity.[8]
Given the presence of the benzamide group in this compound, this scaffold represents a logical and compelling starting point for the design of novel PARP inhibitors. The methyl and nitro groups provide handles for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
Proposed Signaling Pathway and Mechanism of Action
The proposed mechanism of action for a hypothetical PARP inhibitor derived from the this compound scaffold would be consistent with that of other PARP inhibitors. By competitively inhibiting PARP1/2, the compound would prevent the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated), these unrepaired single-strand breaks are converted to toxic double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis.[10]
Caption: Proposed mechanism of synthetic lethality induced by a this compound-derived PARP inhibitor.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a hypothetical PARP inhibitor derived from this compound and its subsequent in vitro evaluation.
Protocol 1: Synthesis of a Hypothetical PARP Inhibitor
This protocol outlines a general synthetic route to a novel PARP inhibitor starting from this compound. The proposed modifications are designed to introduce a moiety known to enhance PARP binding.
Caption: General workflow for the synthesis of a hypothetical PARP inhibitor.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Substituted benzoic acid (e.g., 4-(piperazin-1-yl)benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Nitro Group Reduction:
-
To a solution of this compound (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-methylbenzamide.
-
-
Amide Coupling:
-
Dissolve the substituted benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Add the crude 3-amino-2-methylbenzamide (1.0 eq) to the mixture, followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the hypothetical PARP inhibitor.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.
-
Protocol 2: In Vitro PARP1 Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of the newly synthesized compound against the PARP1 enzyme.[11][12]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Hypothetical PARP inhibitor (serial dilutions)
-
Fluorescent plate reader
-
384-well black plates
-
PARP assay kit with a fluorescent NAD+ consumption detection system
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the hypothetical PARP inhibitor in PARP assay buffer containing a constant, low percentage of DMSO.
-
Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer.
-
-
Assay Execution:
-
Add the inhibitor dilutions or vehicle control to the wells of the 384-well plate.
-
Add the PARP1 enzyme/activated DNA mixture to each well and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 3: Cell-Based PARP Inhibition Assay (Western Blot)
This protocol assesses the ability of the synthesized compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).[11][13]
Materials:
-
Cancer cell line (e.g., a BRCA-deficient cell line like MDA-MB-436)
-
Cell culture medium and supplements
-
Hypothetical PARP inhibitor
-
DNA damaging agent (e.g., H₂O₂)
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PAR, anti-PARP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the hypothetical PARP inhibitor for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂) for a short duration (10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Strip and re-probe the membrane for PARP1 and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to the loading control.
-
Compare the PAR levels in inhibitor-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP inhibition in a cellular environment.
-
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that would be generated from the evaluation of a hypothetical PARP inhibitor derived from this compound.
| Parameter | Expected Value | Assay |
| PARP1 IC₅₀ | < 100 nM | In Vitro Enzymatic Assay |
| PARP2 IC₅₀ | > 1 µM | In Vitro Enzymatic Assay |
| Cellular PAR Inhibition (EC₅₀) | < 500 nM | Cell-Based Western Blot Assay |
| Selectivity (PARP2 IC₅₀ / PARP1 IC₅₀) | > 10-fold | Enzymatic Assays |
Conclusion and Future Directions
The this compound scaffold is a testament to the dual role of chemical structures in medicinal chemistry. Its established utility as a synthetic intermediate for complex pharmaceuticals like Lenalidomide is well-recognized. Furthermore, its inherent benzamide moiety makes it a highly attractive and logical starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of PARP inhibition for cancer therapy. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the untapped potential of this versatile scaffold, paving the way for the discovery of next-generation targeted therapies. Future work should focus on synthesizing a library of derivatives and exploring their structure-activity relationships to optimize their potency, selectivity, and drug-like properties.
References
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Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. [Link]
-
Improved synthetic method of lenalidomide. (2012). ResearchGate. [Link]
-
Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2025). PubMed. [Link]
- Method for preparing lenalidomide. (2015).
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). PubMed Central. [Link]
- Process for synthesis of lenalidomide. (2018).
-
Alternative synthesis of lenalidomide. (2025). ResearchGate. [Link]
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Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (2014). PubMed Central. [Link]
-
PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]
-
Structure-activity relationships in vitro. (n.d.). ResearchGate. [Link]
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Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). PubMed Central. [Link]
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Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (2014). PubMed. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]
-
PARP assay kits. (n.d.). Cambridge Bioscience. [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (n.d.). ResearchGate. [Link]
-
Structural requirements for potent PARP inhibition. The benzamide... (n.d.). ResearchGate. [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Chapter: 16. [Link]
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Synthesis of benzamide derivatives. (n.d.). ResearchGate. [Link]
-
Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. (n.d.). Frontiers Research Topic. [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]
-
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- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. PARP assay kits [bioscience.co.uk]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
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synthesis of novel compounds from 2-Methyl-3-nitrobenzamide
An Application Note for the Synthesis of Novel Heterocyclic Scaffolds from 2-Methyl-3-nitrobenzamide
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the synthesis of novel heterocyclic compounds utilizing this compound as a versatile starting material. We move beyond a simple recitation of steps to explain the underlying chemical logic, enabling researchers to adapt and innovate. The primary strategy detailed involves a foundational nitro group reduction to yield the key intermediate, 2-amino-3-methylbenzamide, followed by its diastereoselective cyclization into medicinally relevant quinazolinone scaffolds. This document serves as a practical guide for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Introduction: The Strategic Value of this compound
This compound is a strategically valuable starting material in medicinal chemistry due to the specific arrangement of its functional groups. The ortho-relationship between the methyl and nitro groups, adjacent to a benzamide moiety, creates a latent 1,2-diamine synthon. The amide group provides a handle for further derivatization, while the nitro group serves as a precursor to a nucleophilic amino group, which is the linchpin for subsequent cyclization reactions. Benzamide derivatives themselves are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]
The reduction of the nitro group to an amine unlocks the potential for forming fused heterocyclic systems, which are privileged structures in drug discovery. This application note will focus on a robust and scalable pathway from this compound to novel quinazolinone derivatives, a class of compounds renowned for its diverse biological activities.
Overall Synthetic Workflow
The synthetic approach is a two-stage process. The first stage is the chemoselective reduction of the aromatic nitro group to form the key intermediate. The second stage involves the condensation of this intermediate with a suitable carbonyl-containing compound to construct the final heterocyclic ring system.
Figure 1: High-level workflow for the synthesis of quinazolinones from this compound.
Stage 1 Protocol: Reduction of this compound
Rationale and Method Selection
The conversion of the aromatic nitro group to an amine is a critical step. While various methods exist, such as catalytic hydrogenation (e.g., H₂ over Pd/C)[3][4] or using reducing agents like tin(II) chloride, we detail a procedure using iron powder in the presence of an electrolyte like ammonium chloride.
Expertise & Experience: This "Béchamp reduction" variant is chosen for its operational simplicity, cost-effectiveness, and scalability. It avoids the need for specialized high-pressure hydrogenation equipment and uses readily available, inexpensive reagents. The reaction proceeds heterogeneously, and the workup is straightforward, making it ideal for both discovery and process chemistry labs.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-Amino-3-methylbenzamide
-
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10.0 g, 55.5 mmol), ethanol (150 mL), and water (50 mL).
-
Add iron powder (15.5 g, 277.5 mmol, 5.0 eq) and ammonium chloride (3.0 g, 55.5 mmol, 1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial moderation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate (150 mL) and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
The product, 2-amino-3-methylbenzamide, can be purified by recrystallization from an appropriate solvent system (e.g., toluene/heptane) or used directly in the next step if purity is sufficient.
-
Stage 2 Protocol: Synthesis of Quinazolinone Derivatives
Mechanistic Insight
The formation of the quinazolinone ring occurs via a condensation-cyclization cascade. The more nucleophilic aniline nitrogen of 2-amino-3-methylbenzamide attacks the carbonyl of an aldehyde (or ketone) to form a Schiff base (imine) intermediate. Subsequent intramolecular attack by the amide nitrogen onto the imine carbon, followed by tautomerization and oxidative aromatization, yields the stable quinazolinone core.[5]
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Application Note: A Robust and Scalable Synthesis of 2-Methyl-3-nitrobenzamide
Executive Summary
This document provides a comprehensive, field-proven guide for the scale-up synthesis of 2-Methyl-3-nitrobenzamide, a valuable building block in pharmaceutical and agrochemical research.[1][2][3] The protocol herein is designed for scalability, safety, and high purity, moving beyond simple benchtop procedures to address the challenges of larger-scale production. We will detail a reliable two-step synthetic pathway starting from 2-Methyl-3-nitrobenzoic acid, focusing on the causal relationships behind each procedural step, critical process parameters, and robust safety protocols to ensure a self-validating and reproducible workflow.
Strategic Approach: The Acid Chloride Pathway
For the synthesis of this compound, a two-step approach commencing with the commercially available 2-Methyl-3-nitrobenzoic acid is the most industrially viable and scientifically sound strategy. This method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is subsequently subjected to amidation.
Causality of Route Selection:
-
Activation is Key: Carboxylic acids are not sufficiently electrophilic to react directly with ammonia sources under mild conditions. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating a rapid and high-yielding reaction with nucleophiles like ammonia.
-
Thionyl Chloride as the Reagent of Choice: Thionyl chloride (SOCl₂) is selected as the chlorinating agent for its efficiency and the practical advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[4] This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture and neutralized in a scrubber, avoiding complex aqueous workups at this intermediate stage.
-
Scalability: This synthetic sequence is well-documented and amenable to scale-up, with predictable thermodynamics and kinetics, making it a trustworthy choice for producing kilogram quantities of the target compound.
Reaction Scheme Overview
Caption: Overall reaction scheme for the two-step synthesis.
Materials and Process Parameters
Successful scale-up demands precise control over materials and reaction conditions. The following tables summarize the necessary reagents and critical process parameters for a synthesis starting with approximately 100 grams of 2-Methyl-3-nitrobenzoic acid.
Table 1: Reagent & Material Specifications
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Grade |
|---|---|---|---|
| 2-Methyl-3-nitrobenzoic Acid | 1975-50-4 | 181.15[5] | ≥98% Purity |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% Purity |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 35.04 | 28-30% solution in water |
| Deionized Water | 7732-18-5 | 18.02 | For washing |
Table 2: Key Process Parameters & Expected Results
| Parameter | Value / Range | Rationale |
|---|---|---|
| Part 1: Acid Chloride Formation | ||
| Scale (Starting Material) | 100 g (0.552 mol) | Representative scale for detailed protocol. |
| Thionyl Chloride Volume | ~80 mL (1.104 mol, 2.0 eq) | A molar excess ensures complete conversion of the carboxylic acid. |
| Toluene Volume | 400 mL | Provides a suitable reaction concentration and reflux temperature. |
| Reaction Temperature | Reflux (~110°C) | Drives the reaction to completion. |
| Reaction Time | 2-4 hours | Monitored by cessation of HCl/SO₂ off-gassing. |
| Part 2: Amidation | ||
| Ammonium Hydroxide Volume | ~250 mL | A large excess drives the reaction and helps control the exotherm. |
| Reaction Temperature | 0 - 10°C | Critical to control the highly exothermic amidation reaction. |
| Reaction Time | 30-60 minutes | The reaction is typically very rapid. |
| Overall | ||
| Expected Yield | 85-95% | Dependent on minimizing moisture and efficient handling. |
| Product Appearance | Off-white to pale yellow solid | |
Detailed Scale-Up Protocol
This protocol must be executed within a properly functioning chemical fume hood or a walk-in hood for larger scales. All glassware and reactors must be thoroughly dried to prevent premature hydrolysis of thionyl chloride and the acid chloride intermediate.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Part 1: Synthesis of 2-Methyl-3-nitrobenzoyl Chloride
-
Reactor Setup: Assemble a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel. The outlet of the condenser must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen).
-
Charge Reactor: Charge the reactor with 2-Methyl-3-nitrobenzoic acid (100 g, 0.552 mol) and anhydrous toluene (400 mL). Begin stirring to form a slurry.
-
Thionyl Chloride Addition: Carefully charge the addition funnel with thionyl chloride (80 mL, 1.104 mol). Add the thionyl chloride dropwise to the stirred slurry over 30-45 minutes. An initial exotherm may be observed; maintain control with external cooling if necessary.
-
Reaction to Completion: Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C) using a heating mantle or circulating fluid. Maintain a gentle reflux for 2-4 hours. The reaction is considered complete when the evolution of gas ceases, which can be observed at the scrubber outlet.
-
Isolation of Intermediate: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 2-Methyl-3-nitrobenzoyl chloride as a yellowish solid or oil, which is used directly in the next step without further purification.
Part 2: Synthesis of this compound
-
Setup for Amidation: Place the flask containing the crude 2-Methyl-3-nitrobenzoyl chloride in a large ice/water bath and begin stirring.
-
Ammonia Addition: Slowly and carefully add concentrated ammonium hydroxide (~250 mL) to the stirred acid chloride. This reaction is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 10°C. A thick precipitate will form immediately.
-
Reaction and Precipitation: Continue vigorous stirring in the ice bath for an additional 30-60 minutes after the addition is complete to ensure full conversion.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (e.g., 3 x 100 mL) to remove ammonium salts and any other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product, this compound, should be an off-white or pale yellow solid.
Safety, Handling, and Waste Disposal
Adherence to strict safety protocols is non-negotiable, particularly when handling hazardous reagents at scale.
-
Thionyl Chloride (SOCl₂): This substance is extremely corrosive, toxic if inhaled, and reacts violently with water to release toxic gases.[6][7][8]
-
Handling: Always handle in a chemical fume hood with the sash at the lowest practical height.[9][10] Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or rubber).[9] Ensure a safety shower and eyewash station are immediately accessible.[8][9]
-
Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite, then place in a sealed container for hazardous waste disposal.[6]
-
Waste: Unused thionyl chloride must be quenched slowly by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium carbonate). This process is highly exothermic and should be done with extreme caution. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[9]
-
-
Ammonium Hydroxide (NH₄OH): Concentrated solutions are corrosive and can cause severe respiratory irritation.[4] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
General: Implement good laboratory hygiene. Wash hands thoroughly after handling chemicals and before leaving the lab.[9]
Product Characterization & Quality Control
Confirming the identity and purity of the final product is a critical step for a self-validating protocol.
-
¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons, a singlet for the methyl group (~2.4 ppm), and two broad singlets for the amide (-CONH₂) protons.
-
¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆): Expected signals would include the carbonyl carbon (~167 ppm), aromatic carbons, and the methyl carbon (~15-20 ppm).
-
Infrared (IR) Spectroscopy (ATR): Look for characteristic absorption bands: N-H stretching (two bands, ~3350 and 3180 cm⁻¹), C=O stretching (~1660 cm⁻¹), and asymmetric/symmetric NO₂ stretching (~1530 and 1350 cm⁻¹).
-
Melting Point: Compare the observed melting point with the literature value to assess purity.
-
High-Performance Liquid Chromatography (HPLC): Use a suitable method (e.g., C18 column, water/acetonitrile mobile phase) to determine the final purity, which should ideally be >98%.
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part 1 | 1. Moisture in the reactor or solvent. 2. Insufficient thionyl chloride. 3. Incomplete reaction. | 1. Ensure all equipment is oven-dried; use anhydrous solvent. 2. Confirm the use of at least 2 molar equivalents of SOCl₂. 3. Extend the reflux time and confirm the cessation of off-gassing. |
| Low Overall Yield | 1. Hydrolysis of the acid chloride intermediate before amidation. 2. Loss of product during filtration/washing. | 1. Work quickly and maintain an inert atmosphere; ensure the crude intermediate is not exposed to moist air for extended periods. 2. Ensure the wash solvent (water) is cold to minimize product solubility. |
| Product is Dark/Oily | 1. Reaction temperature in Part 1 was too high, causing decomposition. 2. Insufficient washing. | 1. Maintain a controlled reflux. 2. Wash the final product thoroughly with cold water. If necessary, the crude product can be recrystallized from an ethanol/water mixture.[11] |
| Amidation is Uncontrollable | 1. Addition of ammonium hydroxide was too fast. 2. Inefficient cooling. | 1. Reduce the addition rate significantly. 2. Ensure the reactor is well-submerged in a robust ice/salt bath or that the jacketed cooling system is functioning optimally. |
References
- Spectrum Chemical. (2017, February 28).
- Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- Google Patents. (n.d.). US4153622A - 2-Methyl-3-nitrobenzophenone.
- Carl ROTH. (n.d.).
- Fisher Scientific. (2009, September 21).
- Merck Millipore. (2025, December 10).
-
Mahavir Synthesis. (n.d.). 2-methyl-3-nitrobenzoic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Phioner. (n.d.). 2-Methyl-3-nitrobenzoic Acid: A Key Organic Synthesis Building Block. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3830592, this compound. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
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- Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
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-
YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
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The Strategic Utility of 2-Methyl-3-nitrobenzamide as a Pivotal Intermediate in Advanced Pharmaceutical Synthesis
Abstract
This comprehensive guide delves into the multifaceted applications of 2-Methyl-3-nitrobenzamide, a key chemical intermediate in contemporary drug discovery and development. With its unique trifunctional architecture, this compound serves as a versatile scaffold for the synthesis of complex heterocyclic systems, most notably in the generation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer therapeutics. This document provides an in-depth analysis of its chemical properties, detailed protocols for its synthesis and subsequent transformations, and a discussion of the underlying chemical principles that govern its reactivity. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the pharmaceutical sciences.
Introduction: A Building Block of Therapeutic Importance
In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. This compound (C₈H₈N₂O₃) has emerged as a critical building block, primarily owing to the orthogonal reactivity of its constituent functional groups: a methyl group, a nitro group, and a benzamide moiety. This arrangement allows for a stepwise and controlled elaboration of the molecular framework, enabling the construction of complex, polycyclic drug candidates.
The significance of this compound is particularly pronounced in the synthesis of PARP inhibitors, such as Olaparib.[1] PARP enzymes are crucial for DNA repair mechanisms, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2] The structural core of many PARP inhibitors can be efficiently assembled using this compound as a starting material.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe utilization in a laboratory or manufacturing setting.
Physical and Chemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 290366-59-5 | [3] |
| Molecular Formula | C₈H₈N₂O₃ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | Not explicitly available for the amide, but the precursor acid melts at 62-65 °C.[5] | |
| Solubility | Expected to be soluble in polar organic solvents. | |
| SMILES | CC1=C(C=CC=C1[O-])C(=O)N | [3] |
| InChIKey | RRDXGSJTLUNXHN-UHFFFAOYSA-N | [3] |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.[5][6]
Synthetic Protocols and Application Notes
The following section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent conversion into a key precursor for PARP inhibitor synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-nitro-o-xylene: oxidation to the corresponding carboxylic acid, followed by amidation.
Step 1: Oxidation of 3-Nitro-o-xylene to 2-Methyl-3-nitrobenzoic acid
This protocol is adapted from a patented method describing the oxidation of a substituted xylene.[7]
Materials:
-
3-Nitro-o-xylene
-
Organic solvent (e.g., acetic acid)
-
Catalyst (e.g., cobalt(II) acetate, manganese(II) acetate)
-
Oxygen source (e.g., air or pure oxygen)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Protocol:
-
In a suitable reaction vessel equipped with a stirrer, gas inlet, and condenser, charge 3-nitro-o-xylene, the organic solvent, and the catalyst.
-
Heat the reaction mixture to 90-100 °C.
-
Introduce a steady stream of oxygen into the reaction mixture while maintaining vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed (typically <1% remaining).
-
Cool the reaction mixture and filter to remove the catalyst.
-
The filtrate is then subjected to a standard acid-base workup. Add an aqueous solution of sodium hydroxide to form the sodium salt of the carboxylic acid, which is water-soluble.
-
Separate the aqueous layer and wash with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2 to precipitate the 2-Methyl-3-nitrobenzoic acid.[8]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Oxidation of 3-Nitro-o-xylene.
Step 2: Amidation of 2-Methyl-3-nitrobenzoic acid to this compound
This protocol utilizes a standard peptide coupling agent for the efficient formation of the amide bond.[3]
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Ammonia source (e.g., ammonium chloride)
-
Coupling agent (e.g., EDC·HCl, HOBt)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Methyl-3-nitrobenzoic acid (1.0 equivalent) in the anhydrous solvent.
-
Add HOBt (1.0 - 1.2 equivalents) and stir until dissolved.
-
Add ammonium chloride (1.0 - 1.2 equivalents) followed by the non-nucleophilic base (2-3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Caption: Amidation of 2-Methyl-3-nitrobenzoic acid.
Application in the Synthesis of a PARP Inhibitor Precursor: 3-Amino-2-methylbenzamide
The reduction of the nitro group to an amine is a pivotal transformation, unmasking a nucleophilic site for subsequent cyclization reactions.
Protocol: Reduction of this compound
This protocol employs a classic method for the reduction of an aromatic nitro group.[9]
Materials:
-
This compound
-
Iron powder (Fe)
-
Dilute hydrochloric acid (HCl)
-
Water
Protocol:
-
In a three-necked flask equipped with a condenser and mechanical stirrer, charge this compound and dilute hydrochloric acid.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Add iron powder in portions over 1.5 hours.
-
After the addition is complete, continue to stir the reaction at 100 °C for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
While hot, filter the reaction mixture to remove the iron salts.
-
Cool the filtrate, which will cause the product, 3-Amino-2-methylbenzamide, to crystallize.
-
Collect the crystalline product by filtration and dry under vacuum.
Caption: Reduction of the nitro group.
The Role of this compound in the Synthesis of Olaparib
The resulting 3-Amino-2-methylbenzamide is a key intermediate in the synthesis of the PARP inhibitor Olaparib. The general synthetic strategy involves the condensation of this amino-benzamide with a suitable phthalic anhydride derivative to form the core phthalazinone structure of Olaparib, followed by further functionalization. While a detailed, multi-step synthesis of Olaparib is beyond the scope of this document, the pivotal role of this compound as a precursor to this critical intermediate is evident. The transformation of this compound to 3-Amino-2-methylbenzamide provides the necessary functionality for the subsequent annulation reaction to form the heterocyclic core of the drug.[1][10]
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined structure and the differential reactivity of its functional groups allow for its use as a versatile scaffold in the construction of therapeutically relevant molecules, particularly in the field of oncology. The protocols detailed herein provide a robust framework for the synthesis and utilization of this valuable compound, empowering researchers and drug development professionals in their pursuit of novel therapeutics.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3830592, this compound. Retrieved January 8, 2026 from [Link].
- The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. (n.d.). Retrieved January 8, 2026 from a reliable chemical supplier's website.
- Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.
- Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 337-343.
- Olaparib (Lynparza). (n.d.). National Cancer Institute. Retrieved January 8, 2026 from a relevant governmental health website.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. (n.d.).
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- New 2-methyl-3-nitrobenzoic acid preparation method. (2015). CN105130820A. Google Patents.
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2018). Organic Process Research & Development, 22(12), 1635-1656.
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (2018). Organic Process Research & Development, 22(12), 1706-1714.
- Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg.
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). CN101492387B. Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-nitrobenzamide
Welcome to the technical support center for the synthesis of 2-Methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common issues. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The primary challenge in synthesizing this compound from its corresponding carboxylic acid is the formation of the amide bond. Direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt[1][2]. Therefore, the process hinges on the effective "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by an amine source.
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for procedural optimization and clarification.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis.
Q1: My reaction yield is low or zero. What are the most common causes?
A low or non-existent yield in this amidation reaction almost always points to one of three critical areas: inefficient carboxylic acid activation, amine deactivation, or the presence of contaminants.[3]
-
Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid's hydroxyl group into a better leaving group is the cornerstone of this synthesis.[3][4] If the activating agent (e.g., thionyl chloride) is old, has been improperly stored, or is used in insufficient quantities, the formation of the highly reactive acyl chloride intermediate will be incomplete.
-
Amine Deactivation: The amine source (e.g., ammonia, ammonium salt) must be a free nucleophile to attack the activated carbonyl. In the acyl chloride method, the reaction generates one equivalent of HCl. Without a base to scavenge this acid, it will protonate your amine source, rendering it non-nucleophilic and halting the reaction.[3]
-
Hydrolysis: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis. The presence of even trace amounts of water in your solvent or on your glassware can rapidly convert the intermediate back to the unreactive carboxylic acid, drastically reducing the yield.[3] It is imperative to use anhydrous solvents and properly dried glassware.
Q2: My TLC analysis shows multiple spots, including unreacted starting material. What are the likely side products?
Observing multiple spots on a TLC plate is a common diagnostic challenge. Aside from the starting material (2-methyl-3-nitrobenzoic acid) and the desired product (this compound), you may be seeing:
-
2-Methyl-3-nitrobenzoic anhydride: This can form if the acyl chloride intermediate reacts with a molecule of unreacted carboxylate. This is more likely if the activation step is slow or incomplete.
-
N,N-Dicyclohexylurea (DCU): If you are using a carbodiimide coupling reagent like DCC, this urea byproduct is formed. It is often poorly soluble and may precipitate from the reaction mixture.[1]
-
Baseline Smear: A smear or unresolved spot at the baseline could indicate the presence of ammonium salts or other highly polar species, suggesting issues with the work-up procedure.[5]
Q3: The reaction starts but seems to stall before completion. Why?
A stalling reaction is often a sign that a key reagent has been consumed or neutralized.
-
Insufficient Base: As mentioned, the reaction of the acyl chloride with ammonia produces HCl. If you only use one equivalent of a base like triethylamine, it will be fully consumed halfway through the reaction, leading to the protonation of the remaining amine and stalling the synthesis. Always use at least two equivalents of base relative to the amine source if it's an ammonium salt, or one equivalent if using ammonia gas.
-
Reagent Quality: Thionyl chloride can decompose over time, especially if exposed to moisture. If you suspect your reagent is old, it's best to use a fresh bottle or distill it before use.[6][7]
Part 2: Frequently Asked Questions (FAQs)
This section provides guidance on optimizing your experimental design from the start.
Q1: What is the most robust method for activating 2-Methyl-3-nitrobenzoic acid?
Conversion to the acyl chloride using thionyl chloride (SOCl₂) is a highly effective and widely used method for this type of transformation.[8] The key advantages are its high reactivity and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification.[9] A patent for a related synthesis specifically details the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, achieving a 95-100% yield of the acyl chloride intermediate.[10]
Q2: Which solvents, bases, and amine sources are recommended?
The choice of reagents is critical for a high-yield reaction.
| Reagent Type | Recommended | Rationale |
| Solvent (Activation) | Dichloromethane (DCM), Toluene, or neat SOCl₂ | Must be anhydrous and inert to the highly reactive thionyl chloride. Refluxing in neat SOCl₂ is often very effective.[6][10] |
| Solvent (Amidation) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Must be anhydrous and capable of dissolving the acyl chloride intermediate. |
| Base (Amidation) | Triethylamine (Et₃N), Pyridine | A non-nucleophilic base is required to scavenge the HCl produced during the reaction without competing with the amine nucleophile. |
| Amine Source | Concentrated Ammonium Hydroxide (NH₄OH) | A readily available and effective source of ammonia. Should be added slowly at a low temperature to control the exotherm. |
Q3: Is a catalyst necessary for the activation step?
While the reaction with thionyl chloride often proceeds well without a catalyst, adding a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride.[7] The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent activating species.
Q4: What is the best practice for work-up and purification?
A careful work-up is crucial to isolate a pure product.
-
Quenching: After the reaction is complete, the mixture should be cooled in an ice bath. Excess activating reagent can be quenched by carefully and slowly adding cold water or pouring the reaction mixture onto crushed ice.
-
Extraction: The product can be extracted into an organic solvent like ethyl acetate or DCM.
-
Washing: The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base, then with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine to remove residual water.[3]
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude this compound, which appears as a light beige powder[11], can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Experimental Protocol: Thionyl Chloride Method
This protocol describes a robust, two-step, one-pot procedure for synthesizing this compound.
Step 1: Acyl Chloride Formation
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-3-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq). The reaction can be run neat or in an anhydrous solvent like toluene.[10][12]
-
Add one drop of DMF as a catalyst.[7]
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-methyl-3-nitrobenzoyl chloride can be used directly in the next step. A patent performing this step reported a yield of 95%.[10]
Step 2: Amidation
-
Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice-water bath.
-
In a separate flask, prepare a solution of concentrated ammonium hydroxide (approx. 3.0 eq) in DCM.
-
Slowly add the ammonium hydroxide solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the acyl chloride spot has disappeared.
-
Proceed with the work-up and purification as described in the FAQ section.
References
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Couturier, C., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
- Google Patents. (n.d.). US4153632A - 2-Methyl-3-nitrobenzophenone.
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-Methyl-3-nitrobenzamide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of crude 2-Methyl-3-nitrobenzamide via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical challenges encountered in the laboratory. The methodologies and principles described herein are grounded in established chemical purification techniques to ensure reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[1][2] The core principle is to dissolve the impure solid (the solute) in a suitable hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form crystals. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[2] The purified crystals are then separated by filtration. The ideal solvent will dissolve a large amount of the this compound at its boiling point but very little at low temperatures (e.g., 0-4 °C).[3]
Q2: How do I select the best solvent for recrystallizing this compound?
Solvent selection is the most critical step for a successful recrystallization.[4] For benzamide derivatives, common solvents include ethanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or ethanol/water.[3] A study on the similar compound p-nitrobenzamide showed it has good solubility in solvents like ethanol, isopropanol, and ethyl acetate, and very low solubility in water.[5]
Solvent Selection Protocol:
-
Place a small amount (approx. 20-30 mg) of your crude this compound into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility. The ideal solvent should not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility to the solvent's boiling point. The compound should dissolve completely.[4]
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.[6]
-
The best solvent is the one that yields a large quantity of pure crystals upon cooling.
| Solvent Candidate | Rationale for Testing | Potential System |
| Ethanol or Methanol | Alcohols are often effective for moderately polar compounds like benzamides.[3][7] | Single-solvent |
| Ethyl Acetate | A moderately polar solvent, also used for similar compounds.[5] | Single-solvent |
| Ethanol/Water | A mixed-solvent system. The compound should be soluble in ethanol but insoluble in water.[3] | Mixed-solvent |
| Ethyl Acetate/Hexanes | A mixed-solvent system. The compound should be soluble in ethyl acetate but insoluble in hexanes.[3][8] | Mixed-solvent |
Q3: How can I assess the purity of my recrystallized this compound?
The purity of your final product can be determined by several methods:
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopic Methods (NMR, IR): For a definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable.
Troubleshooting Guide
Q4: My compound is not crystallizing out of the solution upon cooling. What went wrong?
This is a common issue that can arise from two primary causes: supersaturation or using too much solvent.[11]
-
Problem: Too Much Solvent: This is the most frequent reason for crystallization failure.[11] If an excessive volume of solvent was used, the solution will not become saturated upon cooling, and the product will remain dissolved.[4]
-
Problem: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystals need a surface to begin forming (nucleation).[11]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide a rough surface for crystals to start growing.[4][11]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of pure this compound, adding it to the cooled solution can provide a template for crystallization to begin.[4]
-
Q5: The product separated as an oil, not as crystals. How do I fix this?
"Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[11] This often happens if the compound's melting point is lower than the boiling point of the solvent or if there is a high concentration of impurities, which can depress the melting point.[11][12]
-
Solution 1: Reheat and Add More Solvent. Warm the flask to redissolve the oil. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.[11][12]
-
Solution 2: Slow Down the Cooling Process. Rapid cooling can favor oil formation.[11] After redissolving the oil, allow the flask to cool very slowly. You can insulate the flask by placing it in a beaker of warm water and letting both cool to room temperature together before moving to an ice bath.[6]
-
Solution 3: Change Solvents. If the problem persists, the chosen solvent may be inappropriate. Re-evaluate your solvent choice, perhaps opting for a solvent with a lower boiling point.
Q6: My final yield is very low. What are the likely causes?
A low yield suggests that a significant portion of your product was lost during the process.[12]
-
Cause 1: Using an Excessive Amount of Solvent. As discussed in Q4, too much solvent will keep a large fraction of your product dissolved in the mother liquor.[4][12]
-
Cause 2: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.
-
Prevention: Use a stemless funnel and keep the funnel and receiving flask hot during filtration. Pour the solution in small batches to minimize cooling.[6]
-
-
Cause 3: Washing Crystals with the Wrong Solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve your product and wash it away with the filtrate.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4] The product's solubility will be lowest in the cold solvent, minimizing loss.
-
Q7: The starting material is highly colored, and the crystals are still colored after recrystallization. How can I remove colored impurities?
Colored impurities can often be removed by using activated charcoal.[3][6]
-
Procedure: After dissolving the crude compound in the hot solvent, remove the flask from the heat and allow it to cool slightly to prevent boiling over. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the mixture to boiling for a few minutes.[3][6] The colored impurities will adsorb onto the surface of the charcoal.
-
Crucial Next Step: The charcoal must be removed via hot gravity filtration before allowing the solution to cool and crystallize.[6]
-
Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, which may lead to a lower yield.[3]
Visualized Workflow and Standard Protocol
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol: Recrystallization
This protocol provides a generalized procedure. The exact solvent and volumes should be determined from preliminary solvent selection tests (see FAQ Q2).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip or a magnetic stir bar. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4][13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for 2-3 minutes.[6]
-
Hot Gravity Filtration (Conditional): If charcoal or other insoluble impurities are present, perform a hot filtration. Use a pre-heated stemless funnel with fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step is crucial for removing insoluble materials.[6]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals and prevents the trapping of impurities.[11][13]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[6]
-
Collection of Crystals: Collect the purified crystals using vacuum filtration with a Büchner funnel and a filter flask.[2]
-
Washing: While the crystals are still in the Büchner funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[4]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the solid to a watch glass and let it air dry completely or dry it in a desiccator.
References
- Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- GoYen Chemical Industrial Co., Ltd. (n.d.). 2-methyl-3-nitrobenzoic Acid 1975-50-4.
- Scribd. (n.d.). Final Benzamide Preparations.
- Sigma-Aldrich. (n.d.). 2-Methyl-3-nitrobenzoic acid 99 1975-50-4.
- University of California, Irvine. (n.d.). Recrystallization1.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Michigan State University, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- City University of New York (CUNY). (n.d.). Purification by Recrystallization.
- ACS Publications, Journal of Chemical & Engineering Data. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K.
- Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
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- 9. 2-methyl-3-nitrobenzoic Acid 1975-50-4 Boiling Point: 314.24a C (rough Estimate) at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 10. 2-メチル-3-ニトロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. scribd.com [scribd.com]
Technical Support Center: Synthesis of 2-Methyl-3-nitrobenzamide
Welcome to our dedicated technical support guide for the synthesis of 2-Methyl-3-nitrobenzamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on delivering scientifically sound, experience-driven insights to help you optimize your synthetic route and overcome common hurdles.
Guide Structure
This guide is organized to provide a logical and intuitive troubleshooting workflow, starting with common inquiries and progressing to more detailed technical discussions.
-
Frequently Asked Questions (FAQs): Rapid answers to prevalent issues.
-
In-Depth Troubleshooting Guides: Detailed explorations of specific side reactions and purification challenges, grounded in chemical principles.
-
Key Experimental Protocols: Step-by-step procedures for critical stages of the synthesis and purification.
-
Reaction Pathway Visualizations: Clear diagrams illustrating the desired synthesis and common side reactions.
-
Comprehensive References: A curated list of authoritative sources for further reading and verification.
Frequently Asked Questions (FAQs)
This section provides quick and direct answers to the most common questions that arise during the synthesis of this compound.
Q1: My nitration of o-toluic acid is producing a mixture of isomers. How can I increase the yield of the desired 3-nitro isomer?
A1: Achieving high regioselectivity in the nitration of o-toluic acid is a frequent challenge. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. To favor the formation of 2-methyl-3-nitrobenzoic acid, precise control over reaction conditions is essential. Lowering the reaction temperature, ideally to a range of -10°C to 0°C, is critical for enhancing selectivity.[1][2] Additionally, the slow, dropwise addition of the nitrating agent (a mixture of nitric and sulfuric acids) helps to prevent localized temperature increases that can lead to the formation of undesired isomers like 2-methyl-5-nitrobenzoic acid.[2][3]
Q2: I'm observing significant amounts of a dinitrated byproduct. What is causing this and how can it be prevented?
A2: The formation of dinitrated species, such as 3,5-dinitro-o-toluic acid, typically occurs when the reaction conditions are too harsh.[4][5] This can be due to an excessively high reaction temperature, a prolonged reaction time, or the use of an excess of the nitrating agent. To prevent dinitration, it is crucial to use a stoichiometric amount of nitric acid and to carefully monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material, o-toluic acid, is consumed.
Q3: During the conversion of 2-methyl-3-nitrobenzoic acid to the amide, my yield is low and the product is impure. What are the likely side reactions?
A3: A common method for this conversion is to first form an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with ammonia or ammonium hydroxide.[6][7] A primary cause of low yield is the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid. This can be minimized by ensuring all glassware is thoroughly dried and by using anhydrous solvents. Another potential issue is the formation of byproducts from the reaction of residual thionyl chloride with the ammonia source. It is important to remove any excess thionyl chloride, often by distillation, before adding the amine.[7]
Q4: My final this compound product has a yellow or brownish tint. What is the cause of this discoloration, and how can I purify it?
A4: Discoloration in the final product is typically due to the presence of residual isomeric or dinitrated impurities from the nitration step. The most effective method for purification is recrystallization. A suitable solvent system, such as an ethanol/water mixture, can be used. The desired product should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, allowing for its crystallization while impurities remain in the mother liquor.[8] For persistent color, treatment with activated carbon during the recrystallization process can be effective in adsorbing the colored impurities.[9]
In-Depth Troubleshooting Guides
This section offers a more detailed analysis of key challenges, providing insights into the underlying chemical principles and actionable solutions.
Guide 1: Mastering Regioselectivity in the Nitration of o-Toluic Acid
The nitration of o-toluic acid is a pivotal step where the final yield and purity are largely determined. The competition between the directing effects of the activating methyl group and the deactivating carboxylic acid group dictates the isomeric distribution of the product.
Underlying Chemical Principles:
-
-CH₃ (Methyl) Group: An activating, ortho-, para-directing group.
-
-COOH (Carboxylic Acid) Group: A deactivating, meta-directing group.[2]
The desired product, 2-methyl-3-nitrobenzoic acid, results from nitration at the position that is meta to the carboxylic acid and ortho to the methyl group.
Troubleshooting Strategies:
-
Strict Temperature Control: Maintaining a low and stable temperature is the most critical factor. Temperatures in the range of -30°C to -15°C have been shown to significantly improve the selectivity for the desired 2-nitro-3-methylbenzoic acid.[1]
-
Nitrating Agent and Addition: A mixture of concentrated nitric acid and sulfuric acid is standard. The rate of addition should be very slow to allow for effective heat dissipation and to maintain a constant low temperature.
-
Reaction Monitoring: Utilize TLC or HPLC to monitor the reaction. This allows for quenching the reaction at the optimal point to prevent the formation of dinitrated byproducts.[1]
Table 1: Influence of Reaction Conditions on Isomer Formation
| Parameter | Condition | Expected Outcome |
| Temperature | -30°C to -15°C | High selectivity for 2-methyl-3-nitrobenzoic acid.[1] |
| > 10°C | Increased formation of 2-methyl-5-nitrobenzoic acid and dinitrated products.[2][3] | |
| Nitrating Agent | Stoichiometric | Minimizes dinitration. |
| Excess | High risk of dinitration.[4] | |
| Addition Rate | Slow, dropwise | Better temperature control, enhanced selectivity. |
| Rapid | Localized overheating, reduced selectivity. |
Guide 2: Challenges in the Amidation Step via Acyl Chloride
The conversion of 2-methyl-3-nitrobenzoic acid to its corresponding amide via an acyl chloride intermediate is efficient but sensitive to reaction conditions.
Underlying Chemical Principles:
2-Methyl-3-nitrobenzoyl chloride is a reactive intermediate. Its electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, including by water, which leads to the regeneration of the starting carboxylic acid.
Troubleshooting Strategies:
-
Anhydrous Conditions: It is imperative to use oven-dried glassware and anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from compromising the reaction.
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common choice as its byproducts (SO₂ and HCl) are gaseous and easily removed.[10]
-
Complete Removal of Excess SOCl₂: Before the addition of the ammonia source, any remaining thionyl chloride must be thoroughly removed, typically via distillation or evaporation under reduced pressure.[7]
-
Ammonia Source: The addition of the ammonia source, whether anhydrous ammonia gas or a concentrated aqueous solution of ammonium hydroxide, should be performed carefully at a low temperature to control the exothermic reaction and minimize potential side reactions.
Key Experimental Protocols
Protocol 1: Highly Selective Nitration of o-Toluic Acid
-
In a flask equipped with a stirrer and a thermometer, dissolve o-toluic acid in concentrated sulfuric acid, and cool the mixture to between -10°C and -5°C in an ice-salt bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the o-toluic acid solution over 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
Protocol 2: Purification of this compound by Recrystallization
-
Place the crude this compound in a flask and add a minimal amount of a suitable solvent, such as hot ethanol.
-
If the solution is colored, add a small quantity of activated carbon and gently reflux for 10-15 minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble materials.
-
To the hot filtrate, slowly add hot water until the solution just begins to show turbidity.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of a cold ethanol/water mixture, and dry them completely.
Reaction Pathway Visualizations
Diagram 1: Synthesis of this compound
Caption: Common side products in the nitration of o-toluic acid.
References
-
Title: Preparation of Methyl 2-nitro-3-methylbenzoate Source: PrepChem.com URL: [Link]
- Source: Google Patents (CN108129322B)
-
Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride Source: RSC Advances URL: [Link]
-
Title: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]
-
Title: Amine to Amide (via Acid Chloride) - Common Conditions Source: Organic Chemistry Data URL: [Link]
- Source: Google Patents (CN105130820A)
-
Title: Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases Source: ResearchGate URL: [Link]
-
Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]
- Source: Google Patents (US4153632A)
- Source: Google Patents (EP0927714A1)
- Source: Google Patents (GB839534A)
-
Title: Aromatic nitration using nitroguanidine and EGDN Source: RSC Publishing URL: [Link]
-
Title: Nitration of methyl benzoate Source: Royal Society of Chemistry URL: [Link]
Sources
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0927714A1 - Process for the separation of nitrotoluic acid isomers - Google Patents [patents.google.com]
- 4. GB839534A - Nitration of o-toluic acid - Google Patents [patents.google.com]
- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. US4153632A - 2-Methyl-3-nitrobenzophenone - Google Patents [patents.google.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-3-nitrobenzamide
Welcome to the technical support center for the synthesis of 2-Methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring a robust and reproducible synthesis.
Introduction: Strategic Approaches to this compound Synthesis
The successful synthesis of this compound hinges on a critical strategic choice between two primary routes:
-
Route A: Direct Nitration of 2-Methylbenzamide. This approach is a single-step transformation of the aromatic ring. However, it is often plagued by challenges in controlling the regioselectivity of the nitration, leading to a mixture of isomers.
-
Route B: Amidation of 2-Methyl-3-nitrobenzoic Acid. This two-step route, while longer, offers significantly better control over the final product's purity by establishing the desired nitro-substitution pattern on a precursor, which is then converted to the target amide.[1] This is often the most reliable strategy for obtaining a pure regioisomer.[1]
This guide is structured to provide troubleshooting advice for both pathways, helping you to diagnose and resolve common issues encountered in the laboratory.
Part 1: Troubleshooting Direct Nitration of 2-Methylbenzamide (Route A)
Direct nitration is an electrophilic aromatic substitution. The central challenge lies in the competing directing effects of the methyl (-CH₃) and amide (-CONH₂) groups on the benzene ring. The methyl group is an ortho, para-director, while the amide group is also ortho, para-directing. However, under the strongly acidic conditions of nitration, the amide group can be protonated, becoming a meta-director.[1] This interplay frequently results in a mixture of isomeric products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction produced a mixture of isomers, with low yield of the desired this compound. How can I improve the regioselectivity?
A1: This is the most common issue with this route. The formation of multiple isomers is an expected outcome of direct nitration using a standard mixed-acid (sulfuric and nitric acid) procedure.[1]
-
Causality: The methyl group directs nitration to its ortho (position 6) and para (position 4) positions. The neutral amide group directs to its ortho (position 6) and para (position 4) positions. The protonated amide group directs to its meta (position 3 and 5) positions. The desired product requires nitration at a position that is ortho to the methyl group and meta to the amide group.
-
Troubleshooting & Optimization:
-
Temperature Control: Lower reaction temperatures (e.g., 0-5°C) can sometimes favor the formation of the para-isomer relative to the ortho, due to steric hindrance.[1] While not directly applicable for the 3-nitro product, stringent temperature control is crucial for minimizing side reactions.
-
Acid Concentration: The ratio of sulfuric acid to nitric acid can influence the isomer distribution. Higher acidity increases the protonation of the amide group, which may increase the proportion of the meta-directed product.[1] Experimenting with the acid ratio may offer some improvement.
-
Milder Nitrating Agents: Consider using milder nitrating conditions, such as nitric acid in acetic anhydride, to potentially reduce the extent of amide protonation and alter the isomer ratios.[1]
-
Q2: I am observing significant amounts of tar-like substances and my overall yield is very low. What is happening?
A2: The formation of tar is indicative of overly harsh reaction conditions, leading to oxidation or polymerization of the starting material or products.
-
Causality: The benzene ring in 2-methylbenzamide is activated towards electrophilic substitution. Overly aggressive nitrating conditions (high temperatures, high concentrations of nitric acid) can lead to uncontrolled side reactions.
-
Troubleshooting & Optimization:
-
Reduce Reaction Temperature: Maintain a consistently low temperature (below 10°C) throughout the addition of the nitrating mixture.[1]
-
Control Stoichiometry: Use a carefully measured amount of nitric acid. An excess of the nitrating agent can lead to the formation of dinitro products and other byproducts.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Visualizing Isomer Formation (Route A)
Caption: Potential products from the direct nitration of 2-methylbenzamide.
Part 2: Troubleshooting Amidation of 2-Methyl-3-nitrobenzoic Acid (Route B)
This route is generally preferred for its superior control over regioselectivity. The synthesis of the precursor, 2-methyl-3-nitrobenzoic acid, can be achieved through methods such as the oxidation of 3-nitro-o-xylene.[2][3] The subsequent amidation is a more straightforward transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amidation reaction is not going to completion, and I have a significant amount of unreacted 2-methyl-3-nitrobenzoic acid.
A1: Incomplete conversion of the carboxylic acid to the amide is a common issue, often related to the activation step. The standard method involves converting the carboxylic acid to a more reactive acid chloride.
-
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with ammonia or ammonium hydroxide at a reasonable rate under mild conditions. An activating agent is required.
-
Troubleshooting & Optimization:
-
Efficient Acid Chloride Formation: Ensure the complete conversion of 2-methyl-3-nitrobenzoic acid to 2-methyl-3-nitrobenzoyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction should be carried out in an inert solvent, and refluxing may be necessary until the evolution of HCl and SO₂ gases ceases.[4]
-
Anhydrous Conditions: The acid chloride is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis back to the carboxylic acid.
-
Ammonia Source: When adding the ammonia source (e.g., concentrated ammonium hydroxide), do so at a low temperature (ice bath) with vigorous stirring. This is an exothermic reaction.
-
Q2: During the workup of my amidation reaction, I am experiencing low yields and my product seems to be water-soluble.
A2: Low isolated yields after workup can be due to product loss during extraction or premature precipitation.
-
Causality: While this compound has limited water solubility, some losses can occur, especially if the volume of aqueous washes is large. Additionally, improper pH during workup can affect product isolation.
-
Troubleshooting & Optimization:
-
Workup Procedure: After quenching the reaction with ammonia, a precipitate of the amide should form. Ensure sufficient time for complete precipitation before filtration.
-
Washing: Wash the filtered solid with cold water to remove ammonium salts. Using ice-cold water will minimize product loss.
-
Extraction of Aqueous Layer: If you suspect significant product remains in the aqueous filtrate, you can perform extractions with an organic solvent like dichloromethane (DCM) or ethyl acetate to recover dissolved amide.
-
Q3: I am concerned about the potential for hydrolysis of the amide product during the reaction or workup.
A3: Amide hydrolysis under the conditions of amidation is generally not a major concern.
-
Causality: Amide hydrolysis typically requires strong acidic or basic conditions and elevated temperatures. The conditions for forming the amide from the acid chloride are generally not conducive to significant hydrolysis.
-
Preventative Measures:
-
Avoid prolonged exposure to strongly acidic or basic conditions during workup.
-
Process the reaction mixture promptly after completion.
-
Experimental Protocol: Synthesis via Amidation (Route B)
This protocol outlines the reliable, two-step synthesis of this compound from 2-methyl-3-nitrobenzoic acid.
Part 2A: Formation of 2-Methyl-3-nitrobenzoyl Chloride
-
In a fume hood, add 2-methyl-3-nitrobenzoic acid to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) in an inert solvent such as toluene.
-
Heat the mixture to reflux until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2-methyl-3-nitrobenzoyl chloride can be used directly in the next step.[4]
Part 2B: Formation of this compound
-
Cool the flask containing the crude acid chloride in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide with vigorous stirring. This reaction is exothermic.
-
Continue stirring in the ice bath for 30-60 minutes. A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium salts.
-
Dry the product in a desiccator or a vacuum oven.
Visualizing the Amidation Workflow (Route B)
Caption: Workflow for the synthesis of this compound via amidation.
Part 3: Purification and Characterization
Regardless of the synthetic route chosen, purification of the crude product is essential.
Troubleshooting Purification
Q: How can I effectively separate the desired this compound from its isomers?
A: The separation of constitutional isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent system. Experiment with various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexanes) to find a system that allows for the selective crystallization of the desired product.
-
Column Chromatography: For difficult separations, silica gel column chromatography is a powerful tool. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point. The optimal solvent ratio should be determined by TLC analysis.
Data Summary: Key Reaction Parameters
| Parameter | Route A: Direct Nitration | Route B: Amidation | Rationale & Key Considerations |
| Temperature | 0-10°C | 0°C (for amidation) | Low temperatures in nitration minimize side reactions and can influence isomer ratios.[1] Low temperature for amidation controls the exothermic reaction with ammonia. |
| Key Reagents | HNO₃, H₂SO₄ | 1. SOCl₂ 2. Conc. NH₄OH | Mixed acid is a strong nitrating agent.[1] SOCl₂ is an effective activating agent for the carboxylic acid.[4] |
| Primary Challenge | Poor Regioselectivity | Moisture Sensitivity | Competing directing groups lead to isomer mixtures.[1] The acid chloride intermediate is readily hydrolyzed. |
| Purity Control | Difficult | High | Requires extensive purification to isolate the desired isomer. The desired isomer is synthesized directly.[1] |
References
- US4153632A - 2-Methyl-3-nitrobenzophenone - Google P
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. [Link]
-
2-methyl-3-nitrobenzoic Acid - Mahavir Synthesis. [Link]
- CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google P
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 4. US4153632A - 2-Methyl-3-nitrobenzophenone - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2-Methyl-3-nitrobenzamide Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitrobenzamide. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this electrophilic aromatic substitution and optimize your reaction outcomes, with a specific focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for the nitration of 2-methylbenzamide?
A: Temperature is the most critical variable in this synthesis for three primary reasons:
-
Exothermic Nature: Nitration is a highly exothermic reaction.[1][2] Without strict temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway" reaction. This not only poses a significant safety hazard but also causes decomposition of starting materials and products.[3][4]
-
Regioselectivity: The temperature directly influences the isomeric purity of the product. The starting material, 2-methylbenzamide, has two directing groups: the methyl group (ortho-, para-directing) and the amide group. While the amide group is typically ortho-, para-directing, under the strongly acidic conditions required for nitration, it can become protonated. This protonated species acts as a meta-director.[1][3] The final isomer distribution is a result of the equilibrium between these two forms. Lower temperatures help manage this balance and can improve selectivity, whereas higher temperatures reduce selectivity, resulting in a complex mixture of isomers.[1][5]
-
Minimizing Side Reactions: Elevated temperatures promote unwanted side reactions. The most common are over-nitration, leading to dinitro products, and oxidation of the methyl group or the aromatic ring by the concentrated nitric acid.[1][5] This degradation often results in the formation of dark, tarry byproducts that complicate purification and reduce the yield of the desired product.[6]
Q2: What is the recommended temperature range for achieving the best yield and purity?
A: The optimal temperature range for the nitration of 2-methylbenzamide is 0°C to 10°C . For the highest selectivity, it is strongly recommended to maintain the temperature, especially during the addition of the nitrating agent, between 0°C and 5°C .[1] This low temperature is essential to control the reaction's exothermicity and minimize the formation of unwanted isomers and oxidative byproducts.
Q3: My reaction is very slow. Can I increase the temperature to speed it up?
A: While cautiously increasing the temperature can enhance the reaction rate, it is a trade-off that often leads to negative consequences.[5] Raising the temperature above 10°C will likely:
-
Decrease regioselectivity, yielding a higher proportion of other isomers.
-
Increase the risk of over-nitration.
-
Promote oxidation, leading to impurities and lower yields.
If the reaction is slow, consider extending the reaction time at the recommended low temperature rather than increasing the heat. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is the best way to determine the optimal reaction time without sacrificing purity.[3]
Q4: Why am I getting a mixture of isomers instead of pure this compound?
A: The formation of multiple isomers is an expected outcome of this direct nitration due to the competing directing effects of the substituents on the aromatic ring.[1]
-
The methyl group (-CH₃) directs electrophilic attack to the ortho and para positions relative to it.
-
The amide group (-CONH₂) is also an ortho, para-director.
-
However, in the strong acid mixture, the amide group is protonated, creating a protonated amide group (-CONH₃⁺) , which is a meta-director.[1][3]
The final product distribution depends on the delicate balance between these competing effects. Poor temperature control can exacerbate this issue, leading to a less selective reaction.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature too low: The reaction may not have had sufficient activation energy to proceed to completion.[1] 2. Insufficient reaction time: The reaction was quenched before the starting material was fully consumed.[3] 3. Product loss during workup: The product may have some solubility in the cold water used for quenching. | 1. Cautiously allow the reaction to stir for a longer duration at 0-5°C. Monitor progress with TLC. If the reaction is stalled, consider allowing it to warm slowly to 10°C, but no higher. 2. Use TLC to monitor the consumption of the starting material. Do not quench the reaction until the starting material spot has disappeared or is very faint. 3. Ensure the reaction mixture is poured into a large volume of ice/water to ensure rapid and complete precipitation. Wash the filtered product with minimal amounts of ice-cold water. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature too high: Elevated temperatures reduce the energy difference between the transition states leading to different isomers, thus lowering selectivity.[1][5] 2. Rapid addition of nitrating agent: This can create localized "hot spots" where the temperature exceeds the optimal range, reducing selectivity. | 1. Strictly maintain the reaction temperature between 0-5°C using an efficient cooling bath (e.g., ice-salt). 2. Add the nitrating agent (mixed acid) dropwise via an addition funnel, ensuring the internal temperature does not rise above 5°C. |
| Formation of Dark Brown/Black Tarry Byproducts | 1. Excessive temperature: The primary cause is poor temperature control, leading to oxidation of the starting material or product by concentrated nitric acid.[1][4] 2. Impure starting materials: Impurities can be more susceptible to oxidation. | 1. Maintain rigorous temperature control below 10°C throughout the reaction. Ensure the addition of the nitrating agent is slow and controlled.[5] 2. Use high-purity 2-methylbenzamide for the reaction. |
| Over-nitration (Formation of Dinitro Products) | 1. Reaction conditions too harsh: The temperature was too high, the reaction time was too long, or the molar ratio of the nitrating agent was excessive.[1] | 1. Use the mildest effective conditions. Strictly control the temperature (0-5°C) and carefully measure the stoichiometry of the nitric acid. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[1] |
Data Summary: Effect of Temperature on Reaction Outcome
| Parameter | Optimal Temperature (0-10°C) | Elevated Temperature (>15°C) |
| Yield of Desired Product | Optimized | Decreased due to side reactions |
| Regioselectivity | Higher | Lower; increased mixture of isomers |
| Side Product Formation | Minimized | Significant (oxidation, over-nitration) |
| Reaction Control & Safety | Controlled and manageable | High risk of runaway reaction |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
Safety Note: This reaction involves highly corrosive and strong oxidizing acids. It is highly exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. An ice bath for emergency quenching should be readily available.
Reagents:
-
2-Methylbenzamide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath until the internal temperature is between 0°C and 5°C.
-
Substrate Addition: Slowly add 2-methylbenzamide to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the dissolved substrate over 30-60 minutes. Crucially, maintain the reaction temperature below 10°C throughout the addition. [1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.
-
Purification: Filter the solid product using vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualization: Reaction Pathway
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). Strategies to enhance the regioselectivity of benzamide nitration.
- BenchChem. (2025). Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid.
- BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- BenchChem. (2025). Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitrate".
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
- NITRATION. (n.d.). vpscience.org.
Sources
Technical Support Center: Purification of 2-Methyl-3-nitrobenzamide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2-Methyl-3-nitrobenzamide. The following information is designed to offer in-depth, field-proven insights to overcome common challenges encountered during the purification process.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide will address common impurities, provide detailed purification protocols, and offer solutions to frequently encountered experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common pathway involves the nitration of 2-methylbenzoic acid followed by amidation. Potential impurities include:
-
Isomeric Byproducts: During the nitration of 2-methylbenzoic acid, other isomers such as 2-methyl-5-nitrobenzoic acid and 2-methyl-6-nitrobenzoic acid can be formed. These acidic impurities may carry over into the final product if not removed prior to amidation.
-
Unreacted Starting Materials: Incomplete amidation can lead to the presence of the precursor, 2-methyl-3-nitrobenzoic acid, in the final product.
-
Over-nitrated Species: Under harsh nitration conditions, dinitro- or other over-nitrated species can form.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up, such as thionyl chloride or coupling agents from the amidation step, may also be present.
Q2: My purified this compound has a low or broad melting point. What does this indicate?
A2: A low or broad melting point is a strong indicator of the presence of impurities. Even small amounts of isomeric byproducts or unreacted starting materials can significantly depress and broaden the melting point range. It is recommended to assess the purity of your sample using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the number of components.
Q3: I am observing "oiling out" during the recrystallization of my product. What causes this and how can I prevent it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when there is a high concentration of impurities, which can depress the melting point.[2] To prevent oiling out:
-
Add more solvent: This can lower the saturation temperature of the solution to below the melting point of the compound.[2]
-
Use a lower boiling point solvent: This ensures that the solution cools sufficiently before the compound's melting point is reached.
-
Cool the solution slowly: Rapid cooling can lead to supersaturation and oiling out. Allowing the solution to cool gradually promotes proper crystal formation.
-
Use a seed crystal: Introducing a small crystal of the pure compound can induce crystallization at a temperature where the compound is a solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC after purification | - Ineffective purification method.- Co-elution of impurities with similar polarity. | - Optimize the recrystallization solvent system.- Employ column chromatography with a more selective mobile phase.[3]- Consider an acid-base extraction to remove acidic or basic impurities. |
| Low recovery after recrystallization | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the compound.- Preheat the filtration apparatus to prevent premature crystallization. |
| Difficulty separating isomeric impurities | - Isomers have very similar polarities. | - Utilize column chromatography with a high-resolution stationary phase.- For analytical separation, reversed-phase HPLC with a C18 column and a buffered mobile phase can be effective for separating nitrobenzoic acid isomers, and similar principles can be applied to the amide.[4][5][6] |
| Product appears as a persistent oil or gum | - High level of impurities.- The compound has a low melting point. | - Attempt to purify a small portion by column chromatography to obtain a seed crystal.- Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying solids with moderate to high levels of purity. The key is to select a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]
Recommended Solvents: Based on the properties of similar nitroaromatic compounds, ethanol or methanol are good starting points for recrystallization.[8]
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of ethanol and heat the mixture gently on a hot plate with stirring.
-
Solvent Addition: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities, such as isomeric impurities.[3]
Stationary Phase: Silica gel is a suitable stationary phase for the purification of moderately polar compounds like this compound.
Mobile Phase Selection: The choice of mobile phase (eluent) is crucial for good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Analytical Methods for Purity Assessment
A combination of analytical techniques should be used to confirm the purity of the final product.
| Technique | Purpose | Typical Conditions |
| Thin Layer Chromatography (TLC) | Rapid purity assessment and reaction monitoring. | Stationary Phase: Silica gelMobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of isomers. | Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water or Methanol/Water gradient with a small amount of acid (e.g., acetic or formic acid).[4][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). |
| Mass Spectrometry (MS) | Determination of molecular weight and identification of unknown impurities. | Can be coupled with HPLC (LC-MS) or GC (GC-MS). |
| Infrared (IR) Spectroscopy | Confirmation of functional groups (amide, nitro). |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification workflow for this compound.
Logical Flow of Impurity Removal
This diagram outlines the logical steps to address different types of impurities.
Caption: Logical flow for systematic impurity removal.
References
- Chen, J., & Li, F. (2003). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
-
Pohl, C. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora. Retrieved from [Link]
- Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid].
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Small Scale Approach to Organic Laboratory Techniques (3rd ed.). Brooks/Cole, Cengage Learning.
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole, Cengage Learning.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]
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- 9. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 2-Methyl-3-nitrobenzamide
As a Senior Application Scientist, I've frequently collaborated with research teams working with sensitive aromatic amides. A recurring challenge, particularly with electronically activated compounds like 2-Methyl-3-nitrobenzamide, is preventing unwanted hydrolysis. This guide is structured from field-proven experience to provide not just solutions, but the underlying chemical principles, empowering you to proactively design more robust experimental protocols.
Troubleshooting Guide: Addressing Hydrolysis in Real-Time
This section addresses specific issues you might encounter during your experiments. The answers are designed to help you diagnose and solve the problem of compound degradation.
Q1: My this compound is degrading during an aqueous reaction. How can I confirm that hydrolysis is the cause?
A1: The primary hydrolysis product of this compound is 2-Methyl-3-nitrobenzoic acid and ammonia (or ammonium ions under acidic conditions).[1][2] The most effective way to confirm hydrolysis is to monitor your reaction mixture over time using analytical techniques that can separate and identify the parent compound and its degradation product.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. You will observe the peak corresponding to this compound decrease in area while a new, typically more polar (earlier eluting on a reverse-phase column), peak corresponding to 2-Methyl-3-nitrobenzoic acid appears and grows.[3]
-
Thin-Layer Chromatography (TLC): A quick and effective method. Spot your reaction mixture against a standard of the starting material. The appearance of a new, more polar spot (lower Rf value) is indicative of hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the disappearance of the amide N-H protons and the appearance of a carboxylic acid O-H proton (often a broad singlet). ¹³C NMR will show a shift in the carbonyl carbon resonance.[4]
Q2: What is the fundamental reason this compound is so susceptible to hydrolysis?
A2: While amides are generally the most stable of the carboxylic acid derivatives, their stability is significantly influenced by electronic factors.[5][6] The structure of this compound contains a powerful electron-withdrawing nitro group (-NO₂) on the aromatic ring.
This group pulls electron density away from the amide carbonyl carbon, making it more electron-deficient (more electrophilic). This increased electrophilicity makes the carbonyl carbon a more attractive target for nucleophilic attack by water (under acidic conditions) or a hydroxide ion (under basic conditions), thereby accelerating the rate of hydrolysis compared to an unsubstituted benzamide.[7] The ortho-methyl group provides minimal steric hindrance to protect the amide bond from this attack.
The general mechanisms for acid and base-catalyzed hydrolysis are depicted below.
Q3: My experimental protocol requires acidic conditions. How can I minimize the hydrolysis of this compound?
A3: Minimizing hydrolysis under acidic conditions is a balancing act between reaction necessity and compound stability. Amide hydrolysis is catalyzed by acid; the rate is dependent on both acid concentration and temperature.[7][8][9]
-
pH Control: Use the mildest acidic conditions (i.e., the highest possible pH) that your reaction will tolerate. Avoid strong mineral acids like concentrated HCl or H₂SO₄ if possible.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Every 10°C increase can significantly increase the rate of hydrolysis.
-
Solvent Choice: If your reaction chemistry allows, use a co-solvent system to reduce the concentration of water. Anhydrous aprotic solvents are ideal, but if water is required, consider using the minimum necessary amount.
-
Reaction Time: Limit the reaction time to the minimum required for completion to reduce the compound's exposure to degradative conditions.
Q4: I need to perform a reaction under basic conditions. What are the best practices to prevent the degradation of my compound?
A4: Base-catalyzed hydrolysis is often more aggressive than acid-catalyzed hydrolysis because the hydroxide ion (OH⁻) is a stronger nucleophile than water.[10][11] The reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate salt.[11]
-
Use Non-Hydroxide Bases: If possible, use non-nucleophilic organic bases (e.g., triethylamine, DBU) or carbonate bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxide bases like NaOH or KOH.
-
Strict Temperature Control: Keep the reaction temperature as low as possible. Reactions at 0°C or even lower are highly recommended if the primary reaction kinetics are favorable.
-
Anhydrous Conditions: Whenever possible, run the reaction under strictly anhydrous conditions using anhydrous solvents and reagents to eliminate the source of the nucleophile (water/hydroxide).
Q5: I'm observing significant product loss during aqueous workup and purification. What steps can I take to improve stability?
A5: The workup and purification stages are common points of unintended hydrolysis due to prolonged contact with aqueous acidic or basic solutions.
-
Neutralize Carefully: After your reaction, quickly neutralize the mixture to a pH of ~7 using a cold, buffered solution.
-
Use Cold Solvents: Perform all aqueous washes with ice-cold water or brine to slow the rate of hydrolysis.
-
Minimize Contact Time: Do not let your compound sit in aqueous layers for extended periods. Separate the layers promptly after extraction.
-
Purification Strategy:
-
Recrystallization: This is often the best method for purification. Choose an organic solvent or solvent pair in which the carboxylic acid byproduct is either highly soluble or very insoluble, allowing for efficient separation.[12][13] (See Protocol 2).
-
Chromatography: If column chromatography is necessary, use non-protic, anhydrous solvents and ensure your silica gel is not acidic. A quick "flash" column is preferable to a slow gravity column.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and stability of this compound.
Q6: What are the ideal long-term storage conditions for solid this compound?
A6: As a solid, the compound is relatively stable. However, to ensure its integrity over time, it should be protected from atmospheric moisture, which can initiate slow hydrolysis on the crystal surface.
| Parameter | Recommended Condition | Rationale |
| Container | Tightly sealed, airtight container. | Prevents uptake of atmospheric moisture. |
| Environment | In a desiccator with a drying agent. | Maintains a low-humidity environment. |
| Temperature | Room temperature is generally acceptable. | Prevents thermal degradation. |
| Light | Protect from light (amber vial). | Prevents potential photodegradation. |
Q7: I need to prepare a stock solution of this compound. What are the best practices for storage?
A7: The stability of the compound in solution is highly dependent on the solvent and pH.
| Solvent Type | Recommended Conditions | Rationale |
| Anhydrous Aprotic | Store in solvents like DMSO, DMF, or Acetonitrile at -20°C or -80°C. | Excellent stability. The absence of water prevents hydrolysis. |
| Aqueous (Buffered) | Short-term (<24h): Store at 2-8°C in a buffer at pH 6.0-7.5. Long-term: Not recommended. If necessary, flash-freeze aliquots at -80°C. | Neutral pH minimizes both acid and base catalysis. Low temperatures slow kinetics. Avoid repeated freeze-thaw cycles.[3] |
Protocols & Methodologies
Protocol 1: General Procedure for an Aqueous Reaction at Controlled pH
This protocol outlines a method for running a reaction in an aqueous system while minimizing the risk of hydrolysis.
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust it to the highest tolerable pH for your reaction (ideally pH 6.5-7.5).[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the prepared buffer. Place the flask in a cooling bath (e.g., ice-water) set to your desired reaction temperature.
-
Reagent Addition: Dissolve your other non-amide reagents in a minimal amount of the buffer or a compatible organic co-solvent. Add this solution to the stirred, cooled buffer.
-
Amide Addition: Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., THF, Dioxane) and add it dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress closely by TLC or HPLC to determine the point of completion and avoid unnecessarily long reaction times.
-
Workup: Proceed immediately to a cold, neutral workup as described in Q5.
Protocol 2: Purification by Recrystallization
This method is designed to purify this compound from its more polar hydrolysis byproduct, 2-Methyl-3-nitrobenzoic acid.
-
Solvent Selection: Ethanol or methanol are often suitable solvents for recrystallizing benzamide derivatives.[13][14] The goal is to find a solvent where the amide is soluble when hot but sparingly soluble when cold, while the carboxylic acid byproduct remains in solution upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate until it boils and the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is achieved at boiling point.[15]
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14][16]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
By understanding the mechanisms of degradation and implementing these practical strategies, you can significantly improve the stability and experimental outcomes when working with this compound.
References
-
Reddit. (2020). How to prevent the acid hydrolysis of an amide? Reddit. [Link]
-
Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Chemguide. [Link]
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2015). Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Deng, Y., et al. (2021). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Cox, R. A. (2008). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate. [Link]
-
Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]
-
American Chemical Society. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]
-
ResearchGate. (2019). How can we protect amide bonds from breaking in alkaline solutions? ResearchGate. [Link]
-
Deng, Y., et al. (2021). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Publications. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. YouTube. [Link]
-
ResearchGate. (2016). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]
-
Bunton, C. A., et al. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. ACS Publications. [Link]
-
OSTI.GOV. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. [Link]
-
University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
-
ACS Publications. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? ResearchGate. [Link]
-
Zenodo. (1975). Acid Hydrolysis of Benzamides. Zenodo. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... ResearchGate. [Link]
-
ACS Publications. (n.d.). Colorimetric Determination of Amides as Hydroxamic Acids. Analytical Chemistry. [Link]
-
LookChem. (n.d.). This compound. LookChem. [Link]
- Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
-
O'Connor, C. (n.d.). recrystallization-2.doc.pdf. [Link]
-
Chemistry LibreTexts. (2021). 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. Chemistry LibreTexts. [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Polythioamides from Elemental Sulfur for Efficient Hg(II) Adsorption. MDPI. [Link]
-
University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
MDPI. (n.d.). Functional Aromatic Polyamides. MDPI. [Link]
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OSTI.GOV. (1967). THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. OSTI.GOV. [Link]
-
Stack Exchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Stack Exchange. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. YouTube. [Link]
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Technical Support Center: Nitration of 2-Methylbenzamide
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of 2-methylbenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of 2-Methylbenzamide Nitration
The nitration of 2-methylbenzamide is a nuanced reaction governed by the competing directing effects of its two substituents. The methyl group is an activating, ortho, para-director, while the amide group presents a more complex scenario.[1] Under neutral conditions, the amide is also an ortho, para-director. However, in the strongly acidic environment required for nitration (typically H₂SO₄/HNO₃), the amide's carbonyl oxygen can be protonated.[2] This protonated species is a deactivating, meta-directing group.[2] This dynamic equilibrium results in a challenging regioselectivity profile, often yielding a mixture of isomers. This guide will help you understand and control these factors to achieve your desired synthetic outcome.
Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My reaction produced a mixture of 3-nitro, 5-nitro, and potentially other isomers. How can I improve the regioselectivity?
Probable Cause(s): This is the most common challenge and stems directly from the competing directing effects of the methyl and amide groups. The formation of multiple isomers is an expected outcome of direct nitration with standard mixed acid.[2] The ratio is highly sensitive to reaction conditions which influence the protonation equilibrium of the amide group.
Recommended Solutions:
-
Strict Temperature Control: Nitration is a highly exothermic reaction.[3] Maintaining a low and stable temperature is the most critical parameter for controlling selectivity. Lower temperatures (e.g., 0 to -10 °C) generally favor the formation of the 5-nitro isomer (para to the methyl group) due to steric hindrance. The bulky nitronium ion (NO₂⁺) electrophile has easier access to the less hindered para position.[2]
-
Modify Acid Concentration: The degree of amide protonation is dependent on the acidity of the medium. While challenging to control precisely, altering the ratio of sulfuric to nitric acid can influence the isomer distribution. Higher acidity generally increases the proportion of the meta-directed product (3-nitro-2-methylbenzamide).[2]
-
Alternative Nitrating Agents: For certain substrates, milder nitrating agents can offer better selectivity. Consider exploring reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or using a solid acid catalyst, which can sometimes provide different selectivity profiles compared to mixed acid.
Troubleshooting Decision Workflow
Caption: A workflow for troubleshooting poor regioselectivity.
Question 2: The reaction mixture turned dark brown or black, and I isolated a low yield of a tar-like substance. What went wrong?
Probable Cause(s):
-
Runaway Reaction/Poor Temperature Control: This is the most likely cause. Nitration is highly exothermic, and a rapid temperature increase can lead to uncontrolled side reactions.[4]
-
Oxidation: Concentrated nitric acid is a powerful oxidizing agent. At elevated temperatures, it can oxidize the methyl group or degrade the aromatic ring entirely, leading to charring and tar formation.[2]
-
Over-Nitration (Polysubstitution): If the reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent), dinitration can occur, which can lead to more complex and often insoluble byproducts.[5]
Recommended Solutions:
-
Controlled Reagent Addition: Add the pre-chilled nitrating mixture very slowly (dropwise) to the solution of 2-methylbenzamide in sulfuric acid. Ensure the addition rate is slow enough to allow the cooling bath to dissipate the heat generated.
-
Vigorous Stirring: Ensure efficient stirring throughout the reaction to prevent localized "hot spots" where the temperature can spike.
-
Monitor Internal Temperature: Place a thermometer directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the reaction temperature.
-
Use Stoichiometric Amounts: Carefully calculate and use the correct stoichiometry of the nitrating agent. Avoid large excesses.
Question 3: My reaction appears incomplete, with a significant amount of starting material recovered. How can I drive it to completion?
Probable Cause(s):
-
Insufficient Reaction Time or Temperature: While low temperatures are crucial for selectivity, if the temperature is too low or the reaction time is too short, the activation energy barrier may not be overcome.[4]
-
Ineffective Nitrating Agent: The nitrating mixture may not have been prepared correctly, or the acids may be old or have absorbed moisture, reducing their potency.
Recommended Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This provides direct evidence of reaction progress.[6]
-
Incremental Temperature Increase: After the initial slow addition of the nitrating agent at low temperature is complete, you can allow the reaction to slowly warm to room temperature and stir for an additional period (e.g., 1-2 hours) to ensure completion.[7]
-
Use Fresh Reagents: Always prepare the nitrating mixture fresh for each reaction using high-quality, concentrated acids.[6]
Summary of Troubleshooting Strategies
| Problem | Key Cause(s) | Primary Solution(s) |
| Poor Regioselectivity | Competing directing effects, high temperature. | Maintain temperature at 0°C or below; consider alternative reagents.[2] |
| Low Yield / Tar Formation | Poor temperature control, oxidation. | Slow, dropwise addition of nitrating agent; vigorous stirring.[2] |
| Incomplete Reaction | Temperature too low, insufficient time. | Monitor reaction by TLC; allow to warm after initial addition.[4][6] |
| Product Not Precipitating | Low concentration, high product solubility. | Carefully neutralize the acidic solution with a base (e.g., NaHCO₃).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nitration?
A1: Aromatic nitration is a classic example of electrophilic aromatic substitution.[8] The process occurs in three main stages:[9]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10]
-
Electrophilic Attack: The π-electron system of the 2-methylbenzamide ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step.[11]
-
Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring and yielding the final product.[8]
Mechanism of Electrophile Generation and Attack
Caption: The general mechanism for electrophilic aromatic nitration.
Q2: Which positions on the 2-methylbenzamide ring are most likely to be nitrated and why?
A2: The final product distribution is a compromise between the directing effects of the two substituents.
-
Methyl Group (-CH₃): This is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.
-
Amide Group (-CONH₂): As discussed, this group has a dual nature. The neutral amide directs ortho (position 3) and para (position 5). The protonated amide directs meta (positions 4 and 6).
Combining these effects:
-
Position 5 (para to the amide): Strongly favored by the neutral amide and not sterically hindered.
-
Position 3 (ortho to the amide): Favored by the neutral amide but sterically hindered by the adjacent methyl group.
-
Position 4 (para to the methyl, meta to the amide): Favored by the methyl group and the protonated amide.
-
Position 6 (ortho to the methyl, meta to the amide): Favored by the methyl group and the protonated amide, but highly sterically hindered.
Therefore, the most likely products are 3-nitro-2-methylbenzamide and 5-nitro-2-methylbenzamide , with the exact ratio being highly dependent on the reaction conditions that shift the amide protonation equilibrium.
Q3: Is there a reliable way to synthesize a single isomer of nitro-2-methylbenzamide?
A3: Yes, but it often requires a different synthetic strategy rather than direct nitration. The most reliable method is to start with a precursor where the nitro group is already in the desired position.[2]
-
For 3-Nitro-2-methylbenzamide: Start with 3-nitro-2-methylbenzoic acid and convert the carboxylic acid to an amide (e.g., via an acid chloride with ammonia, or using coupling agents).
-
For 5-Nitro-2-methylbenzamide: Start with 5-nitro-2-methylbenzoic acid and perform the same amidation sequence.
This approach avoids the challenges of regioselectivity inherent in the direct nitration of the parent benzamide.
Experimental Protocol: Controlled Nitration of 2-Methylbenzamide
This protocol is a generalized method and should be adapted and optimized based on laboratory safety protocols and reaction scale. Extreme caution must be exercised when handling concentrated acids.
Materials:
-
2-methylbenzamide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice-salt bath.
Procedure:
-
Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methylbenzamide in 3-4 mL (per gram of substrate) of concentrated sulfuric acid. Place the flask in an ice-salt bath and cool the solution to between -5 and 0 °C with stirring.[6]
-
Prepare Nitrating Mixture: In a separate, pre-chilled beaker or flask, carefully and slowly add 1.05 equivalents of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture in an ice bath at all times.[12]
-
Controlled Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2-methylbenzamide. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. This step should take at least 20-30 minutes.[12][13]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC if a suitable system is available.[6]
-
Work-up: Very slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. The product should precipitate as a solid.[13]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[6][12]
References
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
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OChem Tutor. (2019). nitration of aromatic compounds. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
- Ridd, J. H., & de la Mare, P. B. D. (1970). Nitration and aromatic reactivity. Cambridge University Press.
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Wikipedia. (n.d.). Nitration. Retrieved from [Link]
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Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
RSC Publishing. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]
-
Scirp.org. (2013). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (1980). US4209631A - Process for the safe nitration of 2-methylimidazole.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (2020). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
vpscience.org. (n.d.). 1 NITRATION. Retrieved from [Link]
-
OrganicChemistryTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. YouTube. Retrieved from [Link]
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Technical Support Center: Stability of 2-Methyl-3-nitrobenzamide
Welcome to the technical support guide for 2-Methyl-3-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential stability challenges associated with this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a nitroaromatic compound.[1] The stability of such molecules is largely dictated by its functional groups: a nitro group (-NO2) and an amide group (-CONH2) on a substituted benzene ring. The electron-withdrawing nature of the nitro group, combined with the reactivity of the amide bond, makes the compound susceptible to degradation under several common laboratory conditions.[2] The primary stability concerns are hydrolysis of the amide group across a wide pH range and photodegradation due to the nitroaromatic core.[3][4][5]
Q2: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at refrigerated temperatures (2-8 °C) is recommended. Exposure to humidity should be minimized as moisture can facilitate hydrolysis, while light can induce photochemical reactions.
Q3: Which solvents are recommended for preparing stock solutions, and how should they be stored?
Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions. Avoid aqueous buffers for long-term storage due to the risk of hydrolysis. Stock solutions should be stored in amber vials at -20°C or -80°C to minimize both hydrolytic and thermal degradation. For experimental use, fresh dilutions into aqueous buffers are advised.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and actionable solutions.
Issue 1: Rapid Loss of Compound in Aqueous Media and Inconsistent Bioassay Results
Q: I've dissolved my this compound in an aqueous buffer for a cell-based assay, but my results are inconsistent, suggesting a loss of the active compound. What is the likely cause?
A: The most probable cause is pH-dependent hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by both acid and base.[6][7][8] In this reaction, a water molecule attacks the carbonyl carbon of the amide, leading to the cleavage of the C-N bond and formation of 2-Methyl-3-nitrobenzoic acid and ammonia.[8] The rate of this degradation is highly dependent on the pH and temperature of your experimental medium.[9]
Causality:
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the amide oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[7]
-
Base-Catalyzed Hydrolysis: In alkaline conditions (pH > 8), the hydroxide ion (OH-), a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[5]
Troubleshooting Protocol:
-
Characterize pH Stability: Perform a preliminary pH stability study. Prepare solutions of the compound in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor the concentration of the parent compound over time using HPLC.
-
Control Experimental pH: Ensure the pH of your assay medium is controlled and documented. If the compound is more stable at a specific pH, adjust your experimental conditions if possible.
-
Minimize Incubation Time: Reduce the time the compound spends in aqueous buffer before and during the assay. Prepare working solutions immediately before use.
-
Consider a Prodrug Strategy: If hydrolytic instability is prohibitive for the intended application, chemical modification to a more stable prodrug could be a long-term solution.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Q: During analytical method development, I'm observing new peaks in my chromatogram after sample preparation or storage. What are these impurities?
A: These unexpected peaks are likely degradation products. Given the structure of this compound, there are two primary degradation pathways that can generate new chemical entities: hydrolysis and photoreduction.
Potential Degradation Products:
-
From Hydrolysis: The primary hydrolysis product is 2-Methyl-3-nitrobenzoic acid .[10] You can confirm its presence by comparing the retention time with a reference standard or by mass spectrometry (Expected [M-H]⁻ ion).
-
From Photoreduction: Nitroaromatic compounds are susceptible to photodegradation, especially under UV or even ambient light.[3][11] The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH2) group, forming 2-Methyl-3-aminobenzamide as a potential final product. This process can be a source of significant impurities if samples are not handled with light protection.[12]
Troubleshooting Workflow:
To systematically identify these degradants, a Forced Degradation Study is the authoritative approach, as outlined by ICH guidelines (ICH Q1A).[13][14][15] This involves intentionally stressing the compound under various conditions to generate the likely degradation products.
Caption: Workflow for identifying unknown peaks via forced degradation.
Solution:
-
Execute a Forced Degradation Study: Follow the detailed protocol below to generate potential degradants.
-
Protect from Light: Always handle the solid compound and its solutions in amber vials or by wrapping containers in aluminum foil.
-
Use a Stability-Indicating Method: Your analytical method must be capable of separating the parent compound from all potential degradation products. The forced degradation study is essential for validating this.[13][16]
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH Q1A(R2) guidelines.[4][13][14]
Objective: To generate degradation products under hydrolytic, oxidative, photolytic, and thermal stress conditions, aiming for 5-20% degradation of the active ingredient.[13][16]
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H2O2)
-
HPLC system with UV/PDA and MS detectors
-
Photostability chamber
-
Calibrated oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 1, 2, and 4 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.[13]
-
Thermal Degradation: Store a vial of the stock solution in an oven at 60°C. Sample at 1, 3, and 5 days.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.[15] A control sample should be wrapped in foil and kept alongside. Sample after a defined light exposure period.
-
-
Analysis: Analyze all samples by a validated LC-MS method. Monitor the parent peak area and the formation of new peaks.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Use mass spectrometry data to propose structures for the observed degradation products.
| Stress Condition | Expected Primary Degradation Pathway | Potential Major Degradant |
| Acid/Base Hydrolysis | Amide Bond Cleavage | 2-Methyl-3-nitrobenzoic acid |
| Photolysis | Nitro Group Reduction | 2-Methyl-3-aminobenzamide |
| Oxidation | Ring/Methyl Group Oxidation | Hydroxylated derivatives |
| Thermal | Multiple Pathways (often accelerates hydrolysis) | 2-Methyl-3-nitrobenzoic acid |
Summary of Key Stability Characteristics
| Parameter | Stability Concern | Recommended Handling & Storage |
| pH | High. Susceptible to acid and base-catalyzed hydrolysis. | Use anhydrous aprotic solvents for stock solutions. Prepare fresh aqueous solutions and use promptly. Buffer experimental media if possible. |
| Light | High. Nitroaromatic core is photosensitive. | Store solid and solutions in amber vials or protect from light with foil. Avoid prolonged exposure to ambient or UV light. |
| Temperature | Moderate. Elevated temperatures accelerate degradation, particularly hydrolysis. | Store stock solutions at -20°C or below. Store solid compound in a cool (2-8°C) environment. |
| Oxidation | Moderate. Susceptible to strong oxidizing agents. | Avoid contact with strong oxidizers. Be aware of potential degradation if using hydrogen peroxide in formulations.[13] |
By understanding these stability liabilities and implementing the recommended troubleshooting and handling procedures, you can ensure the quality and reproducibility of your research involving this compound.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. Available from: [Link]
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Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc. Available from: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Cencora PharmaLex. Available from: [Link]
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Gao, Y., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Available from: [Link]
-
Sharma, M., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Benitez, F.J., et al. (2006). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. Available from: [Link]
-
Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]
-
Gao, Y. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. Available from: [Link]
-
Xue, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Available from: [Link]
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Vione, D., et al. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available from: [Link]
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Duan, P., et al. (2012). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research. Available from: [Link]
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Valence, A. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available from: [Link]
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Robert, J.D., & Caserio, M.C. (2021). Hydrolysis of Amides. Chemistry LibreTexts. Available from: [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]
-
Prakash, D., et al. (2013). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. NIH National Library of Medicine. Available from: [Link]
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Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]
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Sena, C.F.A., et al. (2017). Preformulation and formulation development of a bioactive nitroaromatic compound. International Nuclear Information System. Available from: [Link]
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Fesenko, A.A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available from: [Link]
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2-Methyl-3-nitrobenzoic acid. PubChem - NIH. Available from: [Link]
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This compound. PubChem - NIH. Available from: [Link]
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da Silva, A.B., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]
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Challis, B.C., & Challis, J.A. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. Available from: [Link]
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Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available from: [Link]
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Technical Support Center: Solvent Selection for the Recrystallization of 2-Methyl-3-nitrobenzamide
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice for the recrystallization of 2-Methyl-3-nitrobenzamide. Our focus is on a logical, first-principles approach to solvent selection and process optimization, ensuring you can develop a robust and repeatable purification protocol.
Section 1: Foundational Principles of Solvent Selection
This section addresses the core theory behind selecting an appropriate solvent system, which is the most critical parameter in a successful recrystallization.
Q: What are the ideal characteristics of a recrystallization solvent?
A: The perfect recrystallization solvent is one that maximizes the recovery of a highly pure product. This is achieved by adhering to several key principles:
-
Temperature-Dependent Solubility: The solvent must dissolve the target compound (this compound) sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[1][2] This differential is the fundamental driver of the crystallization process upon cooling.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][3]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1][3]
-
Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals by drying.[3][4]
-
Safety and Cost: The solvent should be non-flammable, inexpensive, and have low toxicity, although these are desirable rather than essential characteristics.[1][3]
Section 2: Designing a Solvent System for this compound
Q: How does the molecular structure of this compound guide solvent selection?
A: The structure of this compound (C₈H₈N₂O₃) provides critical clues for selecting a solvent. The molecule possesses several functional groups that dictate its polarity and solubility:
-
Primary Amide (-CONH₂): This is a highly polar group capable of both donating and accepting hydrogen bonds.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.
-
Aromatic Ring & Methyl Group: These components contribute a degree of non-polar character to the molecule.
The presence of the polar amide and nitro groups suggests that polar solvents will be the most effective at dissolving this compound, particularly at elevated temperatures. The ability to hydrogen bond is a key interaction to exploit. Therefore, polar protic solvents like alcohols and water are excellent starting points.
Q: What single solvents are the most promising candidates for recrystallizing this compound?
A: Based on the structural analysis, the following polar solvents are recommended for initial screening. The goal is to find a solvent where the compound is poorly soluble at room temperature but dissolves completely upon heating. For aromatic nitro compounds and benzamide derivatives, alcoholic solvents are often a successful choice.[5][6]
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Ethanol | 78.4 | Polar Protic | Often an excellent choice for compounds with hydrogen bonding capabilities. Generally regarded as a safe and effective solvent.[3] |
| Methanol | 64.7 | Polar Protic | Similar to ethanol but with a lower boiling point. Can sometimes be too effective a solvent, leading to lower recovery. |
| Isopropanol | 82.6 | Polar Protic | A good alternative to ethanol, with slightly lower polarity. |
| Water | 100 | Polar Protic | The high polarity may make the compound insoluble even when hot. However, its ability to form strong hydrogen bonds makes it worth testing.[6] |
| Acetone | 56 | Polar Aprotic | A strong solvent that may dissolve the compound too well at room temperature, but useful in mixed-solvent systems. |
Experimental Workflow: Systematic Solvent Screening
To empirically determine the best solvent, a systematic screening process is essential. This workflow minimizes wasted material and time.
Caption: Systematic workflow for single-solvent screening.
Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add a candidate solvent dropwise (start with ~0.5 mL) at room temperature and agitate. The ideal solvent will not dissolve the solid.
-
Heat the mixture in a hot water or sand bath until the solvent boils gently.
-
If the solid does not dissolve, add more hot solvent dropwise until a clear solution is obtained. Be sure to use the minimum amount of hot solvent necessary.[7]
-
Allow the test tube to cool slowly to room temperature. A good solvent will show crystal formation during this phase.
-
Finally, place the tube in an ice-water bath for about 15 minutes to maximize crystal formation.[8]
-
Evaluate the quantity and quality of the crystals to select the best solvent.
Q: When and how should I use a mixed solvent system?
A: A mixed solvent system is employed when no single solvent meets the ideal criteria. This typically occurs when one solvent dissolves the compound too well (even when cold) and another doesn't dissolve it at all (even when hot). By pairing a "good" solvent with a "poor" (or "anti-") solvent, you can fine-tune the solubility properties.[9]
Promising Pairs for this compound:
-
Ethanol-Water: Ethanol is the "good" solvent; water is the "anti-solvent."
-
Methanol-Water: Methanol is the "good" solvent; water is the "anti-solvent."
-
Acetone-Water: Acetone is the "good" solvent; water is the "anti-solvent."[10]
Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude this compound in the minimum amount of the boiling "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "poor" anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[7]
-
Set the solution aside to cool slowly and undisturbed, allowing crystals to form.
-
Once at room temperature, cool further in an ice bath before collecting the crystals via vacuum filtration.
Section 3: Troubleshooting Guide
Q: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
A: Oiling out occurs when the compound comes out of solution as a liquid phase at a temperature above its melting point. This is often caused by the solution being too concentrated or cooling too rapidly.
-
Cause: The boiling point of your chosen solvent may be higher than the melting point of your impure compound.
-
Solution 1: Re-heat the mixture to dissolve the oil. Add a small amount (10-20%) more solvent to decrease the saturation point. Allow it to cool much more slowly. An insulated container can help.[11]
-
Solution 2: Try trituration. Cool the oil and scratch it with a glass rod to induce crystallization.[12]
-
Solution 3: Switch to a solvent with a lower boiling point.
Q: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A: This is a common issue that typically indicates the solution is not sufficiently saturated or that an energy barrier to nucleation has not been overcome.
-
Solution 1 (Induce Crystallization): Try scratching the inside surface of the flask with a glass stirring rod at the solution's meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7][11]
-
Solution 2 (Seeding): If you have a small crystal of the pure product (a "seed crystal"), add it to the solution to initiate crystallization.[11]
-
Solution 3 (Increase Concentration): You may have used too much solvent. Gently boil off a portion of the solvent in a fume hood to create a more concentrated solution, then attempt to cool it again.[7][11]
Q: My final yield of recrystallized product is very low. How can I improve it?
A: A low yield is most often caused by using an excessive amount of solvent or incomplete crystallization.
-
Cause 1 (Excess Solvent): Using more than the minimum required amount of hot solvent will leave a significant portion of your product dissolved in the mother liquor, even after cooling.[11] To check this, you can try evaporating the mother liquor to see how much solid residue remains.
-
Solution: During your next attempt, be meticulous about adding the hot solvent dropwise and stopping as soon as the solute dissolves.
-
Cause 2 (Insufficient Cooling): Ensure you have allowed adequate time for cooling, first to room temperature and then in an ice bath for at least 15-20 minutes.[8]
-
Cause 3 (Premature Filtration): Do not begin filtration until you are certain that crystallization is complete.
Section 4: Frequently Asked Questions (FAQs)
Q: How much solvent should I start with for a bulk recrystallization?
A: Start by adding just enough solvent to cover the solid. Heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid fully dissolves. This ensures you are using the minimum amount necessary.[7]
Q: How important is the cooling rate?
A: Very important. A slow, undisturbed cooling process is crucial for forming large, pure crystals. Rapid cooling tends to trap impurities within a quickly formed crystal lattice and results in smaller, less pure crystals.[7][8] Never transfer a hot flask directly into an ice bath; always allow it to cool to room temperature first.
Q: What safety precautions are necessary?
A: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Aromatic nitro compounds can be hazardous, so consult the Safety Data Sheet (SDS) for specific handling information. Avoid creating dust when handling the solid material.[13]
References
-
Reddit. (2018). An ideal recrystallization solvent. [Link]
-
Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?. [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]
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-
Brainly.com. (2023). What are the four properties of a good recrystallization solvent?. [Link]
-
Chemical Education Xchange. (n.d.). Characteristics of a Recrystallization Solvent. [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
Organic Chemistry at CU Boulder. (n.d.). Recrystallization - Single Solvent. [Link]
-
University of California, Davis. (n.d.). Recrystallization. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Kennesaw State University. (n.d.). Recrystallization1. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ChemAdvisor. (2010). MSDS - METHYL-M-NITROBENZOATE. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitrobenzoic acid. PubChem Compound Database. [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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- 14. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-3-nitrobenzamide for Pharmaceutical Research and Development
In the landscape of pharmaceutical and agrochemical research, the synthesis of polysubstituted aromatic compounds is a critical endeavor. Among these, 2-Methyl-3-nitrobenzamide stands as a valuable intermediate, its structural motifs paving the way for the development of novel therapeutic agents and functional materials. This guide provides an in-depth comparison of the primary synthetic routes to this key molecule, offering a critical evaluation of their respective merits and limitations. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Significance of this compound
The strategic placement of a methyl, a nitro, and a carboxamide group on a benzene ring endows this compound with a unique chemical reactivity profile. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, opening avenues for a diverse range of further functionalization. The amide moiety is a common pharmacophore, and the methyl group can influence the molecule's steric and electronic properties. This combination makes this compound a versatile building block in medicinal chemistry.
This guide will explore three principal synthetic strategies for the preparation of this compound:
-
Route 1: Oxidation of 3-Nitro-o-xylene
-
Route 2: Nitration of m-Toluic Acid
-
Route 3: Hydrolysis of 2-Methyl-3-nitrobenzonitrile
Each route will be assessed based on criteria such as overall yield, purity of the final product, cost and availability of starting materials, reaction conditions, safety, and environmental impact.
Route 1: Synthesis via Oxidation of 3-Nitro-o-xylene
This route commences with the commercially available and relatively inexpensive 3-nitro-o-xylene. The core of this strategy lies in the selective oxidation of one of the methyl groups to a carboxylic acid, followed by amidation.
Step 1: Oxidation of 3-Nitro-o-xylene to 2-Methyl-3-nitrobenzoic Acid
Two primary methods for this oxidation have been reported:
Method A: Nitric Acid Oxidation
This classical approach utilizes nitric acid as the oxidant. The reaction is typically carried out at elevated temperatures and pressures, which necessitates specialized equipment.
-
Mechanism: The oxidation of alkylbenzenes with nitric acid is a complex free-radical process. It is initiated by the thermal decomposition of nitric acid to generate nitrogen dioxide (NO₂), a radical species. The NO₂ radical can abstract a benzylic hydrogen from the methyl group of 3-nitro-o-xylene, forming a benzyl radical. This radical then reacts with other radical species in the reaction mixture, ultimately leading to the formation of the carboxylic acid. The nitro group on the ring is generally stable under these conditions.
Method B: Catalytic Oxidation with Oxygen
A greener and potentially safer alternative involves the use of molecular oxygen as the oxidant in the presence of a metal catalyst.
-
Mechanism: This catalytic oxidation is also believed to proceed through a free-radical mechanism. The catalyst, often a cobalt or manganese salt, facilitates the generation of radical species from the interaction of oxygen with the hydrocarbon. The catalytic cycle involves the activation of the C-H bond of the methyl group, leading to the formation of a benzyl radical, which is then oxidized to the carboxylic acid.
Step 2: Conversion of 2-Methyl-3-nitrobenzoic Acid to this compound
The conversion of the carboxylic acid to the amide can be achieved through a two-step process involving the formation of an acyl chloride intermediate, followed by reaction with ammonia.
-
Mechanism of Acyl Chloride Formation: Thionyl chloride (SOCl₂) is a common reagent for this transformation. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, with the concurrent elimination of sulfur dioxide and hydrogen chloride, to yield the acyl chloride.
-
Mechanism of Amidation: The resulting acyl chloride is a highly reactive electrophile. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide.
Experimental Protocols
Protocol 1.1: Oxidation of 3-Nitro-o-xylene with Nitric Acid
-
In a high-pressure reactor, charge 3-nitro-o-xylene and 30% nitric acid.[1]
-
Heat the mixture to 130-140°C and pressurize with oxygen to 2.2-2.5 MPa.[1]
-
Maintain stirring for 7 hours.
-
Cool the reactor to 20-30°C and filter the crude product.
-
The crude product contains 2-methyl-3-nitrobenzoic acid along with by-products such as 2-methyl-6-nitrobenzoic acid and 3-nitrophthalic acid.[1] Purification is typically achieved by recrystallization.
Protocol 1.2: Catalytic Oxidation of 3-Nitro-o-xylene with Oxygen
-
To a reactor, add 3-nitro-o-xylene, an organic solvent (e.g., o-dichlorobenzene), and a catalyst system (e.g., cobalt acetate and manganese acetate).[2]
-
Heat the mixture to 90-100°C and introduce oxygen gas.[2]
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and filter to obtain the crude 2-methyl-3-nitrobenzoic acid.
-
The crude product can be purified by conventional alkalization, decolorization with activated carbon, and acidification to yield the final product with a reported yield of up to 80%.[2]
Protocol 1.3: Synthesis of 2-Methyl-3-nitrobenzoyl chloride
-
To a round-bottom flask, add 2-methyl-3-nitrobenzoic acid and an excess of thionyl chloride.[3][4]
-
Reflux the mixture for 3-6 hours.[4]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methyl-3-nitrobenzoyl chloride. The yield is reported to be 95-100%.[4]
Protocol 1.4: Synthesis of this compound from 2-Methyl-3-nitrobenzoyl chloride (General Procedure)
-
Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in a suitable inert solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Filter the resulting solid and wash with water to remove ammonium chloride.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Route 1
Caption: Synthetic pathway from 3-Nitro-o-xylene.
Route 2: Synthesis via Nitration of m-Toluic Acid
This approach begins with m-toluic acid and introduces the nitro group via electrophilic aromatic substitution. The regioselectivity of the nitration is a key consideration in this route.
Step 1: Nitration of m-Toluic Acid to 2-Methyl-3-nitrobenzoic Acid
The nitration of m-toluic acid typically employs a mixture of nitric acid and sulfuric acid. The directing effects of the methyl and carboxylic acid groups on the aromatic ring are crucial in determining the product distribution.
-
Mechanism: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of m-toluic acid acts as a nucleophile and attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The position of nitration is a result of the interplay of these directing effects. Nitration at the 2-position is favored due to the ortho-directing effect of the methyl group and the meta-directing effect of the carboxylic acid group. However, other isomers, such as 3-methyl-4-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid, are also formed as by-products.[5]
Step 2: Conversion of 2-Methyl-3-nitrobenzoic Acid to this compound
This step is identical to the final step in Route 1, involving the formation of the acyl chloride followed by amidation.
Experimental Protocol
Protocol 2.1: Nitration of m-Toluic Acid
-
In a reaction vessel, cool concentrated nitric acid to -30 to -15°C.
-
Slowly add powdered m-toluic acid to the cooled nitric acid with continuous stirring, maintaining the low temperature.
-
After the addition is complete, continue stirring for a specified period (e.g., 35-60 minutes).[6]
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product.
-
The crude product, a mixture of isomers, is filtered and washed with cold water.
-
Purification to isolate the desired 2-methyl-3-nitrobenzoic acid can be challenging and may require techniques such as fractional crystallization. Reported yields of the desired isomer can be up to 87% with high conversion of the starting material.
(Protocols for the conversion to the amide are the same as in Route 1)
Visualizing Route 2
Caption: Synthetic pathway from m-Toluic Acid.
Route 3: Synthesis via Hydrolysis of 2-Methyl-3-nitrobenzonitrile
This route offers a different approach, starting from a nitrile precursor and converting it to the corresponding amide.
Step 1: Synthesis of 2-Methyl-3-nitrobenzonitrile
A potential method for the synthesis of 2-methyl-3-nitrobenzonitrile is through a Sandmeyer-type reaction starting from 2-methyl-3-nitroaniline.
-
Mechanism of Sandmeyer Reaction: The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide group. The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the diazonium salt. This is followed by the addition of a copper(I) cyanide solution. The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the cyanide species to form the nitrile.
Step 2: Hydrolysis of 2-Methyl-3-nitrobenzonitrile to this compound
The partial hydrolysis of a nitrile to an amide can be achieved under controlled acidic or basic conditions.
-
Mechanism of Acid-Catalyzed Hydrolysis: The nitrile is first protonated by the acid, which activates the carbon of the nitrile group towards nucleophilic attack by water. The resulting intermediate undergoes tautomerization to form the amide.[7][8][9] Careful control of reaction conditions is necessary to prevent further hydrolysis to the carboxylic acid.
Experimental Protocol
Protocol 3.1: Synthesis of 2-Methyl-3-nitrobenzonitrile (Hypothetical, based on Sandmeyer reaction)
-
Dissolve 2-methyl-3-nitroaniline in a mixture of a strong acid (e.g., HCl) and water, and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
-
The product, 2-methyl-3-nitrobenzonitrile, can be isolated by extraction and purified by distillation or crystallization.
Protocol 3.2: Hydrolysis of 2-Methyl-3-nitrobenzonitrile to this compound (General Procedure)
-
Dissolve 2-methyl-3-nitrobenzonitrile in a suitable solvent.
-
Add a controlled amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium hydroxide).
-
Heat the mixture gently and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) to maximize the formation of the amide and minimize the formation of the carboxylic acid.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the crude this compound by recrystallization.
Visualizing Route 3
Caption: Synthetic pathway from 2-Methyl-3-nitroaniline.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Oxidation of 3-Nitro-o-xylene | Route 2: Nitration of m-Toluic Acid | Route 3: Hydrolysis of 2-Methyl-3-nitrobenzonitrile |
| Starting Material | 3-Nitro-o-xylene | m-Toluic Acid | 2-Methyl-3-nitroaniline |
| Cost of Starting Material | Relatively low | Moderate | Higher |
| Overall Yield | Moderate to high (up to 80% reported for oxidation) | Moderate (yields can be affected by isomer formation) | Potentially moderate to high, but depends on the efficiency of both steps |
| Purity of Intermediate | Can be high with catalytic oxidation; nitric acid oxidation may produce more by-products. | Mixture of isomers requires careful purification. | The Sandmeyer reaction can sometimes produce by-products. |
| Reaction Conditions | Can be harsh (high temp/pressure with HNO₃) or milder (catalytic O₂ oxidation). | Requires strong acids and low temperatures. | Diazotization requires low temperatures; Sandmeyer reaction can be exothermic. |
| Safety Considerations | Nitric acid oxidation is hazardous. Catalytic oxidation is safer. Thionyl chloride is corrosive and toxic. | Handling of concentrated nitric and sulfuric acids. | Diazonium salts can be explosive if isolated. Cyanide salts are highly toxic. |
| Environmental Impact | Nitric acid oxidation generates NOx gases. Catalytic oxidation is greener. Use of chlorinated solvents. | Use of strong acids requires neutralization and disposal. | Use of toxic cyanide salts. |
| Key Advantages | Readily available starting material. The catalytic oxidation method is relatively green. | Utilizes a common and straightforward nitration reaction. | Offers a different disconnection and may be useful if the aniline precursor is readily available. |
| Key Disadvantages | Harsh conditions for nitric acid oxidation. Potential for by-product formation. | Formation of isomeric by-products complicates purification. | Use of highly toxic reagents (cyanides). Diazonium salts are unstable. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety protocols.
-
For large-scale, cost-effective synthesis, Route 1, particularly with catalytic oxidation using oxygen, appears to be the most promising. It starts from an inexpensive material and, with the right catalyst system, can provide good yields under relatively safe and environmentally benign conditions. The subsequent conversion to the amide is a standard and high-yielding transformation.
-
Route 2, starting from m-toluic acid, is a viable laboratory-scale method, but the challenge of isomeric by-product formation and separation may limit its industrial applicability. However, if high-purity 2-methyl-3-nitrobenzoic acid is commercially available, the final amidation step is straightforward.
-
Route 3, via the hydrolysis of the corresponding nitrile, is a more specialized route. The synthesis of the starting nitrile via a Sandmeyer reaction involves hazardous reagents and unstable intermediates, making it less attractive for routine synthesis unless the aniline precursor is readily and cheaply available.
Ultimately, a thorough cost-benefit analysis, coupled with a careful assessment of safety and environmental factors, will guide the discerning researcher to the most appropriate synthetic pathway for their needs. Further optimization of reaction conditions for each step can also significantly impact the overall efficiency and cost-effectiveness of the chosen route.
References
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
PrepChem.com. Synthesis of 2-methyl-3-nitro-benzoyl chloride. [Link]
- Google Patents. US4153632A - 2-Methyl-3-nitrobenzophenone.
- Google Patents.
- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
Eureka | Patsnap. A kind of synthetic method of 2-nitro-3-methylbenzoic acid. [Link]
-
ResearchGate. Study on the Solubilities of Mononitro-Substituted Products of Nitration of m-Toluic Acid in Several Solvents at Temperatures between 297.65 and 351.75 K. [Link]
- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
A Comprehensive Spectroscopic Guide to 2-Methyl-3-nitrobenzamide and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of isomeric compounds is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparative analysis of the spectral data of 2-Methyl-3-nitrobenzamide and its constitutional isomers. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently distinguish between these closely related molecules.
Introduction to Methyl-nitrobenzamide Isomers
The isomers of methyl-nitrobenzamide (C₈H₈N₂O₃) are substituted aromatic compounds containing a benzamide backbone with methyl and nitro functional groups at various positions on the benzene ring.[1][2] The relative positioning of the electron-donating methyl group, the electron-withdrawing nitro group, and the amide functionality significantly influences the electronic environment of the aromatic ring and, consequently, their spectroscopic signatures. Understanding these subtle differences is crucial for quality control, reaction monitoring, and the characterization of novel compounds in drug discovery pipelines. This guide will focus on a comparative analysis of the spectral features of key isomers to provide a practical framework for their identification.
Experimental Methodologies for Spectral Analysis
To ensure the acquisition of high-quality and reproducible spectral data, standardized experimental protocols are essential. The following methodologies are recommended for the analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified methyl-nitrobenzamide isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be noted, as it can influence chemical shifts.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is typically used with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp. This method requires minimal sample preparation.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Subtraction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Comparative Spectral Analysis of this compound and Its Isomers
The following sections detail the expected and observed spectral features for this compound and a selection of its isomers. The analysis will highlight how the relative positions of the substituents influence the spectra.
Isomer Structures
¹H NMR Spectral Comparison
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for distinguishing between the isomers. The electron-withdrawing nitro group generally deshields (shifts to a higher ppm) ortho and para protons, while the electron-donating methyl group shields (shifts to a lower ppm) ortho and para protons.
| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) | Amide Protons (ppm) |
| This compound | ~7.4-8.2 (m) | ~2.6 (s) | ~5.8, 6.2 (br s) |
| 3-Methyl-4-nitrobenzamide | ~7.6-8.5 (m) | ~2.7 (s) | ~7.7, 8.2 (br s) |
| 4-Methyl-3-nitrobenzamide | ~7.4-8.3 (m) | ~2.6 (s) | ~5.9, 6.3 (br s) |
| 5-Methyl-2-nitrobenzamide | ~7.3-8.1 (m) | ~2.5 (s) | ~7.8, 8.2 (br s) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The amide protons often appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water.
Analysis:
-
This compound: The aromatic region will show a complex multiplet due to the three adjacent aromatic protons with different electronic environments.
-
3-Methyl-4-nitrobenzamide: The proton ortho to the nitro group is expected to be the most deshielded, appearing at a high chemical shift.[3]
-
4-Methyl-3-nitrobenzamide: The proton between the nitro and amide groups will be significantly deshielded.
-
5-Methyl-2-nitrobenzamide: The proton ortho to the nitro group will be downfield, while the protons ortho and para to the methyl group will be relatively upfield.
¹³C NMR Spectral Comparison
The ¹³C NMR chemical shifts are also sensitive to the electronic effects of the substituents. The carbon attached to the nitro group will be significantly deshielded, while the carbons ortho and para to the methyl group will be shielded.
| Isomer | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Carbonyl Carbon (ppm) |
| This compound | ~125-150 | ~18 | ~168 |
| 3-Methyl-4-nitrobenzamide | ~123-152 | ~20 | ~166 |
| 4-Methyl-3-nitrobenzamide | ~125-148 | ~21 | ~167 |
| 5-Methyl-2-nitrobenzamide | ~124-153 | ~21 | ~165 |
Analysis:
-
The chemical shift of the carbonyl carbon is influenced by the electronic nature of the substituents on the ring, though the effect is generally less pronounced than for the ring carbons.
-
The ipso-carbon attached to the nitro group will typically have a chemical shift greater than 145 ppm.
-
The ipso-carbon attached to the methyl group will be deshielded compared to an unsubstituted benzene ring.
IR Spectral Comparison
The IR spectra of these isomers will share many common features due to the presence of the same functional groups. However, subtle shifts in the vibrational frequencies can be observed.
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |
| N-H stretch (amide) | 3400-3100 (two bands for -NH₂) |
| C=O stretch (amide) | 1680-1630 |
| N-O asymmetric stretch (nitro) | 1550-1500 |
| N-O symmetric stretch (nitro) | 1360-1320 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methyl) | 2975-2850 |
| C-H out-of-plane bend | 900-690 (pattern depends on substitution) |
Analysis:
The precise positions of the C=O and N-O stretching frequencies can be influenced by the electronic effects of the substituents. For example, a nitro group in conjugation with the carbonyl group may slightly lower the C=O stretching frequency. The pattern of the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can be highly informative about the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) Comparison
All isomers of methyl-nitrobenzamide have the same molecular weight (180.16 g/mol ). Therefore, the molecular ion peak ([M]⁺) in the mass spectrum will be at m/z 180.[2] The differentiation between isomers relies on the analysis of their fragmentation patterns.
Expected Fragmentation Pathways:
-
Loss of •NO₂: A prominent peak corresponding to [M - 46]⁺ is expected due to the loss of the nitro group.
-
Loss of •NH₂: A peak corresponding to [M - 16]⁺ may be observed.
-
Formation of the benzoyl cation: A peak at m/z 105 corresponding to the benzoyl cation (C₇H₅O⁺) or a substituted benzoyl cation.
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
The relative intensities of these fragment ions can vary between isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragments. For instance, steric hindrance between adjacent groups can influence the fragmentation pathways.
Conclusion
The unambiguous identification of this compound and its isomers requires a multi-technique spectroscopic approach. While IR and MS provide crucial information about the functional groups present and the molecular weight, NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for differentiating between these closely related structures. The distinct chemical shifts and coupling patterns of the aromatic protons serve as a unique fingerprint for each isomer. By carefully analyzing the data from these complementary techniques and understanding the underlying principles of substituent effects, researchers can confidently characterize these important chemical entities, ensuring the integrity and success of their scientific endeavors.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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PubChem. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. [Link]
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PubChem Compound Summary for CID 595900, 3-Methyl-4-nitrobenzamide. [Link]
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PubChem Compound Summary for CID 3830592, this compound. [Link]
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A Comparative Analysis of the Chemical Reactivity of 2-Methyl-3-nitrobenzamide and Its Positional Isomers
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's chemical behavior and biological activity. Substituted benzamides are a cornerstone of many synthetic pathways, and the interplay of electronic and steric effects introduced by various substituents can lead to significant differences in reactivity among isomers. This guide provides a comprehensive comparative analysis of 2-Methyl-3-nitrobenzamide and its key positional isomers, offering insights into their relative reactivity supported by foundational principles of organic chemistry and available experimental data.
This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by elucidating the nuanced differences in the chemical reactivity of these isomers, thereby enabling more informed decisions in synthetic route design and molecular modeling.
The Foundational Principles: Electronic and Steric Effects at Play
The reactivity of the benzamide ring system is fundamentally governed by the electronic nature and spatial arrangement of its substituents. In the case of methyl-nitrobenzamides, we have a delicate balance between an electron-donating group (the methyl group) and two electron-withdrawing groups (the nitro and amide groups).
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive and resonance effects, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group.[1]
-
The Methyl Group (-CH₃): An electron-donating group via hyperconjugation and a weak inductive effect, the methyl group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[2]
-
The Amide Group (-CONH₂): The amide group is generally considered electron-withdrawing and a meta-director in electrophilic aromatic substitution due to the carbonyl group. However, the nitrogen lone pair can participate in resonance, which can influence the reactivity of the amide group itself, for instance, in hydrolysis reactions.
The relative positioning of these groups in isomers of methyl-nitrobenzamide leads to distinct electronic and steric environments at each carbon atom of the aromatic ring, as well as at the amide functionality. These differences are the primary drivers of the variations in their chemical reactivity.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for the functionalization of electron-deficient aromatic rings. The rate of this reaction is highly sensitive to the electronic activation of the ring by electron-withdrawing groups.[3] For a hypothetical SNAr reaction where a nucleophile displaces a leaving group (e.g., a halide) on the ring, the reactivity of the methyl-nitrobenzamide isomers would be significantly influenced by the position of the nitro group relative to the leaving group.
While our primary compound, this compound, does not have an inherent leaving group, we can predict its susceptibility to SNAr if one were present. The strong electron-withdrawing nitro group would activate the ring.
A qualitative comparison of the expected reactivity of hypothetical chloro-substituted methyl-nitrobenzamide isomers towards a generic nucleophile is presented below:
| Isomer | Predicted Relative Reactivity in SNAr | Rationale |
| 4-Chloro-2-methyl-5-nitrobenzamide | High | The nitro group is ortho to the chloro leaving group, providing strong activation for nucleophilic attack. The methyl group is meta and has a minor electronic influence. |
| 2-Chloro-4-methyl-5-nitrobenzamide | High | Similar to the above, the nitro group is para to the chloro leaving group, leading to strong activation. |
| 2-Chloro-6-methyl-3-nitrobenzamide | Moderate to Low | The nitro group is meta to the chloro leaving group, providing weaker activation. Additionally, the methyl group ortho to the leaving group introduces significant steric hindrance, impeding the approach of the nucleophile. |
| 4-Chloro-2-methyl-3-nitrobenzamide | Moderate | The nitro group is meta to the chloro leaving group, resulting in weaker activation compared to ortho/para substitution. |
This predictive analysis underscores the critical role of substituent positioning in dictating the feasibility and rate of SNAr reactions.
Reduction of the Nitro Group
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, often employed in the preparation of anilines which are versatile intermediates.[4] The rate of this reduction can be influenced by the electronic environment and steric accessibility of the nitro group.
Electron-donating groups on the aromatic ring can slightly decrease the rate of reduction by increasing the electron density at the nitro group, making it a less favorable electron acceptor. Conversely, electron-withdrawing groups can facilitate reduction. Steric hindrance around the nitro group can also play a significant role by impeding the approach of the reducing agent to the catalyst surface or the nitro group itself.
A predicted trend for the relative ease of reduction of this compound and its isomers is as follows:
| Isomer | Predicted Relative Rate of Reduction | Rationale |
| 4-Methyl-3-nitrobenzamide | Fastest | The methyl group is para to the nitro group, and its electron-donating effect is less pronounced at the meta position of the nitro group. The nitro group is sterically unhindered. |
| 2-Methyl-5-nitrobenzamide | Fast | The methyl group is meta to the nitro group, having a minimal electronic effect on the nitro group. The nitro group is sterically accessible. |
| This compound | Slower | The methyl group is ortho to the nitro group, which can introduce some steric hindrance, potentially slowing the interaction with the reducing agent/catalyst. |
| 4-Methyl-2-nitrobenzamide | Slowest | Similar to the 2-methyl-3-nitro isomer, the ortho-disposed methyl group can create steric hindrance. The electronic influence of the para-methyl group might slightly decrease the reduction rate. |
It is important to note that the choice of reducing agent and reaction conditions can significantly impact these relative rates.
Experimental Protocols
To facilitate further research and validation of the predicted reactivity trends, detailed experimental protocols for key reactions are provided below.
Protocol 1: Comparative Catalytic Reduction of Methyl-Nitrobenzamide Isomers
This protocol outlines a procedure for the comparative reduction of this compound and its isomers using catalytic hydrogenation.
Objective: To compare the reaction rates and yields for the reduction of different methyl-nitrobenzamide isomers under identical conditions.
Materials:
-
This compound and its isomers (e.g., 4-methyl-3-nitrobenzamide, 2-methyl-5-nitrobenzamide)
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
TLC plates (silica gel)
-
NMR tubes and deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
In separate, identical hydrogenation flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each methyl-nitrobenzamide isomer in 20 mL of methanol.
-
To each flask, carefully add 10 mol% of 10% Pd/C catalyst.
-
Secure the flasks to a Parr hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the system with hydrogen gas to a set pressure (e.g., 50 psi).
-
Commence vigorous stirring and maintain a constant temperature (e.g., 25 °C).
-
Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by taking small aliquots, filtering through a short plug of celite to remove the catalyst, and analyzing by TLC.
-
Once the starting material is consumed (as indicated by TLC), stop the reaction, and carefully vent the hydrogen gas.
-
Filter the reaction mixtures through a pad of celite to remove the catalyst, and wash the celite with a small amount of methanol.
-
Combine the filtrate and washings for each isomer and remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and yield.
Data Analysis:
-
Compare the time required for complete conversion for each isomer.
-
Quantify the yield of the corresponding aminobenzamide for each isomer.
Caption: Experimental workflow for the comparative catalytic reduction of methyl-nitrobenzamide isomers.
Spectroscopic Data Comparison (Predicted)
NMR spectroscopy is a powerful tool for distinguishing between isomers.[5] The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents. Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These predictions are based on established substituent effects and data from similar compounds.[6][7]
| Isomer | Predicted ¹H NMR (Aromatic Protons, ppm) | Predicted ¹³C NMR (Aromatic Carbons, ppm) |
| This compound | 7.4-8.2 (3H, m) | 125-150 (6C) |
| 4-Methyl-3-nitrobenzamide | 7.5-8.5 (3H, m) | 120-155 (6C) |
| 2-Methyl-5-nitrobenzamide | 7.3-8.6 (3H, m) | 120-150 (6C) |
| 4-Methyl-2-nitrobenzamide | 7.4-8.1 (3H, m) | 125-155 (6C) |
Note: Actual chemical shifts can vary depending on the solvent and concentration. The purpose of this table is to highlight the expected differences in the spectral fingerprints of the isomers. For instance, the proton and carbon signals in the vicinity of the nitro group are expected to be shifted downfield.
Conclusion
The reactivity of this compound and its positional isomers is a nuanced subject, dictated by the intricate interplay of electronic and steric effects. This guide has provided a framework for understanding and predicting these differences, with a focus on nucleophilic aromatic substitution and nitro group reduction. While direct comparative experimental data remains a gap in the literature, the theoretical principles and experimental protocols outlined here provide a solid foundation for researchers to conduct their own investigations. A thorough understanding of these isomeric differences is paramount for the rational design of synthetic strategies and the development of novel molecules with desired chemical and biological properties.
Caption: The interplay of substituent positioning, electronic effects, and steric hindrance determines the chemical reactivity of the isomers.
References
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 8, 2026, from [Link]
- Hammett, L. P. (1937). The Hammett Equation. Journal of the American Chemical Society, 59(1), 96–103.
- Nucleophilic substitution in nitroarenes: a general corrected mechanism. (2019). Monatshefte für Chemie - Chemical Monthly, 150(7), 1157-1168.
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Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][8][9]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2012). Arkivoc, 2012(5), 277-289.
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Substitutent Effects and LFERS. (n.d.). Retrieved January 8, 2026, from [Link]
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Synthesis of 2-methyl-5-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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4-Methyl-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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N-Methyl-4-nitrobenzamide. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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2-Methyl-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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4-Methyl-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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4-Nitrobenzamide. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
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List of Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
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Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Bond Activation. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetic Resonance in Chemistry, 56(10), 963-972.
- Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. RSC Advances, 11(34), 20691-20700.
- Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Physical Chemistry Chemical Physics, 23(29), 15896-15905.
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Amines. (n.d.). NCERT. Retrieved January 8, 2026, from [Link]
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Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 8, 2026, from [Link]
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Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012, September 6). ResearchGate. Retrieved January 8, 2026, from [Link]
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The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. (2025, November 12). ResearchGate. Retrieved January 8, 2026, from [Link]
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Comparative Guide to Biological Assay Validation for 2-Methyl-3-nitrobenzamide Derivatives as Novel PARP1 Inhibitors
This guide provides a comprehensive framework for the validation of biological assays for a promising class of anti-cancer compounds: 2-Methyl-3-nitrobenzamide derivatives. Drawing from established principles of drug discovery and regulatory expectations, we will delve into the nuanced process of confirming the biological activity of these molecules, specifically focusing on their potential as Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening and characterization protocols.
Introduction: The Therapeutic Promise of this compound Derivatives
Recent advancements in oncology have highlighted the therapeutic potential of targeting DNA damage response (DDR) pathways. Within this landscape, PARP1 has emerged as a critical enzyme involved in the repair of single-strand DNA breaks. The inhibition of PARP1 has proven to be a successful strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.
While several PARP inhibitors have gained clinical approval, the quest for novel chemical scaffolds with improved efficacy, selectivity, and pharmacokinetic profiles remains a key research focus. This compound derivatives have been identified as a novel class of compounds with the potential to inhibit PARP1 activity. Their unique chemical structure offers opportunities for chemical modification to optimize their pharmacological properties.
This guide will provide a comparative analysis of the essential biological assays required to validate the activity of these derivatives, comparing them with established PARP inhibitors and outlining the critical parameters for robust assay design and interpretation.
The Biological Target: PARP1 and Its Role in DNA Repair
Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Signaling Pathway of PARP1 in Base Excision Repair
Caption: The role of PARP1 in recruiting DNA repair machinery to sites of single-strand DNA breaks.
Inhibition of PARP1 enzymatic activity prevents the recruitment of the repair machinery, leading to the accumulation of single-strand breaks. During DNA replication, these unresolved single-strand breaks are converted into more cytotoxic double-strand breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This selective killing of cancer cells is the cornerstone of PARP inhibitor therapy.
A Multi-tiered Approach to Biological Assay Validation
A robust validation of novel PARP1 inhibitors requires a hierarchical and multi-faceted approach, starting from biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to demonstrate on-target effects in a physiological context.
Tier 1: Biochemical Assays for Direct PARP1 Inhibition
The initial step in validating a potential PARP1 inhibitor is to demonstrate its direct interaction with the enzyme and inhibition of its catalytic activity.
This assay measures the consumption of PARP1's substrate, nicotinamide adenine dinucleotide (NAD+), during the PARylation reaction.
Experimental Protocol:
-
Reaction Setup: In a 96- or 384-well plate, combine recombinant human PARP1 enzyme, activated DNA (containing single-strand breaks), and varying concentrations of the this compound derivative or a reference inhibitor (e.g., Olaparib).
-
Initiation: Start the reaction by adding a known concentration of NAD+.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Add a detection reagent that contains an enzyme capable of converting the remaining NAD+ into a fluorescent or luminescent product.
-
Measurement: Read the signal on a plate reader. The signal is inversely proportional to PARP1 activity.
Data Analysis and Interpretation:
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound Derivative (Hypothetical) | PARP1 | NAD+ Depletion | 15 |
| Olaparib (Reference) | PARP1/2 | NAD+ Depletion | 5 |
| Veliparib (Reference) | PARP1/2 | NAD+ Depletion | 2 |
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a purified, recombinant PARP1 enzyme ensures that the observed inhibition is a direct effect on the target protein and not due to off-target effects within a more complex system like a cell lysate.
-
Activated DNA: The presence of nicked or damaged DNA is essential to activate the catalytic activity of PARP1, mimicking the physiological trigger for its function.
-
Reference Inhibitor: Including a well-characterized PARP inhibitor like Olaparib provides a benchmark for comparing the potency of the novel derivatives and validates the assay's performance.
Tier 2: Cell-Based Assays for On-Target Engagement
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to demonstrate that the compound can penetrate the cell membrane, engage with its target in the cellular environment, and elicit a biological response.
This assay directly measures the level of PARylation within cells, providing a proximal biomarker of PARP1 inhibition.
Experimental Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in a multi-well format.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivative or a reference inhibitor for a specific duration (e.g., 1-4 hours).
-
Induction of DNA Damage: Induce DNA damage using an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to activate PARP1.
-
Cell Lysis and Detection: Lyse the cells and detect the levels of PAR using either an ELISA-based method with an anti-PAR antibody or by Western blotting.
-
Normalization: Normalize the PAR levels to the total protein concentration in each sample.
Data Analysis and Interpretation:
A potent PARP1 inhibitor will cause a dose-dependent decrease in the levels of cellular PARylation. The IC50 value derived from this assay reflects the concentration of the compound required to inhibit PARP1 activity within a living cell.
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) |
| This compound Derivative (Hypothetical) | HeLa | PARylation ELISA | 50 |
| Olaparib (Reference) | HeLa | PARylation ELISA | 20 |
Trustworthiness and Self-Validating Systems:
The inclusion of a DNA damaging agent serves as a positive control, ensuring that the PARP1 enzyme is active and capable of being inhibited. A vehicle-treated, undamaged control will show basal PAR levels, while a vehicle-treated, damaged control will exhibit a robust increase in PAR, which is then suppressed by the active inhibitor.
Tier 3: Functional Assays for Phenotypic Outcomes
The ultimate validation of a PARP1 inhibitor lies in its ability to induce the desired phenotypic response in cancer cells, particularly the selective killing of HR-deficient cells.
These assays assess the cytotoxic and cytostatic effects of the compound on different cancer cell lines.
Experimental Protocol:
-
Cell Plating: Seed both a BRCA-proficient cell line (e.g., MCF-7) and a BRCA-deficient cell line (e.g., MDA-MB-436) in parallel.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for an extended period (e.g., 5-7 days).
-
Viability Assessment: Measure cell viability using a metabolic assay (e.g., CellTiter-Glo®, which measures ATP levels) or by direct cell counting.
-
Data Analysis: Plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Presentation:
| Compound | Cell Line (BRCA status) | Assay Type | GI50 (µM) | Selectivity Index (BRCA-proficient/BRCA-deficient) |
| This compound Derivative (Hypothetical) | MCF-7 (Proficient) | CellTiter-Glo | 10 | 20 |
| MDA-MB-436 (Deficient) | CellTiter-Glo | 0.5 | ||
| Olaparib (Reference) | MCF-7 (Proficient) | CellTiter-Glo | 8 | 16 |
| MDA-MB-436 (Deficient) | CellTiter-Glo | 0.5 |
Authoritative Grounding and Rationale:
The principle of synthetic lethality is a cornerstone of PARP inhibitor development. The FDA approval of several PARP inhibitors for BRCA-mutated cancers provides a strong regulatory and scientific precedent for using this differential sensitivity as a key validation parameter. The selectivity index provides a quantitative measure of the compound's ability to specifically target cancer cells with HR deficiencies.
Experimental Workflow for Assay Validation
Caption: A tiered approach for the validation of novel PARP1 inhibitors.
Conclusion and Future Directions
The validation of biological assays for novel this compound derivatives as PARP1 inhibitors requires a systematic and evidence-based approach. By progressing from direct biochemical inhibition to on-target cellular engagement and finally to functional phenotypic outcomes, researchers can build a comprehensive data package that robustly supports the therapeutic potential of these compounds.
Future studies should also include assays to determine the selectivity of these derivatives against other PARP family members (e.g., PARP2) and to investigate their effects on DNA damage repair foci formation (e.g., γH2AX and RAD51 foci) through immunofluorescence microscopy. A thorough understanding of the mechanism of action, potency, and selectivity will be paramount for the successful clinical translation of this promising new class of molecules.
References
-
U.S. Food and Drug Administration (FDA): Bioanalytical Method Validation Guidance for Industry. This document provides the regulatory framework for validating analytical methods used in drug development. [Link]
-
European Medicines Agency (EMA): Guideline on bioanalytical method validation. This guideline outlines the requirements for the validation of bioanalytical methods in the European Union. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. This review article provides a comprehensive overview of the scientific basis for PARP inhibition and its clinical applications. [Link]
-
Promega Corporation: CellTiter-Glo® Luminescent Cell Viability Assay. This technical bulletin details the protocol for a widely used ATP-based cell viability assay. [Link]
comparing the acidity of nitrobenzoic acid isomers
An In-Depth Comparative Guide to the Acidity of Nitrobenzoic Acid Isomers
For professionals in chemical research and pharmaceutical development, a nuanced understanding of how molecular structure dictates physicochemical properties is paramount. The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a fundamental parameter that influences everything from reaction kinetics to biological absorption and efficacy. This guide provides a comprehensive comparison of the acidity of the three structural isomers of nitrobenzoic acid: ortho-nitrobenzoic acid, meta-nitrobenzoic acid, and para-nitrobenzoic acid.
We will delve into the quantitative differences in their acid strength, explore the underlying electronic and steric principles responsible for these variations, and provide a detailed, field-proven protocol for their experimental determination.
Quantitative Comparison of Acidity
The acid strength of the nitrobenzoic acid isomers is best understood by comparing their pKa values. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka); a lower pKa value signifies a stronger acid.[1] All three isomers are considerably more acidic than their parent molecule, benzoic acid, due to the electron-withdrawing nature of the nitro (–NO₂) group.[2][3][4]
The experimental pKa values clearly demonstrate a significant variation in acidity based on the position of the nitro group.
| Compound | Isomer Position | pKa Value |
| Benzoic Acid | - | 4.20 |
| ortho-Nitrobenzoic Acid | 2-position | 2.17 |
| meta-Nitrobenzoic Acid | 3-position | 3.45 |
| para-Nitrobenzoic Acid | 4-position | 3.44 |
| (Data sourced from BenchChem[5][6]) |
The established order of acidity is: ortho > para ≈ meta > benzoic acid .[5][7]
Mechanistic Analysis: The "Why" Behind the Acidity Trend
The observed differences in acidity are a direct consequence of the interplay between inductive effects, resonance effects, and steric interactions, which collectively influence the stability of the carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.
Caption: Relationship between isomer position, electronic/steric effects, and acidity.
ortho-Nitrobenzoic Acid: The Power of the Ortho Effect
The ortho isomer is by far the strongest acid in the series, a phenomenon known as the "ortho effect."[1][5] This enhanced acidity is not due to a single cause but a combination of powerful steric and electronic factors.
-
Steric Inhibition of Resonance: The primary contributor is a steric effect.[8] The bulky –NO₂ group in the ortho position physically crowds the adjacent –COOH group, forcing it to twist out of the plane of the benzene ring.[9][10] This loss of coplanarity inhibits the resonance delocalization between the carboxyl group and the aromatic ring, which in the case of benzoic acid is an acid-weakening effect. This steric hindrance makes the acidic proton more readily available for donation.[8][9][10]
-
Inductive Effect (–I): The nitro group is strongly electronegative and exerts a powerful electron-withdrawing inductive effect.[1][8] It pulls electron density through the sigma bonds, which helps to disperse and stabilize the negative charge of the carboxylate anion once the proton is lost.
para-Nitrobenzoic Acid: Combined Inductive and Resonance Effects
The acidity of the para isomer is enhanced by both the inductive effect and the resonance effect (also known as the mesomeric or –M effect).[7][9]
-
Inductive Effect (–I): Similar to the other isomers, the nitro group withdraws electron density via the sigma bond framework.
-
Resonance Effect (–M): When positioned para to the carboxyl group, the nitro group can effectively withdraw electron density from the entire π-system of the ring through resonance. This delocalization strongly stabilizes the negative charge on the conjugate base, thereby increasing the acidity of the parent molecule.[11][12][13]
meta-Nitrobenzoic Acid: An Inductive-Only Story
The meta isomer is more acidic than benzoic acid but weaker than its ortho and para counterparts. This is because the nitro group's influence is limited from the meta position.
-
Inductive Effect (–I): The electron-withdrawing inductive effect operates effectively from the meta position, stabilizing the carboxylate anion and increasing acidity compared to benzoic acid.[5]
-
No Resonance Effect: The resonance (–M) effect does not operate from the meta position.[5] There is no valid resonance structure that delocalizes the negative charge of the carboxylate onto the meta-nitro group. Consequently, the stabilization of the conjugate base is less pronounced than in the para isomer, resulting in weaker acidity.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
To validate the theoretical principles, direct experimental measurement is essential. Potentiometric titration is a robust and widely used method for accurately determining the pKa of weak acids.[1][6]
Principle
This method involves the gradual neutralization of the weak acid (nitrobenzoic acid) with a strong base (e.g., NaOH). By monitoring the pH of the solution as a function of the volume of base added, a titration curve is generated. According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[1]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Materials and Reagents
-
Nitrobenzoic acid isomer (analytical grade)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (for initial dissolution, if needed)
-
pH meter with a combination glass electrode
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
-
25 mL or 50 mL burette (Class A)
-
250 mL beaker
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Solution Preparation: Accurately weigh a sample of the nitrobenzoic acid isomer (e.g., ~0.2-0.3 g) and dissolve it in a 250 mL beaker with a suitable volume of solvent (e.g., 10 mL of ethanol to aid dissolution, followed by dilution with 90 mL of deionized water).[1]
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.[5]
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or each other.
-
Initial Reading: Turn on the stirrer at a moderate speed and record the initial pH of the solution before adding any base.
-
Titration: Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL) to accurately capture the steep inflection region of the curve.
-
Data Collection: Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the volume of NaOH at the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
Calculate the half-equivalence point volume (Veq / 2).
-
Locate the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the nitrobenzoic acid isomer.[5]
-
Conclusion
The acidity of nitrobenzoic acid isomers is a classic yet powerful illustration of how substituent position governs molecular properties. The superior acidity of the ortho isomer is a direct result of the unique steric and electronic "ortho effect." The greater acidity of the para isomer compared to the meta isomer is explained by the additional stabilizing influence of the resonance effect, which is operative only from the para (and ortho) positions. These principles are fundamental to medicinal chemistry and materials science, where precise control over a molecule's acidity is critical for designing functional agents with desired properties. The provided experimental protocol offers a reliable method for validating these foundational concepts in the laboratory.
References
-
Title: What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid? Source: Quora URL: [Link]
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Title: O-nitrobenzoic acid is more acidic compared to p-nitrobenzoic acid Source: Learnohub URL: [Link]
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Title: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]
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A Guide to Assessing the Cross-Reactivity of 2-Methyl-3-nitrobenzamide in Immunoassays and Chromatographic Systems
An objective comparison guide by a Senior Application Scientist.
In the landscape of drug development and analytical biochemistry, the specificity of an assay is paramount. The ability to distinguish an analyte from structurally similar compounds dictates the reliability and validity of experimental data. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Methyl-3-nitrobenzamide, a compound of interest in various research contexts, potentially as a synthetic intermediate or metabolite.
We will explore the theoretical underpinnings of cross-reactivity and provide detailed, field-proven protocols for its assessment using two gold-standard analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies described herein are broadly applicable for the analytical validation of any small molecule.
Understanding the Challenge: The Molecular Profile of this compound
This compound belongs to the substituted benzamide class of molecules. Its structure, featuring a benzene ring with methyl, nitro, and carboxamide functional groups, presents a distinct profile that can, however, share epitopes or physicochemical properties with related structures. Understanding potential cross-reactivity is critical, as false-positive results can arise from the assay's inability to differentiate the target analyte from these other molecules.
Potential cross-reactants often include:
-
Isomers: Compounds with the same molecular formula but different arrangements of atoms (e.g., 4-Methyl-3-nitrobenzamide).
-
Precursors and Metabolites: Molecules that are structurally related through synthetic or metabolic pathways.
-
Analogs: Compounds with similar core structures but variations in functional groups.
Below is a diagram illustrating the structural similarities between this compound and potential interfering compounds.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Immunoassay Specificity: A Competitive ELISA Approach
Immunoassays, particularly competitive ELISAs, are a common method for quantifying small molecules. Their specificity is dependent on the binding affinity of the antibody used. Cross-reactivity occurs when the antibody binds to molecules other than the target analyte.
The standard method for quantifying this is to determine the concentration of the competing compound required to displace 50% of the bound labeled antigen (the IC50). The percent cross-reactivity is then calculated relative to the IC50 of the target analyte.
Workflow for Cross-Reactivity Assessment in ELISA:
Caption: Standard workflow for a competitive ELISA to determine cross-reactivity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with an appropriate concentration of this compound conjugated to a carrier protein (e.g., BSA) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add a fixed concentration of the primary antibody to each well, followed immediately by the addition of the standard or potential cross-reactant.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound antibody and antigen.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate for 1 hour.
-
Wash the plate again and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance against the log of the concentration for the standard and each tested compound to generate sigmoidal dose-response curves.
-
Determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
-
Illustrative Data: Immunoassay Cross-Reactivity
The following table presents hypothetical data from a competitive ELISA designed for this compound.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Notes |
| This compound | 10 | 100% | Target Analyte |
| 4-Methyl-3-nitrobenzamide | 250 | 4% | Positional isomer shows low cross-reactivity. |
| 3-Nitro-o-toluic acid | > 10,000 | < 0.1% | The carboxylic acid group significantly reduces antibody binding compared to the amide. |
| 2-Methyl-3-aminobenzamide | 500 | 2% | The reduced nitro group alters the electronic and steric properties, decreasing affinity. |
Interpretation: In this hypothetical scenario, the immunoassay demonstrates high specificity for this compound, with minimal interference from its structural relatives. A cross-reactivity of less than 5% is often considered acceptable for many applications.
Chromatographic Specificity: An LC-MS/MS Approach
For a more definitive assessment of specificity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. It offers a dual layer of specificity:
-
Chromatographic Separation: Separation of compounds based on their physicochemical properties (e.g., polarity) over time.
-
Mass Spectrometric Detection: Highly selective detection based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.
Cross-reactivity in this context is redefined as the inability to distinguish the analyte from an interfering compound due to co-elution (identical retention times) and isobaric interference (identical m/z ratios for parent and fragment ions).
Experimental Protocol: LC-MS/MS Specificity Assessment
-
Sample Preparation: Prepare individual standard solutions of this compound and each potential cross-reactant in a suitable solvent. Also, prepare a mixed solution containing all compounds.
-
Chromatographic Method Development: Develop a reversed-phase HPLC method that provides baseline separation of the target analyte from the potential cross-reactants. Key parameters to optimize include the column chemistry, mobile phase composition, and gradient profile.
-
Mass Spectrometry Method Development:
-
Infuse each compound individually into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).
-
Select unique MRM transitions for each compound where possible.
-
-
Analysis: Inject the mixed sample into the LC-MS/MS system and acquire data.
-
Data Evaluation:
-
Examine the chromatograms for the retention time of each compound.
-
Confirm that the peak for this compound is chromatographically resolved from the peaks of all potential interferents.
-
Verify that the MRM transitions for the target analyte are not present at the retention times of the other compounds.
-
Illustrative Data: LC-MS/MS Specificity
The table below shows hypothetical chromatographic and mass spectrometric data.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Resolution (vs. Target) |
| This compound | 4.2 | 181.1 | 164.1 | - |
| 4-Methyl-3-nitrobenzamide | 4.8 | 181.1 | 164.1 | Baseline |
| 3-Nitro-o-toluic acid | 3.5 | 182.1 | 136.1 | Baseline |
| 2-Methyl-3-aminobenzamide | 2.9 | 151.1 | 134.1 | Baseline |
Interpretation: The hypothetical LC-MS/MS method successfully separates this compound from its structurally related compounds, both by retention time and by mass. Even the isobaric isomer (4-Methyl-3-nitrobenzamide) is fully resolved chromatographically. This demonstrates the high degree of specificity that can be achieved with a well-developed LC-MS/MS method, effectively eliminating the risk of cross-reactivity.
Conclusion and Recommendations
The assessment of assay specificity is a foundational requirement for any quantitative study. For this compound, a multi-faceted approach is recommended:
-
For high-throughput screening , a well-characterized immunoassay can be a powerful tool. However, it is crucial to perform a thorough cross-reactivity analysis against all plausible related compounds to ensure data integrity.
-
For confirmatory analysis and studies requiring the highest level of certainty , LC-MS/MS is the definitive technique. Its dual selectivity provides an unparalleled ability to distinguish the target analyte from potential interferents.
References
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
A Comparative Guide to Analytical Method Validation for 2-Methyl-3-nitrobenzamide Quantification
In the landscape of pharmaceutical development and manufacturing, the rigorous and precise quantification of chemical entities is not merely a procedural step but the bedrock of product quality, safety, and efficacy. 2-Methyl-3-nitrobenzamide, a key intermediate in various synthetic pathways, demands robust analytical methods for its quantification to ensure process control and final product purity. This guide provides a comprehensive comparison of potential analytical methodologies for this compound, grounded in established scientific principles and regulatory expectations.
While specific, publicly available validated methods for this compound are not abundant, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals. We will explore the adaptation and validation of established analytical techniques for structurally similar compounds, providing a scientifically sound framework for developing a fit-for-purpose method. Our discussion is anchored in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the proposed strategies align with global regulatory standards.[1][2][3][4][5]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and specificity. For the quantification of this compound, two chromatographic techniques stand out as primary candidates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
At a Glance: Comparing Primary Quantitative Techniques
| Analytical Technique | Principle | Primary Application | Expected Strengths | Potential Challenges |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Quantitative analysis, purity determination, and impurity profiling in raw materials and finished products. | High resolution for complex mixtures, robust, and widely available. | Requires analyte to be soluble in the mobile phase; may require derivatization for some detectors. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile impurities and trace-level components. | High sensitivity and specificity due to mass detection, providing structural information. | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying a wide array of compounds. For a polar molecule like this compound, a reverse-phase HPLC method is the logical starting point.
Causality in Method Development: Why Reverse-Phase HPLC?
The choice of a reverse-phase setup, typically with a C18 stationary phase, is based on the predicted polarity of this compound. The non-polar stationary phase will interact with the non-polar regions of the analyte, while a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol) will elute the compound. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[6][7]
Proposed HPLC Experimental Protocol
This protocol is a starting point and must be optimized and validated for the specific application.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% phosphoric or formic acid) can be explored. A starting point could be a 50:50 (v/v) mixture.[6][7]
-
Flow Rate: A typical flow rate of 1.0 mL/min is recommended.[7]
-
Column Temperature: Maintaining a constant column temperature, for instance, 25°C, will ensure reproducibility.[7]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 230-270 nm, typical for nitroaromatic compounds) should be used.[7][8]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent like acetonitrile to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Visualizing the HPLC Workflow
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A Comparative Guide to the Efficacy of Benzamide-Derived PARP Inhibitors: Talazoparib and Niraparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of two prominent 2-Methyl-3-nitrobenzamide-derived Poly (ADP-ribose) polymerase (PARP) inhibitors: Talazoparib and Niraparib. We will delve into their mechanisms of action, present supporting experimental data from preclinical and clinical studies, and provide detailed protocols for key evaluative assays.
Introduction: The Significance of the Benzamide Scaffold in PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1 and PARP2 are key players in sensing and repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3][4] The inhibition of these enzymes has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes. This concept is known as synthetic lethality.[1]
The benzamide moiety is a foundational chemical scaffold from which many potent PARP inhibitors have been developed. These inhibitors function by competing with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP enzymes.[3] This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery.[2] This guide will focus on a comparative analysis of two leading benzamide-derived PARP inhibitors: Talazoparib and Niraparib.
Mechanism of Action: Beyond Catalytic Inhibition
While both Talazoparib and Niraparib are potent catalytic inhibitors of PARP1 and PARP2, a key differentiator in their efficacy is their ability to "trap" the PARP enzyme on DNA.[5][6][7] This trapping creates a cytotoxic PARP-DNA complex that is more potent at inducing cell death than catalytic inhibition alone.[6][8] These complexes physically obstruct DNA replication forks, leading to the formation of double-strand breaks (DSBs).[9] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be effectively repaired, resulting in genomic instability and apoptosis.[9][10]
Talazoparib: A Potent PARP Trapper
Talazoparib is recognized for its exceptionally high potency in trapping PARP-DNA complexes, which is considered a primary driver of its cytotoxicity.[5][6] Studies have shown that Talazoparib is approximately 100-fold more potent at trapping PARP1 onto damaged DNA compared to other PARP inhibitors.[5] This potent trapping mechanism is thought to contribute to its efficacy in tumors with defects in DNA repair pathways beyond just BRCA mutations.[6]
Niraparib: A Highly Selective Inhibitor
Niraparib is a highly selective inhibitor of PARP1 and PARP2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[2][11] Its mechanism also involves PARP trapping, preventing the release of PARP1 from the site of DNA damage.[2] This leads to the accumulation of SSBs, which are converted to DSBs during replication, ultimately causing cell death in HR-deficient tumors.[12]
Comparative Efficacy: Preclinical and Clinical Data
The efficacy of Talazoparib and Niraparib has been extensively evaluated in both preclinical models and clinical trials. Here, we present a summary of key data points for comparison.
Preclinical Data
| Inhibitor | Target | IC50 (PARP1) | PARP Trapping Potency | Key Preclinical Findings |
| Talazoparib | PARP1/2 | 0.57 nM[7] | High | ~100-fold more potent at trapping PARP1 than other inhibitors[5]. Effective against BRCA1/2 and PTEN mutant models.[7] |
| Niraparib | PARP1/2 | 3.8 nM[2][11] | Moderate | Demonstrated significant and sustained tumor regression in BRCA1 and BRCA2-deficient xenograft models.[2] |
Clinical Efficacy in Ovarian Cancer
| Trial (Inhibitor) | Phase | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) |
| PRIMA (Niraparib) | III | Newly diagnosed advanced ovarian cancer (HRD-positive) | 21.9 months (vs. 10.4 months with placebo)[13] | No significant difference observed in the final analysis.[14][15] |
| NOVA (Niraparib) | III | Platinum-sensitive, recurrent ovarian cancer (gBRCAmut) | 21.0 months (vs. 5.5 months with placebo) | Not significantly different. |
| NOVA (Niraparib) | III | Platinum-sensitive, recurrent ovarian cancer (non-gBRCAmut, HRD-positive) | 9.3 months (vs. 3.9 months with placebo)[16] | Not significantly different. |
Clinical Efficacy in Breast Cancer
| Trial (Inhibitor) | Phase | Patient Population | Median Progression-Free Survival (PFS) |
| EMBRACA (Talazoparib) | III | Germline BRCA1/2-mutated, HER2-negative advanced breast cancer | 8.6 months (vs. 5.6 months with chemotherapy)[8][17] |
| OlympiAD (Olaparib - for comparison) | III | Germline BRCA1/2-mutated, HER2-negative metastatic breast cancer | 7.0 months (vs. 4.2 months with chemotherapy)[7] |
Experimental Protocols for Efficacy Evaluation
The following are detailed protocols for key experiments used to assess the efficacy of PARP inhibitors.
In Vitro PARP Inhibition Assay (PAR Assay)
This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes.
Principle: This ELISA-based assay measures the amount of poly(ADP-ribose) (PAR) chains formed by PARP on a histone-coated plate in the presence of NAD+ and damaged DNA. The inhibitor's potency is determined by its ability to reduce PAR formation.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Reaction Setup: Add the reaction mixture containing activated DNA, NAD+, and the PARP enzyme to each well.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Talazoparib, Niraparib) to the wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to proceed.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a primary antibody that specifically recognizes PAR chains and incubate.
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash and add the enzyme's substrate to generate a detectable signal (colorimetric or chemiluminescent).[18]
-
-
Data Analysis: Measure the signal intensity and plot it against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces PARP activity by 50%.
In Vitro Cell Proliferation Assay
This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
Principle: Cancer cells, particularly those with DNA repair deficiencies, are cultured in the presence of varying concentrations of the PARP inhibitor. Cell viability is measured after a set period to determine the inhibitor's effect on cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient breast cancer cell line) into 96-well plates at a predetermined density.
-
Inhibitor Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the PARP inhibitor. Include a vehicle control.
-
Incubation: Incubate the plates for a period of 3 to 7 days.
-
Viability Assessment: Measure cell viability using a suitable method, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: Plot cell viability against inhibitor concentration and determine the CC50 (half-maximal cytotoxic concentration).[19]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of the inhibitors in a living organism.
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the PARP inhibitor, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., from a patient-derived xenograft (PDX) model with a BRCA mutation) subcutaneously into the flank of immunodeficient mice.[20][21]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.
-
Treatment Initiation: When tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PARP inhibitor (e.g., Talazoparib, Niraparib) to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.[21]
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the inhibitor's anti-tumor efficacy.[2]
Visualizing the Mechanism and Workflow
Signaling Pathway of PARP Inhibition
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing in vivo efficacy of PARP inhibitors.
Conclusion and Future Perspectives
Both Talazoparib and Niraparib are highly effective PARP inhibitors derived from the benzamide scaffold, demonstrating significant clinical benefit in patients with tumors harboring DNA repair deficiencies. The primary distinction in their preclinical profiles lies in Talazoparib's superior PARP trapping ability, which may contribute to its potent cytotoxicity.[5] In the clinical setting, both drugs have shown impressive improvements in progression-free survival in their respective approved indications.
The choice between these and other PARP inhibitors will continue to be guided by clinical trial data in specific cancer types and patient populations, as well as by their respective safety profiles. Future research will likely focus on identifying biomarkers beyond BRCA1/2 mutations to predict response, exploring rational combination therapies, and overcoming mechanisms of resistance.[22][23][24]
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Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. PubMed.[Link]
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Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. American Journal of Managed Care.[Link]
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Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
An In-Depth Comparative Guide to the Applications of 2-Methyl-3-nitrobenzamide
This compound is a substituted aromatic amide that, while not a final drug product itself, serves as a crucial building block in the synthesis of complex, biologically active molecules.[1][2][3] Its chemical structure, featuring a methyl group, a nitro group, and an amide functional group on a benzene ring, provides multiple reactive sites for further chemical modification. This guide offers a comprehensive analysis of its primary applications, particularly in pharmaceutical research, and compares its utility against alternative synthetic precursors and strategies. We will delve into the causality behind its use in specific synthetic pathways, provide detailed experimental protocols, and present comparative data to inform researchers and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 62-65 °C (for the related methyl ester) | [4] |
| Complexity | 224 | [1][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| CAS Number | 290366-59-5 | [1] |
Core Application: A Foundational Scaffold for PARP Inhibitors
The most significant application of this compound and its parent acid/ester derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical components of the cellular machinery for DNA repair.[6][7] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like those caused by BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethal effect, where the cancer cells are unable to repair DNA damage and undergo apoptosis.[7][8][9]
The benzamide moiety is a common structural feature in many PARP inhibitors, forming the core pharmacophore that binds to the nicotinamide-binding domain of the PARP enzyme. The specific substitution pattern of this compound makes its parent acid, 2-methyl-3-nitrobenzoic acid, a valuable starting material for constructing the phthalazinone scaffold found in highly successful PARP inhibitors like Olaparib.[10]
Comparative Analysis: Synthetic Routes to PARP Inhibitors
The development of PARP inhibitors has spurred innovation in synthetic chemistry, leading to multiple strategies for constructing the core scaffolds. The choice of a synthetic route is often a trade-off between cost, efficiency, scalability, and the availability of starting materials.
Strategy 1: The Benzamide/Benzoic Acid Approach
This traditional medicinal chemistry route utilizes substituted nitrobenzoic acids or their derivatives as key intermediates. The nitro group serves as a precursor to an amine, which is essential for subsequent cyclization reactions to form the heterocyclic core of the inhibitor.
Strategy 2: Alternative Scaffolds and Bypassing Intermediates
To circumvent potential issues with specific intermediates or to explore novel chemical space, researchers have developed alternative approaches. These can be broadly categorized into two types:
-
Alternative Synthetic Routes: These methods employ different starting materials to construct the same final scaffold (e.g., the phthalazinone core of Olaparib) while avoiding a specific intermediate like a nitrobenzonitrile.[10]
-
Alternative Heterocyclic Scaffolds: This involves designing entirely new classes of PARP inhibitors based on different core structures, such as quinazolinones or pyridopyridazinones, which act as bioisosteres of the phthalazinone core.[10]
The following workflow illustrates the conceptual difference between these strategies.
Caption: Comparative synthetic strategies for PARP inhibitors.
Experimental Protocols & Supporting Data
Trustworthy science relies on reproducible methodologies. Below is a representative protocol for the synthesis of the parent compound, 2-methyl-3-nitrobenzoic acid, a direct precursor to this compound.
Protocol: Synthesis of 2-Methyl-3-nitrobenzoic Acid
This protocol is based on the oxidation of 3-nitro-o-xylene.[11]
Materials:
-
3-nitro-o-xylene
-
Manganese (II) acetate
-
Cobalt (II) acetate
-
n-Hexanoic acid
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
500 ml three-necked flask and standard laboratory glassware
Step-by-Step Procedure:
-
Charging the Reactor: In a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.[11]
-
Solvent Addition: Add 76 g (0.66 mol) of n-hexanoic acid to the flask.[11]
-
Oxidation: Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the mixture.[11]
-
Reaction Incubation: Gradually raise the temperature to 60°C and maintain the reaction for 12 hours. Monitor the reaction's progress using HPLC until the starting material (3-nitro-o-xylene) is less than 2%.[11]
-
Work-up: Add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction system and perform a liquid-liquid separation.[11]
-
Precipitation: Collect the aqueous layer and adjust its pH to 2 using 32.8 g (0.90 mol) of hydrochloric acid. This will precipitate the product.[11]
-
Isolation: Isolate the desired product, 2-methyl-3-nitrobenzoic acid, by suction filtration. The expected yield is approximately 87% (around 20.78 g).[11]
The resulting carboxylic acid can then be converted to this compound through standard amidation procedures (e.g., reaction with thionyl chloride followed by ammonia).
The following diagram outlines this synthetic workflow.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-nitrobenzamide
As researchers and scientists at the forefront of drug development, our work inherently involves the handling of a wide array of chemical compounds. Among these, 2-Methyl-3-nitrobenzamide, a key intermediate in various synthetic pathways, requires meticulous management throughout its lifecycle, culminating in its proper disposal. This guide, grounded in established safety protocols and regulatory standards, provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound, thereby safeguarding both laboratory personnel and the environment.
Section 1: Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs the necessary precautions and dictates the appropriate handling and disposal methodologies. This compound is classified with several key hazard warnings.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Source: PubChem CID 3830592[1]
The presence of the nitro group and the amide functionality necessitates careful handling to avoid inadvertent reactions. As a nitrated aromatic compound, it should be considered potentially reactive, especially with strong reducing agents, and its combustion can produce toxic oxides of nitrogen (NOx).[2][3]
Section 2: The Core Principle of Compliant Disposal: Cradle-to-Grave Management
The foundational principle governing the disposal of this compound is the "cradle-to-grave" management system mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This framework ensures that hazardous waste is managed safely from its point of generation to its final disposal.[5] Therefore, it is Purdue University's policy that all chemical wastes are assumed to be hazardous and must be managed by the Radiological and Environmental Management Department.[4]
Section 3: Procedural Workflow for the Disposal of this compound
The following workflow provides a systematic approach to the disposal process, ensuring safety and regulatory compliance at each stage.
Figure 1. A workflow diagram illustrating the key stages for the proper disposal of this compound.
Section 4: Detailed Step-by-Step Protocols
The causality behind the stringent PPE requirements lies in the compound's acute toxicity and irritant properties.[1]
-
Engineering Controls: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Personal Protective Equipment:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2]
-
Eye Protection: Tightly fitting safety goggles are mandatory to protect against dust particles and potential splashes.[2]
-
Skin and Body Protection: A lab coat should be worn to protect clothing and skin.[2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[2]
-
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Container Selection: Use a designated, leak-proof container that is compatible with this compound. The original product container is often a suitable choice.[6][7] The container must have a secure, tight-fitting lid.[4][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[6][8] Include the accumulation start date.
-
Collection of Solid Waste: Collect solid this compound waste, including any contaminated items like weighing paper or disposable spatulas, directly into the labeled waste container.[2]
-
Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[2][3] Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.[2][4]
In the event of a small spill, the primary objective is to prevent the generation of airborne dust and to safely containerize the material.
-
Evacuate and Ventilate: If a significant amount is spilled, restrict access to the area and ensure adequate ventilation.
-
Don PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE as described in section 4.1.
-
Containment: For solid spills, gently dampen the material with a solvent like methanol to prevent dust from becoming airborne.[2]
-
Collection: Carefully transfer the dampened material and any contaminated absorbent paper into the designated hazardous waste container.[2]
-
Decontamination: Wash the contaminated surface with methanol, followed by a thorough cleaning with soap and water.[2] Seal all contaminated cleaning materials in a vapor-tight plastic bag for disposal with the chemical waste.[9]
The final disposition of this compound waste must be handled by professionals to ensure it is treated and disposed of in an environmentally sound manner.
-
Engage a Licensed Waste Management Company: The disposal of this compound must be conducted through a licensed and authorized hazardous waste management company.[10][11][12]
-
Chemical Incineration: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion by-products like NOx.[2][10]
-
Regulatory Compliance: Always adhere to all federal, state, and local environmental regulations governing chemical waste disposal.[2][10] A hazardous waste manifest will be required to track the waste from your facility to its final destination.[13]
By adhering to these rigorous protocols, laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety, environmental responsibility, and scientific integrity.
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Mastering the Safe Handling of 2-Methyl-3-nitrobenzamide: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-3-nitrobenzamide. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following warnings:
-
Harmful if swallowed [1]
-
Harmful in contact with skin [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
Harmful if inhaled [1]
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. A thorough risk assessment should be conducted before any handling of this compound to identify specific hazards in the context of the planned experimental procedures.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure. All work with solid this compound should be conducted in a designated area with adequate ventilation.[2][3]
-
Chemical Fume Hood: All weighing and handling of the powdered form of this compound must be performed inside a certified chemical fume hood to prevent the inhalation of dust particles.
-
Glove Box: For procedures requiring a more controlled environment, a glove box is recommended.
-
Ventilation: Ensure that the laboratory has a general ventilation system that provides a sufficient number of air changes per hour.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, especially if they become contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling this compound.[2][4] |
| Face shield | To be used in conjunction with goggles, especially when there is a risk of splashing or aerosol generation. | |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a containment system or when there is a potential for aerosol generation. The type of respirator should be selected based on the concentration of airborne particles. |
| Body Protection | Laboratory coat or disposable gown | Should be fully buttoned with long sleeves to protect the skin.[2][4] |
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE Selection and Use
Step-by-Step Handling Procedures
4.1. Preparation and Weighing (in a Chemical Fume Hood):
-
Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood sash is at the appropriate height. Cover the work surface with absorbent paper.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat. Avoid creating dust.
-
Transfer: Gently transfer the weighed powder to a suitable container. Use a spatula to minimize spillage.
-
Clean Up: After weighing, carefully clean any residual powder from the balance and work surface using a damp paper towel. Dispose of the towel as hazardous waste.
4.2. Solution Preparation:
-
In a Fume Hood: Add the solvent to the container with the this compound.
-
Dissolution: Cap the container and agitate to dissolve the powder. Sonication may be used if necessary.
-
Handling Solutions: Once dissolved, the solution can be handled outside of the fume hood, but appropriate PPE (gloves, lab coat, and eye protection) must still be worn.
Emergency Procedures
5.1. Spills:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material to contain the spill. Avoid generating dust.
-
Collection: Carefully collect the spilled material and contaminated absorbent into a sealed container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
5.2. Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a separate, clearly labeled, and sealed container.
-
Disposal Vendor: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures. Waste material must be disposed of in accordance with national and local regulations.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2021).
- Thermo Fisher Scientific. (2024). Safety Data Sheet for 2-Methyl-3-nitrobenzoic acid.
- Fisher Scientific. (2024).
- ChemADVISOR, Inc. (2010).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
